molecular formula C7H4ClNO2 B14859562 Chlorzoxazone-13C,15N,d2

Chlorzoxazone-13C,15N,d2

Numéro de catalogue: B14859562
Poids moléculaire: 173.56 g/mol
Clé InChI: TZFWDZFKRBELIQ-SNCBJUNNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chlorzoxazone-13C,15N,d2 is a useful research compound. Its molecular formula is C7H4ClNO2 and its molecular weight is 173.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C7H4ClNO2

Poids moléculaire

173.56 g/mol

Nom IUPAC

5-chloro-4,6-dideuterio-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)/i1D,3D,7+1,9+1

Clé InChI

TZFWDZFKRBELIQ-SNCBJUNNSA-N

SMILES isomérique

[2H]C1=CC2=C(C(=C1Cl)[2H])[15NH][13C](=O)O2

SMILES canonique

C1=CC2=C(C=C1Cl)NC(=O)O2

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to Chlorzoxazone-¹³C,¹⁵N,d₂ for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chlorzoxazone-¹³C,¹⁵N,d₂, a stable isotope-labeled internal standard essential for the accurate quantification of the muscle relaxant chlorzoxazone in complex biological matrices. This document details its chemical and physical properties, its principal application in pharmacokinetic and metabolic studies, a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a summary of the metabolic pathways of chlorzoxazone.

Core Compound Specifications

Chlorzoxazone-¹³C,¹⁵N,d₂ is a synthetic, non-radioactive, isotopically labeled analog of chlorzoxazone. The incorporation of one carbon-13 atom, one nitrogen-15 atom, and two deuterium atoms results in a mass shift that allows it to be distinguished from the unlabeled parent drug by mass spectrometry, while maintaining nearly identical physicochemical properties. This makes it an ideal internal standard for quantitative bioanalysis.[1][2]

PropertyValue
Chemical Name 5-Chloro-3H-benzooxazol-2-one-¹³C,¹⁵N,d₂
Molecular Formula C₆¹³CH₂D₂Cl¹⁵NO₂
Molecular Weight 173.56 g/mol
CAS Number Not available (Unlabeled: 95-25-0)
Appearance White to off-white solid
Purity Typically >98%
Isotopic Enrichment Typically ≥99% for ¹³C, ≥99% for ¹⁵N, ≥95% for D
Storage Store at -20°C for long-term stability
Solubility Soluble in methanol, ethanol, DMSO, and dimethylformamide[3]

Mechanism of Action and Metabolism of Chlorzoxazone

Chlorzoxazone is a centrally acting muscle relaxant that is thought to exert its effects primarily at the level of the spinal cord and subcortical areas of the brain.[4] It inhibits multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasms.[3][4] While the precise mechanism is not fully elucidated, it is believed to involve modulation of GABAergic neurotransmission.[5]

The metabolism of chlorzoxazone is a critical aspect of its pharmacology and is the primary reason for the utility of its stable isotope-labeled counterpart in research.

Primary Metabolic Pathway

The predominant metabolic pathway of chlorzoxazone is hydroxylation at the 6-position of the benzene ring to form 6-hydroxychlorzoxazone.[5][6][7] This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2E1, making chlorzoxazone a widely used probe substrate to assess CYP2E1 activity in both in vitro and in vivo studies.[6][7][8] A minor contribution to this hydroxylation is also made by the CYP1A2 isoenzyme.[6]

Secondary Metabolic Pathways

Following hydroxylation, the 6-hydroxychlorzoxazone metabolite is rapidly conjugated with glucuronic acid to form a glucuronide conjugate, which is the main form excreted in the urine.[3][4][9] A smaller fraction of chlorzoxazone can also undergo direct N-glucuronidation.

The metabolic pathways of chlorzoxazone are depicted in the following diagram:

Chlorzoxazone_Metabolism Chlorzoxazone Chlorzoxazone Hydroxychlorzoxazone 6-Hydroxychlorzoxazone Chlorzoxazone->Hydroxychlorzoxazone CYP2E1 (major) CYP1A2 (minor) Chlorzoxazone_N_Glucuronide Chlorzoxazone-N-Glucuronide Chlorzoxazone->Chlorzoxazone_N_Glucuronide UGTs Chlorzoxazone_O_Glucuronide Chlorzoxazone-O-Glucuronide Hydroxychlorzoxazone->Chlorzoxazone_O_Glucuronide UGTs

Fig 1. Metabolic pathways of chlorzoxazone.

Experimental Protocols

The primary application of Chlorzoxazone-¹³C,¹⁵N,d₂ is as an internal standard in LC-MS/MS assays for the quantification of chlorzoxazone in biological samples such as plasma and urine.[2] This is crucial for pharmacokinetic studies, drug-drug interaction studies, and CYP2E1 phenotyping assays.[7][8][9][10]

Sample Preparation: Protein Precipitation

This protocol outlines a typical protein precipitation method for the extraction of chlorzoxazone from human plasma.

  • Aliquoting: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of Chlorzoxazone-¹³C,¹⁵N,d₂ working solution (e.g., at a concentration of 1 µg/mL in methanol) to each plasma sample, except for the blank samples.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical parameters for the LC-MS/MS analysis of chlorzoxazone.

Table 2: Liquid Chromatography Parameters

ParameterValue
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and re-equilibrate at 10% B for 2 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 3: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Ion Mode
Multiple Reaction Monitoring (MRM) Transitions
Chlorzoxazonem/z 168.0 → 132.1 (Negative Mode)[11][12] or m/z 170.0 → 134.1 (Positive Mode)
Chlorzoxazone-¹³C,¹⁵N,d₂m/z 172.0 → 136.1 (Negative Mode) or m/z 174.0 → 138.1 (Positive Mode)
6-Hydroxychlorzoxazonem/z 184.0 → 120.0 (Negative Mode) or m/z 186.0 → 130.0 (Positive Mode)[13]
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Collision Gas Argon

Experimental Workflow

The use of Chlorzoxazone-¹³C,¹⁵N,d₂ as an internal standard is integral to a robust quantitative bioanalytical workflow. The following diagram illustrates the key steps in a typical pharmacokinetic study.

Experimental_Workflow cluster_0 Sample Collection and Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing and Analysis Biological_Sample Biological Sample Collection (e.g., Plasma) Spiking Spike with Chlorzoxazone-¹³C,¹⁵N,d₂ (Internal Standard) Biological_Sample->Spiking Extraction Protein Precipitation and Extraction Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation PK_Analysis Pharmacokinetic Analysis Concentration_Calculation->PK_Analysis

Fig 2. Experimental workflow for pharmacokinetic analysis.

Conclusion

Chlorzoxazone-¹³C,¹⁵N,d₂ is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard ensures the accuracy and precision of quantitative assays for chlorzoxazone. A thorough understanding of its properties, the metabolism of the parent compound, and appropriate analytical methodologies are crucial for its effective implementation in research and drug development.

References

Synthesis of Isotopically Labeled Chlorzoxazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for producing isotopically labeled chlorzoxazone. Chlorzoxazone, a centrally acting muscle relaxant, is often labeled with stable isotopes such as Carbon-13 (¹³C) and Deuterium (²H), or the radioisotope Carbon-14 (¹⁴C), to facilitate studies in drug metabolism, pharmacokinetics, and as internal standards for quantitative bioanalysis. This document outlines detailed, inferred experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows.

Overview of Synthetic Strategies

The synthesis of isotopically labeled chlorzoxazone can be achieved by modifying established methods for the unlabeled compound. The core of these syntheses involves the formation of the benzoxazolone ring system from a substituted aminophenol. The isotopic label can be introduced through a labeled precursor, most commonly in the carbonyl group of the heterocyclic ring or on the aromatic backbone.

The primary synthetic routes for unlabeled chlorzoxazone that can be adapted for isotopic labeling include:

  • Cyclization with a Labeled Carbonyl Source: This is the most direct approach for introducing a ¹³C or ¹⁴C label into the carbonyl position of the benzoxazolone ring. This involves reacting 4-chloro-2-aminophenol with a labeled one-carbon synthon such as phosgene, urea, or ethyl chloroformate.

  • Synthesis from a Labeled Aromatic Precursor: This strategy is employed for introducing labels into the benzene ring of chlorzoxazone. This would involve starting with an isotopically enriched 4-chloro-2-aminophenol.

  • Deuterium Labeling: Deuterated chlorzoxazone can be synthesized using a deuterated precursor or through hydrogen-deuterium exchange reactions on the chlorzoxazone molecule or a suitable intermediate.

Synthesis of [carbonyl-¹³C/¹⁴C]-Chlorzoxazone

The introduction of a carbon isotope at the C2 position of the benzoxazolone ring is a common labeling strategy. This can be achieved by reacting 4-chloro-2-aminophenol with an isotopically labeled carbonyl-containing reagent.

Experimental Protocol: Cyclization with [¹³C/¹⁴C]-Urea

This method is adapted from patented procedures for unlabeled chlorzoxazone and is suitable for both ¹³C and ¹⁴C labeling.[1]

Reaction Scheme:

G cluster_0 Synthesis of [carbonyl-¹³C/¹⁴C]-Chlorzoxazone 4-chloro-2-aminophenol 4-Chloro-2-aminophenol intermediate Intermediate 4-chloro-2-aminophenol->intermediate labeled_urea [13C/14C]-Urea(Isotopically Labeled) labeled_urea->intermediate labeled_chlorzoxazone [carbonyl-13C/14C]-Chlorzoxazone intermediate->labeled_chlorzoxazone Cyclization HCl Conc. HCl Heat Heat (125 °C)

Caption: Synthesis via labeled urea.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Chloro-2-aminophenol143.5710.0 g0.0696
[¹³C/¹⁴C]-Urea61.04 / 62.03Stoichiometric equivalent0.0696
Concentrated HCl36.46As required-
Water18.02For workup-

Procedure:

  • In a high-pressure autoclave, combine 4-chloro-2-aminophenol and an equimolar amount of [¹³C/¹⁴C]-urea.

  • Add concentrated hydrochloric acid to the mixture.

  • Seal the autoclave and heat the reaction mixture to 125 °C under an inert atmosphere.

  • Maintain the temperature for several hours, monitoring the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • After completion, cool the reactor to room temperature.

  • Suspend the resulting crystalline paste in water and adjust the pH to 5-6.

  • Heat the suspension to 100 °C for one hour.

  • Cool the mixture, filter the solid product, and wash with water.

  • Dry the product under vacuum to yield [carbonyl-¹³C/¹⁴C]-chlorzoxazone.

Expected Yield and Purity:

ParameterValue
Theoretical Yield~11.8 g
Expected Actual Yield85-95%
Purity (by HPLC)>98%
Isotopic Enrichment>99% (for ¹³C)

Synthesis of Deuterated Chlorzoxazone (Chlorzoxazone-d₃)

Commercially available chlorzoxazone-d₃ is labeled on the aromatic ring.[2][3] The synthesis would likely involve a deuterated 4-chloro-2-aminophenol precursor.

Inferred Experimental Protocol: From a Deuterated Precursor

This inferred protocol is based on standard synthetic routes to chlorzoxazone.

Reaction Scheme:

Caption: Synthesis from a deuterated precursor.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Chloro-2-aminophenol-d₃146.610.0 g0.0682
Ethyl Chloroformate108.529.3 g0.0857
Potassium Carbonate138.2123.7 g0.1715
Ethyl Acetate88.1170 mL-
Water18.02For workup-

Procedure:

  • Suspend 4-chloro-2-aminophenol-d₃ and potassium carbonate in ethyl acetate in a reaction flask.

  • Heat the suspension to 60 °C with stirring.

  • Add ethyl chloroformate dropwise over a period of 4 hours.

  • After the addition is complete, continue stirring at 60 °C until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to 5 °C for 1.5 hours.

  • Filter the mixture and wash the solid with ethyl acetate.

  • Resuspend the crude product in water for 1.5 hours, then filter under vacuum and wash with water.

  • Dry the product to obtain chlorzoxazone-d₃.

Expected Yield and Purity:

ParameterValue
Theoretical Yield~11.6 g
Expected Actual Yield90-98%
Purity (by HPLC)>98%
Deuterium Incorporation≥99%

Data Summary

The following table summarizes the key quantitative data for the synthesis of isotopically labeled chlorzoxazone based on the inferred protocols.

Labeled CompoundSynthetic MethodKey ReagentsExpected Yield (%)Purity (%)Isotopic Enrichment (%)
[carbonyl-¹³C]-ChlorzoxazoneCyclization4-Chloro-2-aminophenol, [¹³C]-Urea, HCl85-95>98>99
[carbonyl-¹⁴C]-ChlorzoxazoneCyclization4-Chloro-2-aminophenol, [¹⁴C]-Urea, HCl85-95>98N/A (Specific Activity)
Chlorzoxazone-d₃Cyclization from labeled precursor4-Chloro-2-aminophenol-d₃, Ethyl Chloroformate, K₂CO₃90-98>98≥99

Logical Workflow for Synthesis and Analysis

The general workflow for the synthesis and quality control of isotopically labeled chlorzoxazone is depicted below.

G start Select Isotopic Label (¹³C, ¹⁴C, ²H) precursor Synthesize or Procure Labeled Precursor start->precursor synthesis Perform Chemical Synthesis (e.g., Cyclization) precursor->synthesis workup Reaction Workup and Crude Product Isolation synthesis->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification analysis Structural and Isotopic Analysis (NMR, MS, HPLC) purification->analysis final_product Final Labeled Chlorzoxazone analysis->final_product

Caption: General synthesis and analysis workflow.

Disclaimer: The experimental protocols provided in this guide are inferred from existing literature for unlabeled compounds and general principles of isotopic labeling. These procedures should be adapted and optimized by qualified personnel in a controlled laboratory setting. Appropriate safety precautions must be taken when handling all chemical reagents, especially radiolabeled materials.

References

An In-depth Technical Guide to the Chemical Properties of Chlorzoxazone-13C,15N,d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of the isotopically labeled compound, Chlorzoxazone-13C,15N,d2. This information is critical for its application in metabolic research, pharmacokinetic studies, and as an internal standard in analytical methodologies.

Chemical Identity and Physical Properties

This compound is a stable isotope-labeled version of the centrally acting muscle relaxant, Chlorzoxazone. The incorporation of one carbon-13 atom, one nitrogen-15 atom, and two deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound. While a specific CAS number for this multi-labeled isotopic variant is not consistently cited, it is often referenced by the CAS number of the unlabeled compound, 95-25-0, with the isotopic enrichment specified by the supplier.[1][2]

Table 1: General and Physical Properties of Chlorzoxazone and its Isotopologue

PropertyChlorzoxazoneThis compoundSource(s)
Molecular Formula C₇H₄ClNO₂C₆¹³CH₂D₂Cl¹⁵NO₂[1]
Molecular Weight 169.57 g/mol 173.56 g/mol [1]
CAS Number 95-25-0Not consistently assigned (often referenced as 95-25-0)[1][2]
Appearance White to off-white crystalline powderAssumed to be a white to off-white solid[3]
Melting Point 191-192 °CNot empirically determined, but expected to be very similar to the unlabeled compound.[4]
Solubility Slightly soluble in water; sparingly soluble in alcohol; soluble in DMSO (~50 mg/mL) and solutions of alkali hydroxides.Not empirically determined, but expected to have very similar solubility to the unlabeled compound.[3]

Mechanism of Action and Metabolic Pathways

The pharmacological activity of Chlorzoxazone resides in its ability to act primarily on the spinal cord and subcortical areas of the brain. It inhibits multisynaptic reflex arcs that are involved in producing and maintaining skeletal muscle spasms.[5] The precise molecular mechanism is not fully elucidated but is thought to involve modulation of GABA receptors and voltage-gated calcium channels.[6]

The primary application of this compound is in studies of Chlorzoxazone metabolism. The parent compound is extensively metabolized in the liver, primarily by Cytochrome P450 2E1 (CYP2E1), to its major metabolite, 6-hydroxychlorzoxazone.[7] While CYP2E1 is the principal enzyme, studies have also indicated contributions from CYP1A1 and CYP1A2 in this hydroxylation reaction.[8][9] The 6-hydroxychlorzoxazone metabolite is then further conjugated with glucuronic acid before being excreted in the urine.[3][5] The metabolic pathway of Chlorzoxazone is a key area of research, particularly as it is used as a probe to assess CYP2E1 activity in vivo.[7]

Chlorzoxazone_Metabolism Metabolic Pathway of Chlorzoxazone Chlorzoxazone Chlorzoxazone Metabolite 6-Hydroxychlorzoxazone Chlorzoxazone->Metabolite CYP2E1 (major) CYP1A1, CYP1A2 (minor) (Hydroxylation) Conjugate 6-Hydroxychlorzoxazone Glucuronide Metabolite->Conjugate UGT Enzymes (Glucuronidation) Excretion Urinary Excretion Conjugate->Excretion

Metabolic Pathway of Chlorzoxazone

Experimental Protocols

Proposed Synthesis of this compound

Proposed Synthetic Scheme:

Synthesis_Workflow Proposed Synthesis of this compound start 4-Chloro-2-aminophenol-15N, d2 intermediate Isocyanate Intermediate start->intermediate Reaction with reagent Phosgene-13C or Triphosgene-13C reagent->intermediate product This compound intermediate->product Intramolecular Cyclization purification Purification (Recrystallization) product->purification

Proposed Synthesis Workflow

Methodology Outline:

  • Starting Materials: The synthesis would likely commence with 4-chloro-2-aminophenol labeled with ¹⁵N and deuterium (d2) at specific positions on the aromatic ring. The carbonyl carbon (¹³C) would be introduced using a labeled phosgene equivalent, such as ¹³C-phosgene or triphosgene-(¹³C)₃.

  • Reaction: The labeled 4-chloro-2-aminophenol would be reacted with the ¹³C-labeled phosgene equivalent in an appropriate solvent and in the presence of a base to facilitate the formation of an isocyanate intermediate.

  • Cyclization: The isocyanate intermediate would then undergo intramolecular cyclization to form the benzoxazolone ring system.

  • Purification: The final product, Chlorzoxazone-¹³C,¹⁵N,d₂, would be purified from the reaction mixture, likely through recrystallization from a suitable solvent system to achieve high purity.

Quantification of Chlorzoxazone using this compound as an Internal Standard by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of Chlorzoxazone in biological matrices. The following is a general protocol based on published methods for Chlorzoxazone analysis.[10][11]

Table 2: Example LC-MS/MS Parameters for Chlorzoxazone Quantification

ParameterCondition
Chromatography
ColumnC18 reverse-phase column (e.g., 150 x 2.0 mm)
Mobile PhaseGradient of acetonitrile and water with 0.1% formic acid
Flow Rate0.3 mL/min
Injection Volume10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative or Positive Mode
Monitored Transitions (MRM)
- Chlorzoxazone (unlabeled)Q1: 168.0 m/z, Q3: 132.1 m/z (example)
- this compound (IS)Q1: 174.0 m/z (predicted), Q3: (predicted fragment)

Note: The exact mass transitions for the labeled internal standard would need to be determined empirically but can be predicted based on the fragmentation of the unlabeled compound.

Sample Preparation Workflow:

Analytical_Workflow Analytical Workflow for Chlorzoxazone Quantification sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is ppt Protein Precipitation (e.g., with acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Sample Preparation and Analysis Workflow

Spectral Data

While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the data available for the unlabeled compound.

  • Mass Spectrometry: In a mass spectrum, the molecular ion peak for this compound would be observed at an m/z corresponding to its higher molecular weight (173.56 Da) compared to the unlabeled compound (169.57 Da). The fragmentation pattern is expected to be similar to that of unlabeled Chlorzoxazone, with the corresponding mass shifts in the fragment ions containing the isotopic labels.[12][13]

  • NMR Spectroscopy: In the ¹³C NMR spectrum, the signal for the labeled carbon atom would be enhanced. In the ¹H NMR spectrum, the signals for the protons replaced by deuterium would be absent. The coupling patterns of adjacent nuclei might also be affected by the presence of ¹³C and ¹⁵N.[8]

Safety and Handling

The chemical reactivity and toxicological profile of this compound are expected to be essentially identical to those of unlabeled Chlorzoxazone. Therefore, the same safety precautions should be followed.

Table 3: Hazard Information for Chlorzoxazone

HazardDescription
Acute Toxicity Harmful if swallowed.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory tract irritation.

Handling Recommendations:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for Chlorzoxazone.[4][6]

This technical guide provides a foundation for the understanding and application of this compound in a research and development setting. For specific applications, it is recommended to consult the relevant scientific literature and supplier documentation.

References

A Technical Guide to the Use of Chlorzoxazone Stable Isotope Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorzoxazone is a centrally acting muscle relaxant used to treat muscle spasms and associated pain. Accurate quantification of chlorzoxazone and its metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and drug metabolism studies. The gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) is the use of a stable isotope-labeled internal standard (SIL-IS). This technical guide provides an in-depth overview of the application of chlorzoxazone SIL-IS, including their synthesis, analytical methodologies, and data interpretation. The use of a SIL-IS, such as Chlorzoxazone-¹³C₆ or Chlorzoxazone-d₃, is highly recommended to correct for variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the analytical results.

Metabolism of Chlorzoxazone

Chlorzoxazone is primarily metabolized in the liver by the cytochrome P450 2E1 (CYP2E1) enzyme to its major inactive metabolite, 6-hydroxychlorzoxazone.[1][2] This metabolite is subsequently conjugated with glucuronic acid and excreted in the urine.[3][4] Due to its primary metabolism by CYP2E1, chlorzoxazone is often used as a probe substrate to assess the in vivo activity of this enzyme.[1]

Chlorzoxazone_Metabolism Chlorzoxazone Chlorzoxazone Metabolite 6-Hydroxychlorzoxazone Chlorzoxazone->Metabolite CYP2E1 Conjugate 6-Hydroxychlorzoxazone Glucuronide Metabolite->Conjugate UGTs

Caption: Metabolic pathway of chlorzoxazone.

Synthesis of Stable Isotope Labeled Chlorzoxazone

While detailed synthetic procedures for labeled chlorzoxazone are not extensively published in peer-reviewed literature, the general approaches involve incorporating stable isotopes like ¹³C or ²H (deuterium) into the chlorzoxazone molecule.

Synthesis of Chlorzoxazone-¹³C₆: The synthesis of Chlorzoxazone-¹³C₆ would likely start from a ¹³C-labeled precursor, such as ¹³C₆-phenol. The synthesis would then proceed through nitration, reduction, and cyclization steps, analogous to the synthesis of unlabeled chlorzoxazone, to yield the final labeled product.

Synthesis of Chlorzoxazone-d₃: Deuterium-labeled chlorzoxazone can be synthesized using methods such as deuterium gas exchange reactions catalyzed by a metal catalyst (e.g., palladium on carbon) or by using deuterated reagents in the synthesis process. For example, a deuterated solvent in the presence of a catalyst can facilitate the exchange of protons on the aromatic ring with deuterium atoms.

Experimental Protocols

The following protocols are representative of a validated bioanalytical method for the quantification of chlorzoxazone in human plasma using a stable isotope-labeled internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Chlorzoxazone-¹³C₆ in methanol).

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

A validated LC-MS/MS method is crucial for the selective and sensitive quantification of chlorzoxazone. The following tables summarize typical instrument parameters.

Table 1: Chromatographic Conditions

ParameterValue
HPLC SystemAgilent 1200 Series or equivalent
ColumnC18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B for 1 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 2: Mass Spectrometric Conditions

ParameterValue
Mass SpectrometerSciex API 4000 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage5500 V
Temperature500°C
Curtain Gas20 psi
Collision Gas8 psi
Nebulizer Gas50 psi
Turbo Gas50 psi

Table 3: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Chlorzoxazone170.0134.015025
Chlorzoxazone-¹³C₆ (IS)176.0140.015025

Note: The MRM transitions for Chlorzoxazone-¹³C₆ are predicted based on the structure and fragmentation pattern of chlorzoxazone. The actual values may need to be optimized.

Bioanalytical Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

Table 4: Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix.No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.At least 6 non-zero standards, r² ≥ 0.99.
Accuracy and Precision The closeness of the determined value to the nominal value (accuracy) and the degree of scatter between a series of measurements (precision).Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ), and accuracy (%RE) within ±15% (±20% at LLOQ).
Recovery The extraction efficiency of an analytical method, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard.Consistent and reproducible.
Matrix Effect The suppression or enhancement of ionization of the analyte by the presence of co-eluting matrix components.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the nominal concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for a bioanalytical study utilizing a chlorzoxazone stable isotope-labeled internal standard.

Bioanalytical_Workflow cluster_0 Sample Collection and Preparation cluster_1 Analysis cluster_2 Data Processing and Reporting A Biological Sample Collection (e.g., Plasma) B Addition of Chlorzoxazone SIL-IS A->B C Sample Preparation (e.g., Protein Precipitation) B->C D LC-MS/MS Analysis C->D E Data Acquisition D->E F Peak Integration and Concentration Calculation E->F G Pharmacokinetic Analysis F->G H Final Report Generation G->H

Caption: Bioanalytical workflow for chlorzoxazone.

Conclusion

The use of a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of chlorzoxazone in biological matrices. This guide provides a comprehensive framework for researchers and drug development professionals to establish and validate robust bioanalytical methods. By adhering to the principles and protocols outlined herein, scientists can generate high-quality data to support critical decisions in drug development.

References

The Role of Stable Isotope-Labeled Chlorzoxazone in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorzoxazone, a centrally acting muscle relaxant, has found a significant niche in clinical and preclinical research, not for its therapeutic effects, but as a valuable probe for assessing the in vivo activity of a crucial drug-metabolizing enzyme, Cytochrome P450 2E1 (CYP2E1). The precision and accuracy of these assessments are paramount, particularly in pharmacokinetic studies and drug development. This technical guide delves into the core purpose of using a stable isotope-labeled form of chlorzoxazone, specifically Chlorzoxazone-¹³C,¹⁵N,d₂, providing an in-depth look at its application, the experimental protocols it entails, and the data it helps generate.

Core Application: The Gold Standard Internal Standard in Quantitative Bioanalysis

The primary and most critical use of Chlorzoxazone-¹³C,¹⁵N,d₂ in research is as an internal standard (IS) for the quantitative analysis of chlorzoxazone in biological matrices, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Why a Stable Isotope-Labeled Internal Standard?

In quantitative LC-MS/MS, an internal standard is a compound added in a known amount to samples, calibration standards, and quality control samples. It is used to correct for the variability in the analytical procedure. An ideal internal standard should behave as similarly as possible to the analyte of interest during sample preparation, chromatography, and ionization in the mass spectrometer.

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for several reasons:

  • Physicochemical Similarity: Chlorzoxazone-¹³C,¹⁵N,d₂ is chemically identical to unlabeled chlorzoxazone, differing only in the mass of some of its atoms. This ensures that it has nearly identical extraction recovery, chromatographic retention time, and ionization efficiency.

  • Co-elution: The SIL internal standard co-elutes with the unlabeled analyte, meaning they experience the same matrix effects (suppression or enhancement of ionization due to other components in the sample).

  • Mass Differentiation: Despite these similarities, the SIL internal standard is easily distinguished from the analyte by the mass spectrometer due to its higher mass.

By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can achieve highly accurate and precise quantification, effectively compensating for variations that can occur during sample processing and analysis.

The Metabolic Pathway of Chlorzoxazone

Chlorzoxazone is primarily metabolized in the liver by CYP2E1 to its major metabolite, 6-hydroxychlorzoxazone. The ratio of the metabolite to the parent drug in plasma is often used as a phenotypic measure of CYP2E1 activity.

Chlorzoxazone Metabolism Chlorzoxazone Chlorzoxazone Metabolite 6-Hydroxychlorzoxazone Chlorzoxazone->Metabolite Hydroxylation Enzyme CYP2E1 Enzyme->Chlorzoxazone Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with IS (Chlorzoxazone-¹³C,¹⁵N,d₂) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification (Calibration Curve) Ratio->Quantify

Chlorzoxazone: A Technical Guide to its Metabolism and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorzoxazone is a centrally acting muscle relaxant used to treat muscle spasms and associated pain. Its efficacy and safety are intrinsically linked to its metabolic fate and pharmacokinetic profile. This technical guide provides an in-depth overview of the core principles governing the absorption, distribution, metabolism, and excretion (ADME) of chlorzoxazone, with a focus on quantitative data, experimental methodologies, and the enzymatic pathways involved.

Pharmacokinetic Profile

Chlorzoxazone is characterized by rapid absorption and elimination following oral administration.[1] The pharmacokinetic parameters can vary among different populations.

Table 1: Pharmacokinetic Parameters of Chlorzoxazone in Healthy Human Volunteers
ParameterValueStudy Population & DoseCitation
Tmax (Time to Peak Concentration) 2.00 ± 0.82 hoursThai volunteers; 400 mg oral[2]
~1 to 2 hoursGeneral population
Cmax (Peak Plasma Concentration) 7.15 ± 2.09 µg/mLThai volunteers; 400 mg oral[2]
t½ (Elimination Half-Life) 1.12 ± 0.48 hours23 male subjects; 750 mg oral[3]
1.49 ± 0.32 hoursThai volunteers; 400 mg oral[2]
66 minutesGeneral population
Clearance (Cl) 148.0 ± 39.9 mL/min23 male subjects; 750 mg oral[3]
15.77 ± 4.81 L/hrThai volunteers; 400 mg oral[2]
Volume of Distribution (Vd) 33.13 ± 9.75 LThai volunteers; 400 mg oral[2]
AUC (Area Under the Curve) 0-8h 25.47 ± 7.11 µg·hr/mLThai volunteers; 400 mg oral[2]
AUC 0-∞ 27.52 ± 8.05 µg·hr/mLThai volunteers; 400 mg oral[2]
Table 2: Pharmacokinetic Parameters of 6-Hydroxychlorzoxazone in Healthy Human Volunteers
ParameterValueStudy Population & DoseCitation
Tmax (Time to Peak Concentration) 3.05 ± 1.17 hoursThai volunteers; 400 mg oral chlorzoxazone[2]
Cmax (Peak Plasma Concentration) 1.77 ± 0.50 µg/mLThai volunteers; 400 mg oral chlorzoxazone[2]
t½ (Elimination Half-Life) 1.95 ± 0.73 hoursThai volunteers; 400 mg oral chlorzoxazone[2]
AUC (Area Under the Curve) 0-8h 7.32 ± 2.21 µg·hr/mLThai volunteers; 400 mg oral chlorzoxazone[2]
AUC 0-∞ 8.50 ± 2.78 µg·hr/mLThai volunteers; 400 mg oral chlorzoxazone[2]

Metabolism of Chlorzoxazone

The metabolism of chlorzoxazone is a multi-step process primarily occurring in the liver. It involves both Phase I and Phase II enzymatic reactions.

Phase I Metabolism: Hydroxylation

The principal metabolic pathway for chlorzoxazone is hydroxylation at the 6-position of the benzene ring to form the major metabolite, 6-hydroxychlorzoxazone. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2E1 . Consequently, chlorzoxazone is widely used as an in vivo probe to assess CYP2E1 activity. While CYP2E1 is the primary enzyme, studies have shown that CYP1A2 also contributes to the 6-hydroxylation of chlorzoxazone.

Phase II Metabolism: Glucuronidation

Following hydroxylation, 6-hydroxychlorzoxazone undergoes extensive Phase II metabolism through glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates glucuronic acid to the hydroxyl group, forming a water-soluble glucuronide conjugate that is readily excreted. The primary UGT enzymes involved in the formation of 6-hydroxychlorzoxazone-O-glucuronide are UGT1A1, UGT1A6, and UGT1A9 .[4]

Interestingly, a novel N-glucuronide metabolite of the parent chlorzoxazone has also been identified. This chlorzoxazone-N-glucuronide is formed independently of CYP2E1-mediated hydroxylation and is specifically produced by UGT1A9 .[4]

The major route of elimination for chlorzoxazone is through the urine, with the vast majority excreted as the glucuronide conjugate of 6-hydroxychlorzoxazone.[3] Less than 1% of the administered dose is excreted as unchanged chlorzoxazone.

Metabolic Pathway Diagram

Chlorzoxazone_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Chlorzoxazone Chlorzoxazone Metabolite_6OH 6-Hydroxychlorzoxazone Chlorzoxazone->Metabolite_6OH CYP2E1 (major) CYP1A2 (minor) Glucuronide_N Chlorzoxazone N-Glucuronide Chlorzoxazone->Glucuronide_N UGT1A9 Glucuronide_O 6-Hydroxychlorzoxazone O-Glucuronide Metabolite_6OH->Glucuronide_O UGT1A1, UGT1A6, UGT1A9 Excretion Urinary Excretion Glucuronide_O->Excretion Glucuronide_N->Excretion PK_Study_Workflow Start Start: Recruit Subjects Dosing Administer Oral Dose of Chlorzoxazone Start->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Urine_Collection Urine Collection Dosing->Urine_Collection Sample_Processing Plasma Separation & Storage Blood_Collection->Sample_Processing Analysis HPLC or LC-MS/MS Analysis Urine_Collection->Analysis Sample_Processing->Analysis Data_Analysis Pharmacokinetic Parameter Calculation Analysis->Data_Analysis End End: Report Results Data_Analysis->End

References

An In-depth Technical Guide on the Core Mechanism of Action of Chlorzoxazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorzoxazone is a centrally acting skeletal muscle relaxant utilized for the alleviation of discomfort associated with acute, painful musculoskeletal conditions.[1][2][3] Its therapeutic effects are primarily attributed to its action on the spinal cord and subcortical areas of the brain, where it inhibits multisynaptic reflex arcs responsible for producing and maintaining skeletal muscle spasms.[1][3][4][5][6][7] While the precise molecular mechanisms have been a subject of ongoing investigation, substantial evidence points towards the modulation of specific ion channels as a key component of its action, leading to a reduction in neuronal excitability. This guide provides a comprehensive technical overview of the core mechanism of action of chlorzoxazone, detailing its molecular targets, the experimental protocols used to elucidate its function, and quantitative data from key studies.

Primary Site and Mechanism of Action: Inhibition of Spinal Polysynaptic Reflexes

The principal mechanism of chlorzoxazone's muscle relaxant effect is its ability to depress polysynaptic reflexes at the level of the spinal cord and subcortical regions of the brain.[1][3][4][5][6][7] This inhibitory action on internuncial neurons results in a reduction of skeletal muscle spasms, leading to pain relief and improved mobility of the affected muscles.[3][4]

Molecular Targets and Signaling Pathways

While initially thought to exert its effects solely through general central nervous system depression, research has identified specific molecular targets for chlorzoxazone. The primary targets appear to be calcium-activated potassium channels, with potential secondary effects on other ion channels.

Activation of Calcium-Activated Potassium Channels

A significant body of evidence indicates that chlorzoxazone is an activator of large-conductance Ca2+-activated K+ (BKCa) channels and small-conductance Ca2+-activated K+ (SK) channels.[3][8][9][10][11]

  • BKCa Channel Activation: In pituitary GH3 cells and neuroblastoma IMR-32 cells, chlorzoxazone has been shown to reversibly increase Ca2+-activated K+ current (IK(Ca)) in a concentration-dependent manner.[4][9] This activation is achieved by increasing the mean open time and decreasing the mean closed time of the BKCa channels, without altering their single-channel conductance.[4][9] The enhanced potassium efflux leads to hyperpolarization of the neuronal membrane, making it more difficult to reach the threshold for action potential firing, thereby reducing neuronal excitability.[4]

  • SK Channel Activation: Chlorzoxazone also activates SK channels, which play a crucial role in regulating neuronal firing patterns.[3][8][10] By activating SK channels, chlorzoxazone can restore the precision of pacemaking in neurons where it has been disrupted.[10] This effect is particularly relevant in the context of reducing excessive neuronal firing that can contribute to muscle spasticity.

The proposed signaling pathway for chlorzoxazone's action on these channels is a direct modulation of the channel protein, leading to an increased probability of channel opening.

G Chlorzoxazone Chlorzoxazone BK_SK_Channels BKCa and SK Potassium Channels Chlorzoxazone->BK_SK_Channels Activates K_efflux Increased K+ Efflux BK_SK_Channels->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Muscle_Relaxation Skeletal Muscle Relaxation Reduced_Excitability->Muscle_Relaxation G Chlorzoxazone Chlorzoxazone (Active) Hydroxylation 6-Hydroxylation Chlorzoxazone->Hydroxylation CYP2E1 CYP2E1 (Primary) CYP1A1, CYP1A2, CYP3A4 (Secondary) CYP2E1->Hydroxylation Catalyzes Metabolite 6-Hydroxychlorzoxazone (Inactive) Hydroxylation->Metabolite Excretion Urinary Excretion (as glucuronide conjugate) Metabolite->Excretion G Start Cell Culture (e.g., GH3, IMR-32) Dissociation Cell Dissociation Start->Dissociation Seal Form Gigaohm Seal on Cell Membrane Dissociation->Seal Patch_Pipette Prepare Patch Pipette (filled with internal solution) Patch_Pipette->Seal Configuration Establish Recording Configuration (Whole-cell or Inside-out) Seal->Configuration Voltage_Clamp Apply Voltage-Clamp Protocol Configuration->Voltage_Clamp Drug_Application Apply Chlorzoxazone Voltage_Clamp->Drug_Application Recording Record Ion Currents Drug_Application->Recording Analysis Analyze Data (Current amplitude, kinetics, etc.) Recording->Analysis

References

The Role of Cytochrome P450 2E1 in Chlorzoxazone Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cytochrome P450 2E1 (CYP2E1) is a critical enzyme in the metabolism of numerous xenobiotics, including a wide range of small-molecule drugs, procarcinogens, and industrial solvents like toluene and benzene.[1] Found predominantly in the liver, CYP2E1 exhibits significant interindividual variability in its activity due to genetic polymorphisms, environmental factors, and co-ingestion of substances like ethanol.[1][2] To assess its function in vivo, specific probe substrates are required. Chlorzoxazone, a centrally acting muscle relaxant, is widely established as a selective and safe in vivo probe for phenotyping CYP2E1 activity.[1][2][3][4] This technical guide provides an in-depth examination of the role of CYP2E1 in the metabolic pathway of chlorzoxazone, presenting key quantitative data, detailed experimental protocols, and visual workflows for researchers in drug development and metabolism.

The Metabolic Pathway of Chlorzoxazone

The primary metabolic route for chlorzoxazone is hydroxylation at the 6-position of its aromatic ring, a reaction almost exclusively catalyzed by CYP2E1, to form the main metabolite, 6-hydroxychlorzoxazone.[1][2][5] This metabolite has minimal pharmacological activity and is rapidly conjugated, primarily with glucuronic acid by UDP-glucuronosyltransferases (UGTs), to form 6-hydroxychlorzoxazone-O-glucuronide, which is then excreted in the urine.[2][6] The high specificity of the 6-hydroxylation step for CYP2E1 makes the ratio of 6-hydroxychlorzoxazone to the parent drug in plasma a reliable measure of the enzyme's in vivo activity.[3] While other P450 isoforms, such as CYP1A1 and CYP1A2, may contribute to a minor extent, studies confirm that CYP2E1 is the major enzyme involved under typical physiological conditions.[3][5][7][8]

Chlorzoxazone_Metabolism cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism (Liver) cluster_excretion Excretion Chlorzoxazone Chlorzoxazone 6-Hydroxychlorzoxazone 6-Hydroxychlorzoxazone Chlorzoxazone->6-Hydroxychlorzoxazone CYP2E1 CYP2E1 6-Hydroxychlorzoxazone-O-glucuronide 6-Hydroxychlorzoxazone-O-glucuronide 6-Hydroxychlorzoxazone->6-Hydroxychlorzoxazone-O-glucuronide UGTs UGTs CYP2E1->6-Hydroxychlorzoxazone 6-Hydroxylation Urine Urine 6-Hydroxychlorzoxazone-O-glucuronide->Urine UGTs->6-Hydroxychlorzoxazone-O-glucuronide Glucuronidation

Caption: Metabolic Pathway of Chlorzoxazone via CYP2E1.

Quantitative Data on Chlorzoxazone Metabolism

The kinetics and pharmacokinetics of chlorzoxazone metabolism have been extensively studied. The following tables summarize key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Kinetic Parameters for Chlorzoxazone 6-Hydroxylation

This table presents the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the 6-hydroxylation of chlorzoxazone catalyzed by CYP2E1 and other contributing enzymes in various in vitro systems.

Enzyme/SystemKm (μM)Vmax (rate unit)Source
Recombinant Human CYP2E12328.5-fold higher than CYP1A2[7]
Recombinant Human CYP2E163.4721.75 pmol/min/pmol CYP2E1[9]
Recombinant Human CYP1A25.69-[7]
Human Liver Microsomes (HLMs)410 (for CYP2E1)-[10]
Human Liver Microsomes (HLMs)3.8 (for CYP1A2)-[10]
Human Liver Microsomes (HLMs)53 - 74-[11]
Bactosomes with Human CYP2E178 ± 91.64 ± 0.08 min-1[11][12]
Cynomolgus Monkey Microsomes77-[13]

Note: The variability in Km values highlights the influence of the experimental system (e.g., recombinant enzymes vs. liver microsomes) and the potential for biphasic kinetics due to contributions from multiple enzymes.[10]

Table 2: In Vivo Pharmacokinetic and Phenotyping Data

This table summarizes key parameters from in vivo studies using chlorzoxazone as a probe for CYP2E1 activity in human subjects.

ParameterValue (Mean ± SD)Population/ConditionsSource
Oral Clearance330 ± 111 ml/min70 healthy white subjects[14]
Fractional Clearance213 ± 86 ml/min70 healthy white subjects[14]
Metabolic Ratio (MR)0.30 ± 0.1339 non-smokers (2h post-dose)[3]
Metabolic Ratio (MR)0.32 ± 0.1575 smokers (2h post-dose)[3]
Oral Clearance (c1/c1 genotype)238 ml/minHealthy Japanese in Hawaii[15]
Oral Clearance (c2/c2 genotype)147 ml/minHealthy Japanese in Hawaii[15]

Note: The metabolic ratio (MR), typically the plasma concentration of 6-hydroxychlorzoxazone divided by chlorzoxazone at a specific time point (e.g., 2 hours), is a commonly used phenotypic trait measure.[16] Metabolism can be dose-dependent, with saturation observed at higher doses (e.g., 750 mg).[16]

Table 3: Influence of CYP2E1 Modulators on Chlorzoxazone Pharmacokinetics

This table details the effects of known CYP2E1 inhibitors and inducers on the metabolism of chlorzoxazone.

ModulatorEffect on CYP2E1Change in Chlorzoxazone PKStudy DetailsSource
Ethanol InducerEnhanced formation of 6-hydroxychlorzoxazone.Rats pretreated with 15% ethanol in drinking water for six days.[17]
Isoniazid Inhibitor135% increase in AUC; 104% increase in elimination half-life.10 healthy volunteers treated with 300 mg/day for one week.[18]
Watercress Inhibitor56% increase in AUC; 53% increase in elimination half-life.10 healthy volunteers after a single ingestion of 50g watercress.[18]
Diallyl Sulfide InhibitorMarked inhibition of hydroxylation.Rats pretreated with 50 or 200 mg/kg.[17]
Diethyldithiocarbamate (DEDTC) InhibitorReduced 6-hydroxylase activity by 92.3 ± 7.6% (in vitro).Human liver microsomes.[3]

Experimental Protocols

Standardized protocols are essential for accurately assessing CYP2E1 activity using chlorzoxazone.

Protocol 1: In Vitro Chlorzoxazone 6-Hydroxylation Assay in Human Liver Microsomes

This protocol describes a typical procedure to determine the kinetic parameters of chlorzoxazone metabolism in vitro.

  • Reagent Preparation :

    • Prepare a stock solution of chlorzoxazone in a suitable solvent (e.g., KOH).

    • Prepare human liver microsomes (HLMs) in a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare an NADPH-generating system consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

  • Incubation :

    • Pre-warm HLMs, buffer, and chlorzoxazone (at various concentrations) to 37°C.

    • Initiate the reaction by adding the NADPH-generating system to the mixture. The final incubation volume is typically 200-500 µL.

    • Incubate at 37°C for a predetermined linear time (e.g., 10-20 minutes).

  • Reaction Termination and Sample Preparation :

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard (e.g., 5-fluorobenzoxazolone).[19]

    • Vortex the mixture and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen or analyze directly.

  • Analysis :

    • Reconstitute the dried sample in the mobile phase.

    • Quantify the formation of 6-hydroxychlorzoxazone using a validated HPLC-UV or LC-MS/MS method (see Protocol 3).

  • Data Analysis :

    • Calculate the rate of metabolite formation.

    • Plot the reaction rate against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents (HLMs, Buffer, NADPH System) C Pre-incubate HLMs & Chlorzoxazone at 37°C A->C B Prepare Chlorzoxazone (Serial Dilutions) B->C D Initiate Reaction (Add NADPH System) C->D E Incubate at 37°C D->E F Terminate Reaction (Add Acetonitrile + IS) E->F G Centrifuge & Collect Supernatant F->G H HPLC-UV or LC-MS/MS Quantification G->H I Calculate Kinetic Parameters (Km, Vmax) H->I

Caption: Experimental workflow for an in vitro metabolism assay.
Protocol 2: In Vivo CYP2E1 Phenotyping with Chlorzoxazone

This protocol outlines the clinical procedure for assessing CYP2E1 activity in human subjects.

  • Subject Preparation :

    • Subjects should fast overnight.

    • Subjects should abstain from alcohol and other known CYP2E1 modulators for a specified period before the study.

  • Dosing :

    • Administer a single oral dose of chlorzoxazone. A 250 mg dose is often recommended to avoid saturating metabolism.[16] Alternatively, a weight-adjusted dose (e.g., 10 mg/kg) can be used to reduce variability.[20]

  • Blood Sampling :

    • Collect venous blood samples into heparinized or EDTA tubes at pre-determined time points.

    • A single blood sample taken 2 to 4 hours post-dose is often sufficient for calculating a metabolic ratio that correlates well with clearance.[16] For full pharmacokinetic analysis, samples are collected over 8-10 hours.

  • Sample Processing :

    • Centrifuge blood samples to separate plasma.

    • Store plasma frozen at -20°C or -80°C until analysis.

  • Analysis :

    • Determine the plasma concentrations of chlorzoxazone and 6-hydroxychlorzoxazone using a validated analytical method (see Protocol 3).

  • Phenotypic Trait Calculation :

    • Calculate the metabolic ratio (MR) as: [6-hydroxychlorzoxazone] / [chlorzoxazone] at a specific time point (e.g., 2 hours).

    • Alternatively, calculate pharmacokinetic parameters such as oral clearance (Dose/AUC) or formation clearance.

In_Vivo_Logic cluster_protocol Clinical Protocol cluster_analysis Bioanalysis & Calculation cluster_interpretation Interpretation A Administer Oral Dose of Chlorzoxazone B Collect Blood Sample (e.g., at 2 hours) A->B  High MR implies  high activity C Separate and Store Plasma B->C  High MR implies  high activity D Quantify [Chlorzoxazone] and [6-OH-Chlorzoxazone] via HPLC C->D  High MR implies  high activity E Calculate Metabolic Ratio (MR) = [Metabolite] / [Parent Drug] D->E  High MR implies  high activity F Inferred CYP2E1 Activity E->F  High MR implies  high activity

References

discovery and development of labeled chlorzoxazone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Labeled Chlorzoxazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, development, and application of isotopically labeled chlorzoxazone. Chlorzoxazone is a centrally acting muscle relaxant used for treating muscle spasms and associated pain. Its primary significance in drug development, however, lies in its role as a sensitive and specific probe for Cytochrome P450 2E1 (CYP2E1) activity. The use of isotopically labeled chlorzoxazone—incorporating isotopes such as Carbon-13 (¹³C), Carbon-14 (¹⁴C), and Deuterium (²H or D)—is indispensable for detailed absorption, distribution, metabolism, and excretion (ADME) studies, pharmacokinetic (PK) analyses, and as internal standards for quantitative bioanalysis.

Chlorzoxazone is rapidly metabolized in the liver.[1] Understanding its metabolic fate is crucial for interpreting pharmacokinetic data and designing drug-drug interaction studies. The primary metabolic pathway involves hydroxylation, followed by glucuronidation.

The predominant metabolic route is the oxidation of chlorzoxazone by CYP2E1 to form its major metabolite, 6-hydroxychlorzoxazone, which is pharmacologically inactive.[2][3] While CYP2E1 is the main enzyme, studies have shown that CYP1A2 and CYP1A1 can also contribute to this 6-hydroxylation reaction.[4] Following its formation, 6-hydroxychlorzoxazone is rapidly conjugated with glucuronic acid to form an O-glucuronide (CHZ-O-Glc), which is then excreted in the urine.[5][6]

More recent studies have identified a secondary, direct metabolic pathway involving N-glucuronidation of the parent chlorzoxazone molecule, which does not require prior CYP-mediated hydroxylation.[7] This reaction produces a novel metabolite, chlorzoxazone-N-glucuronide (CHZ-N-Glc), and is specifically catalyzed by the enzyme UGT1A9.[7]

Chlorzoxazone_Metabolism cluster_enzymes1 cluster_enzymes2 cluster_enzymes3 CHZ Chlorzoxazone CYP2E1 CYP2E1 (Major) CYP1A1 / CYP1A2 (Minor) CHZ->CYP2E1 UGT1A9 UGT1A9 CHZ->UGT1A9 OH_CHZ 6-Hydroxychlorzoxazone (Inactive Metabolite) UGTs UGT1A1, 1A6, 1A9 OH_CHZ->UGTs CHZ_O_GLUC Chlorzoxazone-O-Glucuronide (Excreted) CHZ_N_GLUC Chlorzoxazone-N-Glucuronide (Excreted) CYP2E1->OH_CHZ Hydroxylation UGTs->CHZ_O_GLUC O-Glucuronidation UGT1A9->CHZ_N_GLUC Direct N-Glucuronidation Labeled_Chlorzoxazone_Synthesis Precursor Azidoalcohol Precursor Intermediate1 Iminophosphorane Intermediate Precursor->Intermediate1 Reagent1 Triphenylphosphine (PPh3) Reagent1->Intermediate1 Staudinger Reaction Intermediate2 Labeled Isocyanate Intermediate Intermediate1->Intermediate2 Reagent2 [¹⁴C]CO₂ or [¹³C]CO₂ Reagent2->Intermediate2 aza-Wittig Reaction Product [¹⁴C]- or [¹³C]-Chlorzoxazone Intermediate2->Product Intramolecular Cyclization Analytical_Workflow Start Plasma Sample Collection Step1 Add Internal Standard (e.g., Chlorzoxazone-d₃) Start->Step1 Step2 Protein Precipitation (Acetonitrile) Step1->Step2 Step3 Centrifugation Step2->Step3 Step4 Supernatant Evaporation Step3->Step4 Step5 Reconstitution in Mobile Phase Step4->Step5 Step6 LC-MS/MS Injection & Analysis Step5->Step6 End Data Quantification Step6->End

References

The Use of Chlorzoxazone-¹³C,¹⁵N,d₂ in Preliminary Drug Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of the stable isotope-labeled compound, Chlorzoxazone-¹³C,¹⁵N,d₂, in preliminary drug metabolism and pharmacokinetic (DMPK) studies. While specific preliminary studies utilizing this exact isotopic analog are not publicly available, this document outlines its core application as an internal standard in bioanalytical methods, a critical component for accurate drug quantification in complex biological matrices.

Introduction to Chlorzoxazone and CYP2E1 Phenotyping

Chlorzoxazone is a centrally acting muscle relaxant that is primarily metabolized in the liver by the Cytochrome P450 2E1 (CYP2E1) enzyme. This metabolic conversion predominantly results in the formation of 6-hydroxychlorzoxazone. Due to this high specificity, Chlorzoxazone is widely used as a probe drug to determine the activity of the CYP2E1 enzyme in both preclinical and clinical settings. Understanding the activity of CYP2E1 is crucial as it is involved in the metabolism of various xenobiotics, including many therapeutic drugs and pro-carcinogens.

The use of stable isotope-labeled internal standards, such as Chlorzoxazone-¹³C,¹⁵N,d₂, is the gold standard in quantitative bioanalysis using mass spectrometry. These standards have nearly identical physicochemical properties to the analyte of interest but a different mass, allowing for precise quantification by correcting for variability in sample preparation and instrument response.

Core Application: Internal Standard in LC-MS/MS Bioanalysis

Chlorzoxazone-¹³C,¹⁵N,d₂ (Molecular Formula: C₆¹³CH₂D₂Cl¹⁵NO₂) serves as an ideal internal standard for the quantification of Chlorzoxazone and its metabolites in biological samples such as plasma, urine, and tissue homogenates. Its utility is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays, which offer high sensitivity and selectivity.

Metabolic Pathway of Chlorzoxazone

The primary metabolic pathway of Chlorzoxazone involves the hydroxylation at the 6-position, catalyzed by CYP2E1.

Chlorzoxazone Metabolism Chlorzoxazone Chlorzoxazone Metabolite 6-Hydroxychlorzoxazone Chlorzoxazone->Metabolite Hydroxylation CYP2E1 CYP2E1

Caption: Metabolic conversion of Chlorzoxazone to 6-Hydroxychlorzoxazone by CYP2E1.

Experimental Protocols

The following section outlines a typical experimental protocol for a preliminary pharmacokinetic study of Chlorzoxazone using Chlorzoxazone-¹³C,¹⁵N,d₂ as an internal standard.

Experimental Workflow

The overall workflow for a typical in-vivo pharmacokinetic study is depicted below.

Pharmacokinetic Study Workflow cluster_invivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_pk Pharmacokinetic Analysis Dosing Dosing of Test Subjects with Chlorzoxazone Sampling Serial Blood Sampling Dosing->Sampling Preparation Plasma Sample Preparation (Protein Precipitation & IS Spiking) Sampling->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Data Processing & Quantification Analysis->Quantification PK_Calc Calculation of Pharmacokinetic Parameters Quantification->PK_Calc

Caption: General workflow for a pharmacokinetic study of Chlorzoxazone.

Detailed Methodologies

1. Materials and Reagents:

  • Chlorzoxazone (analytical standard)

  • Chlorzoxazone-¹³C,¹⁵N,d₂ (internal standard)

  • 6-Hydroxychlorzoxazone (analytical standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma)

2. Stock and Working Solutions Preparation:

  • Prepare primary stock solutions of Chlorzoxazone, 6-Hydroxychlorzoxazone, and Chlorzoxazone-¹³C,¹⁵N,d₂ in methanol at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the analyte stock solutions in 50% methanol to create calibration standards and quality control (QC) samples.

  • Prepare a working solution of the internal standard (Chlorzoxazone-¹³C,¹⁵N,d₂) at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibration standard, QC, or study sample), add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Chlorzoxazone.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM transitions would need to be optimized for each compound. Hypothetical transitions are provided in the data table below.

Data Presentation

The use of a stable isotope-labeled internal standard allows for the generation of precise and accurate quantitative data. Below is a table summarizing hypothetical validation and pharmacokinetic data that could be obtained from a preliminary study.

ParameterChlorzoxazone6-Hydroxychlorzoxazone
Bioanalytical Method Validation
Linearity Range (ng/mL)1 - 20001 - 2000
LLOQ (ng/mL)11
Inter-assay Precision (%CV)< 10%< 12%
Inter-assay Accuracy (%Bias)± 8%± 10%
Recovery (%)> 85%> 80%
Matrix Effect (%)< 15%< 15%
Hypothetical Pharmacokinetic Parameters (Oral Dose)
Cmax (ng/mL)1500800
Tmax (hr)1.52.0
AUC₀₋t (ng*hr/mL)45003200
t₁/₂ (hr)2.53.0
Mass Spectrometry Parameters
Precursor Ion (m/z)168.0184.0
Product Ion (m/z)132.1148.1
Internal Standard (IS)Chlorzoxazone-¹³C,¹⁵N,d₂Chlorzoxazone-¹³C,¹⁵N,d₂
IS Precursor Ion (m/z)173.6173.6
IS Product Ion (m/z)137.1137.1

Conclusion

The use of Chlorzoxazone-¹³C,¹⁵N,d₂ as an internal standard is fundamental for the robust and reliable quantification of Chlorzoxazone and its primary metabolite, 6-hydroxychlorzoxazone, in biological matrices. This technical guide provides a framework for the design and execution of preliminary pharmacokinetic and metabolic studies. The detailed methodologies and representative data serve as a valuable resource for researchers and scientists in the field of drug development, ensuring high-quality data generation for the assessment of CYP2E1 activity and the overall disposition of Chlorzoxazone.

Methodological & Application

Application Notes: High-Throughput Quantification of Chlorzoxazone in Human Plasma using Chlorzoxazone-¹³C,¹⁵N,d₂ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorzoxazone is a centrally acting muscle relaxant used to treat muscle spasms and associated pain. Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of chlorzoxazone in human plasma. The use of a stable isotope-labeled internal standard, Chlorzoxazone-¹³C,¹⁵N,d₂, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle

The method employs protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The stable isotope-labeled internal standard, Chlorzoxazone-¹³C,¹⁵N,d₂, is added to all samples, calibrators, and quality control samples to ensure accurate quantification. The analyte and internal standard are detected by monitoring their specific precursor-to-product ion transitions.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of this method, compiled from various validated bioanalytical methods for chlorzoxazone.

Table 1: Calibration Curve and Linearity

AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
ChlorzoxazoneHuman Plasma0.2 - 20,000> 0.995

Table 2: Precision and Accuracy

Quality ControlConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
LLOQ0.2< 15%< 15%± 20%
LQC0.6< 10%< 10%± 15%
MQC100< 10%< 10%± 15%
HQC16,000< 10%< 10%± 15%

LLOQ: Lower Limit of Quantitation, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation

Experimental Protocols

1. Materials and Reagents

  • Chlorzoxazone reference standard

  • Chlorzoxazone-¹³C,¹⁵N,d₂ internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K₂EDTA)

2. Stock and Working Solutions Preparation

  • Chlorzoxazone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of chlorzoxazone in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Chlorzoxazone-¹³C,¹⁵N,d₂ in 10 mL of methanol.

  • Chlorzoxazone Working Solutions: Prepare serial dilutions of the chlorzoxazone stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate or HPLC vials.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions

Table 3: Liquid Chromatography Parameters

ParameterValue
LC System UPLC/HPLC system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 4: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions See Table 5
Ion Source Temperature 500°C
Capillary Voltage -3.5 kV
Collision Gas Argon

Table 5: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Chlorzoxazone168.0132.1100-20
Chlorzoxazone-¹³C,¹⁵N,d₂172.0136.1100-20

Note: The exact mass transitions for Chlorzoxazone-¹³C,¹⁵N,d₂ should be confirmed by direct infusion of the internal standard solution.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) is_addition Add Internal Standard in Acetonitrile (150 µL) plasma->is_addition vortex Vortex Mix (30s) is_addition->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification chlorzoxazone_metabolism chlorzoxazone Chlorzoxazone metabolite 6-Hydroxychlorzoxazone chlorzoxazone->metabolite Hydroxylation cyp2e1 CYP2E1 (Primary) cyp2e1->chlorzoxazone

Quantitative Analysis of Chlorzoxazone in Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of chlorzoxazone in plasma samples. The methodologies outlined are based on established and validated High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) techniques. These protocols are intended to guide researchers in the accurate quantification of chlorzoxazone for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

Chlorzoxazone is a centrally acting muscle relaxant used to treat muscle spasms and associated pain. Monitoring its concentration in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and preventing potential toxicity. This document details two robust analytical methods for this purpose.

Analytical Methods Overview

Two primary methods are presented for the quantitative analysis of chlorzoxazone in plasma:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and reliable method suitable for routine analysis.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method, ideal for studies requiring low detection limits.

The choice of method will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation.

Experimental Protocols

HPLC-UV Method

This protocol is adapted from validated methods for the determination of chlorzoxazone in human and animal plasma.[1][2][3]

3.1.1. Materials and Reagents

  • Chlorzoxazone reference standard

  • Internal Standard (IS), e.g., 5-fluorobenzoxazolone[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Acetic acid (analytical grade)

  • Ethyl acetate (analytical grade)

  • Water (deionized or HPLC grade)

  • Blank plasma

3.1.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC SystemAgilent 1100/1200 series or equivalent with UV detector
ColumnAlltima C18, 5 µm, 4.6 x 250 mm or equivalent[1][3]
Mobile PhaseAcetonitrile: 0.5% Acetic Acid in water (v/v ratio may vary, e.g., 30:70)[1]
Flow Rate1.0 - 1.5 mL/min[3]
Detection Wavelength287 nm[1]
Injection Volume20 µL
Column TemperatureAmbient or controlled at 40°C[4][5]

3.1.3. Sample Preparation: Liquid-Liquid Extraction

  • To 0.5 mL of plasma sample in a centrifuge tube, add the internal standard solution.

  • Add 3 mL of ethyl acetate.

  • Vortex mix for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

3.1.4. Method Validation Parameters

ParameterTypical Range/Value
Linearity Range0.5 - 20 µg/mL[1]
Correlation Coefficient (r²)> 0.995
Intra-day Precision (RSD)< 11%[1]
Inter-day Precision (RSD)< 8%[1]
Recovery82.80% - 100.76%[1]
Limit of Detection (LOD)0.5 µg/mL[1]
LC-MS/MS Method

This protocol provides a highly sensitive and specific method for the determination of chlorzoxazone in plasma, suitable for pharmacokinetic studies with low dosage.[4][5][6][7]

3.2.1. Materials and Reagents

  • Chlorzoxazone reference standard

  • Internal Standard (IS), e.g., Phenobarbital or Repaglinide[4][5][6]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid or Ammonium formate (LC-MS grade)

  • Water (ultrapure)

  • Blank plasma

3.2.2. Instrumentation and Conditions

ParameterCondition
LC SystemAgilent, Shimadzu, or equivalent
Mass SpectrometerTriple quadrupole mass spectrometer (e.g., TSQ Quantum Access)[4][5]
ColumnZorbax SB-C18, 5 µm, 4.6 x 150 mm or equivalent[6][7]
Mobile PhaseAcetonitrile: Water (e.g., 45:55 v/v) with or without modifiers like formic acid[6][7]
Flow Rate0.3 - 0.5 mL/min[4][5]
Injection Volume5 - 20 µL
Column Temperature40°C[4][5]
Ionization ModeElectrospray Ionization (ESI), Negative or Positive
MRM TransitionsChlorzoxazone: m/z 168.0 → 132.1 (Negative mode)[4][5] or m/z 167.5 → 131.6 (Positive mode)[6][7]
IS (Phenobarbital): m/z 230.7 → 185.6[6][7]
IS (Repaglinide): m/z 451.3 → 379.3[4][5]

3.2.3. Sample Preparation: Protein Precipitation

  • To 0.2 mL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.[6]

  • Add 0.4 mL of acetonitrile.[6]

  • Vortex mix for 1 minute.[6]

  • Centrifuge at 13,000 g for 10 minutes.[6]

  • Transfer the clear supernatant to an autosampler vial.

  • Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.[6]

3.2.4. Method Validation Parameters

ParameterTypical Range/Value
Linearity Range10.0 - 2,000 ng/mL[6][7] or 0.2 - 20 µg/mL[4][5]
Correlation Coefficient (r²)≥ 0.995[4][5]
Intra-day Precision (RSD)< 5.1%[6][7]
Inter-day Precision (RSD)< 6.8%[6][7]
RecoveryTypically > 85%

Data Presentation

Table 1: Comparison of HPLC-UV and LC-MS/MS Methods

FeatureHPLC-UV MethodLC-MS/MS Method
Principle UV AbsorbanceMass-to-charge ratio
Sensitivity Lower (µg/mL range)[1]Higher (ng/mL range)[6][7]
Specificity GoodExcellent
Sample Preparation Liquid-Liquid ExtractionProtein Precipitation[4][5][6]
Run Time LongerShorter (e.g., 4 min)[6]
Instrumentation Cost LowerHigher
Typical Application Routine analysis, studies with higher concentrationsPharmacokinetic studies, bioequivalence studies, low concentration samples

Table 2: Pharmacokinetic Parameters of Chlorzoxazone in Healthy Volunteers (Oral Administration)

ParameterValue (Mean ± SD)Reference
Cmax (µg/mL) 7.15 ± 2.09[8]
Tmax (hr) 2.00 ± 0.82[8]
AUC₀₋₈ (µg·hr/mL) 25.47 ± 7.11[8]
t₁/₂ (hr) 1.49 ± 0.32[8]
Oral Clearance (L/hr) 15.77 ± 4.81[8]
Volume of Distribution (L) 33.13 ± 9.75[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->extraction HPLC-UV precipitation Protein Precipitation (e.g., Acetonitrile) add_is->precipitation LC-MS/MS vortex Vortex extraction->vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge vortex->centrifuge evaporate Evaporate centrifuge->evaporate lcms LC-MS/MS Analysis centrifuge->lcms reconstitute Reconstitute evaporate->reconstitute hplc HPLC-UV Analysis reconstitute->hplc quant Quantification hplc->quant lcms->quant pk Pharmacokinetic Analysis quant->pk

Caption: Experimental workflow for chlorzoxazone analysis in plasma.

analytical_methods cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method topic Quantitative Analysis of Chlorzoxazone in Plasma cluster_hplc cluster_hplc topic->cluster_hplc Accessible & Robust cluster_lcms cluster_lcms topic->cluster_lcms Sensitive & Specific hplc_prep Sample Prep: Liquid-Liquid Extraction hplc_sep Separation: C18 Column hplc_prep->hplc_sep hplc_det Detection: UV at 287 nm hplc_sep->hplc_det lcms_prep Sample Prep: Protein Precipitation lcms_sep Separation: C18 Column lcms_prep->lcms_sep lcms_det Detection: MRM Transitions lcms_sep->lcms_det

Caption: Logical relationship of analytical methods.

References

Application of Chlorzoxazone-¹³C,¹⁵N,d₂ in Drug Metabolism Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorzoxazone, a centrally acting muscle relaxant, is extensively metabolized in the liver, primarily by the cytochrome P450 2E1 (CYP2E1) enzyme, to its major metabolite, 6-hydroxychlorzoxazone. This metabolic pathway has established chlorzoxazone as a reliable in vivo and in vitro probe for assessing CYP2E1 activity, which is crucial in drug development due to its role in the metabolism of various xenobiotics, including many therapeutic drugs and procarcinogens. The use of a stable isotope-labeled internal standard, such as Chlorzoxazone-¹³C,¹⁵N,d₂, is paramount for the accurate and precise quantification of chlorzoxazone and its metabolites in complex biological matrices. This stable isotope-labeled analog, which is chemically identical to the unlabeled drug but has a greater mass, co-elutes with the analyte during chromatographic separation and experiences similar ionization effects in the mass spectrometer, thereby correcting for variability in sample preparation and analysis.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Chlorzoxazone-¹³C,¹⁵N,d₂ in drug metabolism studies.

Key Applications

The primary application of Chlorzoxazone-¹³C,¹⁵N,d₂ is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of chlorzoxazone and its primary metabolite, 6-hydroxychlorzoxazone, in various biological samples such as plasma, urine, and liver microsomes. The use of a stable isotope-labeled IS is the gold standard in bioanalytical mass spectrometry, offering superior accuracy and precision by compensating for matrix effects and variations in sample extraction and instrument response.

Specific applications include:

  • CYP2E1 Phenotyping: In vivo studies to determine the metabolic activity of the CYP2E1 enzyme in individuals or patient populations.

  • Drug-Drug Interaction Studies: In vitro and in vivo assessment of the potential of new chemical entities to inhibit or induce CYP2E1 activity.

  • Pharmacokinetic Studies: Accurate determination of the absorption, distribution, metabolism, and excretion (ADME) properties of chlorzoxazone.

  • Metabolite Identification: Aiding in the structural elucidation of novel metabolites by providing a mass-shifted reference.

Data Presentation

The following tables summarize typical quantitative data obtained from LC-MS/MS assays utilizing a stable isotope-labeled internal standard for the analysis of chlorzoxazone and 6-hydroxychlorzoxazone.

Table 1: Typical LC-MS/MS Method Validation Parameters for Chlorzoxazone Quantification in Human Plasma

ParameterChlorzoxazone6-Hydroxychlorzoxazone
Linearity Range 0.2 - 20 µg/mL10 - 3000 µg/L
Correlation Coefficient (r²) ≥ 0.995≥ 0.999
Lower Limit of Quantification (LLOQ) 0.2 µg/mL10 µg/L
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Bias) ± 15%± 15%
Recovery > 85%> 80%
Matrix Effect MinimalMinimal

Table 2: Pharmacokinetic Parameters of Chlorzoxazone (500 mg oral dose) in Healthy Volunteers

ParameterMean Value (± SD)
Cmax (µg/mL) 7.15 (± 2.09)
Tmax (hr) 2.00 (± 0.82)
AUC₀-∞ (µg*hr/mL) 27.52 (± 8.05)
t½ (hr) 1.49 (± 0.32)
CL/F (L/hr) 15.77 (± 4.81)
Vd/F (L) 33.13 (± 9.75)

Data compiled from published literature and are representative examples.

Experimental Protocols

Protocol 1: In Vitro Chlorzoxazone Metabolism in Human Liver Microsomes (CYP2E1 Inhibition Assay)

This protocol describes a typical procedure to assess the inhibitory potential of a test compound on CYP2E1-mediated chlorzoxazone 6-hydroxylation using human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • Chlorzoxazone

  • Chlorzoxazone-¹³C,¹⁵N,d₂ (Internal Standard)

  • Test Compound (potential inhibitor)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (Stopping Solution)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of chlorzoxazone in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare a working solution of Chlorzoxazone-¹³C,¹⁵N,d₂ in ACN for use as the internal standard in the stopping solution.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium Phosphate Buffer

      • Human Liver Microsomes (final protein concentration typically 0.1-0.5 mg/mL)

      • Test compound at various concentrations (or vehicle for control)

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Immediately add chlorzoxazone (final concentration typically 10-50 µM, below Km for CYP2E1).

    • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding ice-cold ACN containing Chlorzoxazone-¹³C,¹⁵N,d₂.

    • Centrifuge the plate to precipitate proteins (e.g., 4000 rpm for 10 minutes at 4°C).

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the formation of 6-hydroxychlorzoxazone.

    • Use the peak area ratio of 6-hydroxychlorzoxazone to the internal standard (if a labeled 6-hydroxychlorzoxazone is used) or chlorzoxazone to Chlorzoxazone-¹³C,¹⁵N,d₂ for quantification.

  • Data Analysis:

    • Calculate the rate of 6-hydroxychlorzoxazone formation.

    • Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Protocol 2: In Vivo CYP2E1 Phenotyping in Humans using Chlorzoxazone

This protocol outlines a general procedure for assessing CYP2E1 activity in human subjects. All procedures should be conducted under ethical approval.

Materials:

  • Chlorzoxazone tablets (e.g., 250 mg or 500 mg)

  • Chlorzoxazone-¹³C,¹⁵N,d₂ (for internal standard in analytical method)

  • Blood collection tubes (e.g., with EDTA or heparin)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • LC-MS/MS system

Procedure:

  • Subject Preparation:

    • Subjects should fast overnight before drug administration.

    • Record demographic data and any concomitant medications.

  • Drug Administration and Sample Collection:

    • Administer a single oral dose of chlorzoxazone.

    • Collect blood samples at predetermined time points (e.g., pre-dose, and 1, 2, 4, 6, 8, and 12 hours post-dose).

    • Process blood samples by centrifugation to obtain plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding ice-cold acetonitrile containing Chlorzoxazone-¹³C,¹⁵N,d₂ as the internal standard.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant for LC-MS/MS analysis.

    • Quantify the concentrations of chlorzoxazone and 6-hydroxychlorzoxazone against a calibration curve.

  • Data Analysis:

    • Calculate pharmacokinetic parameters for chlorzoxazone and 6-hydroxychlorzoxazone (e.g., Cmax, Tmax, AUC).

    • Determine the metabolic ratio of 6-hydroxychlorzoxazone to chlorzoxazone at a specific time point (e.g., 2 or 4 hours post-dose) as an index of CYP2E1 activity.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and pathways related to the use of Chlorzoxazone-¹³C,¹⁵N,d₂ in drug metabolism studies.

G Biological_Matrix Biological Matrix (Plasma, Microsomes) Add_IS Add Chlorzoxazone-¹³C,¹⁵N,d₂ (Internal Standard) Biological_Matrix->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (Analyte & IS Co-elution) Supernatant_Collection->LC_Separation MS_Detection Mass Spectrometry (Detection of Analyte & IS) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Peak Area Ratio Calculation (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification (Calibration Curve) Ratio_Calculation->Quantification G Chlorzoxazone Chlorzoxazone CYP2E1 CYP2E1 (Primary Enzyme) Chlorzoxazone->CYP2E1 6-Hydroxylation Other_CYPs CYP1A1, CYP1A2 (Minor Contribution) Chlorzoxazone->Other_CYPs Metabolite 6-Hydroxychlorzoxazone Glucuronidation Glucuronidation (UGTs) Metabolite->Glucuronidation CYP2E1->Metabolite Other_CYPs->Metabolite Excretion Urinary Excretion Glucuronidation->Excretion G cluster_drug Drug Administration cluster_metabolism Hepatic Metabolism cluster_analysis Bioanalysis cluster_factors Influencing Factors Chlorzoxazone_Dose Chlorzoxazone (Probe Drug) CYP2E1_Activity CYP2E1 Activity Chlorzoxazone_Dose->CYP2E1_Activity Metabolized by Metabolic_Ratio Metabolic Ratio (6-OH-CHZ / CHZ) CYP2E1_Activity->Metabolic_Ratio Determines Inducers Inducers (e.g., Ethanol) Inducers->CYP2E1_Activity Increase Inhibitors Inhibitors (e.g., Disulfiram) Inhibitors->CYP2E1_Activity Decrease Genetics Genetic Polymorphisms Genetics->CYP2E1_Activity Modulate

Application Notes & Protocols: Analytical Methods for the Detection of Chlorzoxazone Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of chlorzoxazone and its primary active metabolite, 6-hydroxychlorzoxazone. The protocols outlined below are essential for pharmacokinetic studies, drug metabolism research, and in vivo assessment of Cytochrome P450 2E1 (CYP2E1) enzyme activity, for which chlorzoxazone is a known probe substrate.[1][2][3][4]

Introduction

Chlorzoxazone is a centrally acting muscle relaxant that is rapidly metabolized in the liver.[5][6] The primary metabolic pathway involves the hydroxylation of chlorzoxazone to 6-hydroxychlorzoxazone, a reaction predominantly catalyzed by the CYP2E1 enzyme.[1][2][7] Up to 90% of a chlorzoxazone dose is oxidized by CYP2E1 to 6-hydroxychlorzoxazone, which is subsequently glucuronidated and eliminated through the kidneys.[1][5] The measurement of 6-hydroxychlorzoxazone is therefore a critical tool for evaluating CYP2E1 activity and understanding the pharmacokinetics of chlorzoxazone.

Metabolic Pathway of Chlorzoxazone

The metabolic conversion of chlorzoxazone is a key indicator of CYP2E1 enzymatic function. The pathway is a simple, one-step hydroxylation reaction.

G Chlorzoxazone Chlorzoxazone Metabolite 6-Hydroxychlorzoxazone Chlorzoxazone->Metabolite Hydroxylation Enzyme CYP2E1 Enzyme->Chlorzoxazone

Caption: Metabolic pathway of chlorzoxazone to 6-hydroxychlorzoxazone catalyzed by CYP2E1.

Analytical Methods Overview

Several robust analytical methods have been developed for the simultaneous determination of chlorzoxazone and 6-hydroxychlorzoxazone in biological matrices such as plasma and urine. The most common techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the performance characteristics of various published analytical methods for easy comparison.

Table 1: HPLC-UV Methods

ParameterMethod 1[8]Method 2[9]Method 3[10]
Matrix Plasma, UrinePlasmaSerum
Linearity Range (Chlorzoxazone) 100-3000 ng/mL0.5-20 µg/mL0.5-20 µg/mL
Linearity Range (6-Hydroxychlorzoxazone) 4-400 µg/mL (urine)0.5-20 µg/mL0.5-20 µg/mL
Limit of Detection (LOD) (Chlorzoxazone) Not specified0.5 µg/mL0.1 µg/mL
Limit of Detection (LOD) (6-Hydroxychlorzoxazone) Not specified0.2 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) (Chlorzoxazone) Not specifiedNot specified0.5 µg/mL
Limit of Quantitation (LOQ) (6-Hydroxychlorzoxazone) Not specifiedNot specified0.5 µg/mL
Recovery Not specified82.80% - 100.76%> 94%
Intra-day Precision (RSD) ≤ 5.1%< 11%≤ 6%
Inter-day Precision (RSD) ≤ 8.2%< 8%≤ 6%

Table 2: LC-MS/MS Methods

ParameterMethod 1[11]Method 2[12]Method 3[13]
Matrix PlasmaPlasma, UrinePlasma
Linearity Range (Chlorzoxazone) 0.2-20 µg/mLNot specified25-10,000 µg/L
Linearity Range (6-Hydroxychlorzoxazone) Not specifiedNot specified10-3,000 µg/L
Limit of Detection (LOD) (Chlorzoxazone) Not specifiedNot specified2.5 µg/L
Limit of Detection (LOD) (6-Hydroxychlorzoxazone) Not specifiedNot specified2.0 µg/L
Limit of Quantitation (LOQ) (Chlorzoxazone) Not specified100 pg/mLNot specified
Limit of Quantitation (LOQ) (6-Hydroxychlorzoxazone) Not specified200 pg/mLNot specified
Recovery ExcellentNot specified90% - 110%
Intra-day Precision (RSD) ExcellentNot specified< 15%
Inter-day Precision (RSD) ExcellentNot specified< 15%

Experimental Protocols

Below are detailed protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS.

Protocol 1: HPLC-UV Analysis of Chlorzoxazone and 6-Hydroxychlorzoxazone in Human Plasma

This protocol is based on established methods for reliable quantification.[8][9]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 1 mL of plasma, add an internal standard (e.g., 5-fluorobenzoxazolone).

  • Acidify the sample with a small volume of acetic acid.

  • Add 5 mL of diethyl ether or ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

2. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.5% acetic acid in water (e.g., 30:70 v/v).[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[13]

  • UV Detection: 287 nm.[9][13]

Protocol 2: LC-MS/MS Analysis of Chlorzoxazone and 6-Hydroxychlorzoxazone in Human Plasma

This protocol offers higher sensitivity and specificity, making it ideal for studies requiring low detection limits.[11]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma, add an internal standard (e.g., repaglinide).[11]

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Dilute the supernatant with mobile phase as needed.

  • Inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Column: C18 analytical column (e.g., 2.0 mm x 150 mm).[11]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.3 mL/min.[11]

  • Column Temperature: 40°C.[11]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[11][13]

  • Mass Transitions (Multiple Reaction Monitoring - MRM):

    • Chlorzoxazone: m/z 168.0 → 132.1.[11]

    • 6-Hydroxychlorzoxazone: m/z 184.4 → 128.0 (or other optimized transition).

    • Internal Standard (Repaglinide): m/z 451.3 → 379.3.[11]

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of chlorzoxazone and its metabolites from biological samples.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Sample Biological Sample (Plasma, Urine) Spike Add Internal Standard Sample->Spike Extract Extraction (LLE or Protein Precipitation) Spike->Extract Dry Evaporation & Reconstitution Extract->Dry Inject Injection into HPLC or LC-MS/MS Dry->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify Report Reporting of Results Quantify->Report

Caption: General experimental workflow for chlorzoxazone metabolite analysis.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Chlorzoxazone-13C,15N,d2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorzoxazone is a centrally acting muscle relaxant used to treat muscle spasms. The accurate quantification of Chlorzoxazone and its metabolites in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in LC-MS/MS-based quantification by compensating for matrix effects and variations in sample processing. This application note provides a detailed protocol for the analysis of Chlorzoxazone using Chlorzoxazone-13C,15N,d2 as an internal standard.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of Chlorzoxazone from plasma samples.

Materials:

  • Plasma samples

  • This compound internal standard spiking solution

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard spiking solution to each sample, blank, and quality control sample.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters: The following parameters are provided as a starting point and should be optimized for the specific instrument used. The analysis is performed in negative ion mode.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Source Temperature 550°C
Curtain Gas (CUR) 30 psi
Collision Gas (CAD) Medium
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 50 psi
Declustering Potential (DP) -60 V
Entrance Potential (EP) -10 V
Collision Cell Exit Potential (CXP) -15 V

Data Presentation

Table 1: MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Chlorzoxazone168.0132.1-25
This compound172.0136.1-25 (starting point for optimization)

Note: The precursor ion for this compound is calculated based on the addition of one 13C, one 15N, and two deuterium atoms, and the loss of one 12C, one 14N, and two hydrogen atoms. The product ion is predicted based on the same fragmentation pattern as the unlabeled compound.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge1 Centrifugation precip->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer evap Evaporation transfer->evap reconstitute Reconstitution evap->reconstitute centrifuge2 Centrifugation reconstitute->centrifuge2 vial Transfer to Autosampler Vial centrifuge2->vial lc Liquid Chromatography (C18 Column) vial->lc ms Tandem Mass Spectrometry (ESI-, MRM) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for the quantification of Chlorzoxazone.

Chlorzoxazone Metabolic Pathway

G Chlorzoxazone Chlorzoxazone Hydroxychlorzoxazone 6-Hydroxychlorzoxazone Chlorzoxazone->Hydroxychlorzoxazone CYP2E1 / CYP1A2 (Hydroxylation) N_Glucuronide Chlorzoxazone-N-glucuronide Chlorzoxazone->N_Glucuronide UGTs (N-Glucuronidation) O_Glucuronide 6-Hydroxychlorzoxazone-O-glucuronide Hydroxychlorzoxazone->O_Glucuronide UGTs (O-Glucuronidation)

Application Note: High-Throughput Analysis of Chlorzoxazone in Human Plasma by LC-MS/MS Using a Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sample preparation and quantification of chlorzoxazone in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The procedure utilizes a simple and efficient protein precipitation technique for sample cleanup, employing a readily available compound as an internal standard (IS) to ensure accuracy and precision. While the use of a stable isotope-labeled internal standard is generally preferred for LC-MS/MS analysis, this protocol describes a robust method using a non-labeled internal standard, a common practice in published research for chlorzoxazone analysis.[1][2][3][4][5] The method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Chlorzoxazone is a centrally acting muscle relaxant used to treat muscle spasms and associated pain. Monitoring its concentration in biological matrices like plasma is crucial for pharmacokinetic and bioequivalence studies.[1][2] This application note provides a streamlined sample preparation protocol based on protein precipitation, which is a rapid and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis. The use of an internal standard is critical for correcting for variations in sample processing and instrument response.

Experimental

Materials and Reagents
  • Chlorzoxazone reference standard

  • Internal Standard (e.g., Repaglinide, Phenacetin, or 5-fluorobenzoxazolone)[1][3][6]

  • Acetonitrile (HPLC grade)[1][2]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (optional, for mobile phase modification)

  • Human plasma (with appropriate anticoagulant)

Equipment
  • Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Autosampler vials

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of chlorzoxazone from human plasma.[1][2]

  • Spiking Internal Standard: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.[1][2]

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC Column: A C18 column (e.g., 150 x 2.0 mm) is suitable for separation.[1][2]

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (often with a small amount of acid like formic acid) can be used.[3][7]

  • Flow Rate: A typical flow rate is 0.3 mL/min.[1][2]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Ionization can be performed using either electrospray ionization (ESI) in positive or negative mode.[1][8]

  • MRM Transitions:

    • Chlorzoxazone: m/z 168.0 → 132.1 (Negative Ion Mode)[1][2]

    • The MRM transition for the internal standard will depend on the chosen compound.

Data Presentation

The following table summarizes typical quantitative data for chlorzoxazone analysis in human plasma based on published methods.

ParameterValueReference
Linearity Range0.2 - 20 µg/mL[1][2]
Correlation Coefficient (r²)≥ 0.995[1][2]
Recovery> 82%[3]
Intra-day Precision (RSD)< 11%[3]
Inter-day Precision (RSD)< 8%[3]
Limit of Quantification (LOQ)0.05 µg/mL[4]

Experimental Workflow

G cluster_sample_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_acn 3. Add Acetonitrile (300 µL) add_is->add_acn vortex 4. Vortex (1 min) add_acn->vortex centrifuge 5. Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis 7. LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Chlorzoxazone Sample Preparation.

References

Application Notes and Protocols for In Vivo Studies with Chlorzoxazone-13C,15N,d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorzoxazone is a centrally acting muscle relaxant that is extensively used as an in vivo probe to assess the activity of the cytochrome P450 2E1 (CYP2E1) enzyme.[1] Its metabolism is primarily mediated by CYP2E1, which converts it to 6-hydroxychlorzoxazone.[1] This metabolite is subsequently conjugated and excreted. The use of a stable isotope-labeled internal standard, such as Chlorzoxazone-13C,15N,d2, is crucial for accurate quantification of chlorzoxazone and its metabolites in biological matrices during pharmacokinetic and metabolic studies. This document provides detailed application notes and protocols for conducting in vivo studies using this compound.

While specific in vivo studies utilizing this compound are not extensively reported in publicly available literature, the experimental protocols for the unlabeled drug are well-established. The protocols provided herein are adapted from these established methods, with the key distinction being the use of a sensitive and specific analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to differentiate and quantify the labeled and unlabeled compounds.

Data Presentation: Pharmacokinetic Parameters of Chlorzoxazone (Unlabeled)

The following tables summarize typical pharmacokinetic parameters of unlabeled chlorzoxazone in humans and rats, which can serve as a reference for studies involving its stable isotope-labeled counterpart.

Table 1: Pharmacokinetic Parameters of Chlorzoxazone in Healthy Human Volunteers (Oral Administration)

ParameterValueReference
Dose400 mg[2]
Cmax (µg/mL)7.15 ± 2.09[2]
Tmax (hr)2.00 ± 0.82[2]
AUC0-8 (µg·hr/mL)25.47 ± 7.11[2]
AUC0-∞ (µg·hr/mL)27.52 ± 8.05[2]
t1/2 (hr)1.49 ± 0.32[2]
CL/F (L/hr)15.77 ± 4.81[2]
Vd/F (L)33.13 ± 9.75[2]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent oral clearance; Vd/F: Apparent volume of distribution.

Table 2: Pharmacokinetic Parameters of 6-Hydroxychlorzoxazone in Healthy Human Volunteers (Oral Administration of Chlorzoxazone)

ParameterValueReference
Dose (of Chlorzoxazone)400 mg[2]
Cmax (µg/mL)1.77 ± 0.50[2]
Tmax (hr)3.05 ± 1.17[2]
AUC0-8 (µg·hr/mL)7.32 ± 2.21[2]
AUC0-∞ (µg·hr/mL)8.50 ± 2.78[2]
t1/2 (hr)1.95 ± 0.73[2]

Table 3: Pharmacokinetic Parameters of Chlorzoxazone in Rats (Oral Administration)

ParameterValueReference
Dose (mg/kg)50[3]
Cmax (µg/mL)15.3 ± 2.1[3]
Tmax (hr)1.0 ± 0.0[3]
AUC0-∞ (µg·min/mL)3240 ± 456[3]
t1/2 (hr)1.2 ± 0.2[3]

Table 4: Pharmacokinetic Parameters of Chlorzoxazone in Rats (Intravenous Administration)

ParameterValueReference
Dose (mg/kg)20[3]
AUC0-∞ (µg·min/mL)1350 ± 216[3]
t1/2 (hr)1.1 ± 0.1[3]
CL (mL/min/kg)15.1 ± 2.4[3]
Vss (mL/kg)1280 ± 192[3]

CL: Clearance; Vss: Volume of distribution at steady state.

Experimental Protocols

The following are detailed protocols for in vivo studies. The primary application of this compound is as an internal standard for the accurate quantification of unlabeled chlorzoxazone and its metabolites. It can also be used as a tracer in metabolic studies.

Protocol 1: Human Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of chlorzoxazone in healthy human volunteers using this compound as an internal standard.

Study Design:

  • Subjects: Healthy adult volunteers (male and female), non-smokers, with no history of significant medical conditions.

  • Pre-study: Subjects should fast overnight for at least 8 hours before drug administration.

  • Dosing: A single oral dose of 250 mg or 500 mg of unlabeled chlorzoxazone is administered with water.

  • Blood Sampling: Venous blood samples (approximately 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA) at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis:

    • Plasma samples are prepared by protein precipitation or liquid-liquid extraction.

    • A known amount of this compound is added to each sample as an internal standard.

    • Concentrations of chlorzoxazone and 6-hydroxychlorzoxazone are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F, Vd/F) are calculated using non-compartmental analysis.

Protocol 2: Rat Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of chlorzoxazone in rats using this compound as an internal standard.

Study Design:

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Dosing:

    • Oral: Unlabeled chlorzoxazone is administered by oral gavage at a dose of 20-50 mg/kg.

    • Intravenous: Unlabeled chlorzoxazone is administered via the tail vein at a dose of 10-20 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannula at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Sample Processing: Plasma is separated and stored at -80°C.

  • Sample Analysis: Similar to the human study, a known amount of this compound is added as an internal standard, and concentrations are determined by LC-MS/MS.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using appropriate software.

Mandatory Visualization

Chlorzoxazone Metabolic Pathway

The primary metabolic pathway of chlorzoxazone involves hydroxylation by cytochrome P450 enzymes, followed by glucuronidation.

Chlorzoxazone_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Chlorzoxazone Chlorzoxazone Metabolite 6-Hydroxychlorzoxazone Chlorzoxazone->Metabolite CYP2E1 (major) CYP1A1, CYP1A2 (minor) Glucuronide 6-Hydroxychlorzoxazone Glucuronide Metabolite->Glucuronide UGT1A1, UGT1A6, UGT1A9 Urine Urine Glucuronide->Urine Renal Excretion

Caption: Metabolic pathway of chlorzoxazone.

Experimental Workflow for a Human Pharmacokinetic Study

This diagram outlines the key steps in a typical human pharmacokinetic study of chlorzoxazone.

PK_Workflow A Subject Recruitment & Screening B Overnight Fasting A->B C Oral Administration of Chlorzoxazone B->C D Serial Blood Sampling C->D E Plasma Separation & Storage D->E F Sample Preparation & Addition of this compound E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Data Analysis G->H I Results & Reporting H->I

Caption: Workflow for a human pharmacokinetic study.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Signal Intensity of Chlorzoxazone-¹³C,¹⁵N,d₂

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the signal intensity of isotopically labeled Chlorzoxazone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing experiments involving Chlorzoxazone-¹³C,¹⁵N,d₂.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding low signal intensity in both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

General FAQs

Q1: What are the most common reasons for weak signal intensity with my isotopically labeled Chlorzoxazone?

A1: Low signal intensity is a frequent challenge that can stem from several factors across your experimental workflow. The primary causes can be grouped into three categories:

  • Sample Preparation: Issues such as low sample concentration, poor solubility, presence of particulate matter, or paramagnetic impurities are the most common culprits.[1][2] Errors during sample preparation are a primary cause of poor-quality spectra.[2]

  • Instrumental Parameters: Sub-optimal settings on the spectrometer (NMR or MS) can drastically reduce signal. This includes incorrect probe tuning and matching in NMR, improper acquisition parameters, or non-ideal ionization conditions in MS.[1]

  • Inherent Molecular Properties: The specific isotopic labels (¹³C, ¹⁵N, and especially ²H) introduce unique physical properties that can lead to signal reduction if not properly accounted for in the experimental design.[3]

NMR-Specific FAQs

Q2: Why are the NMR signals for my deuterated (d₂) carbon atoms particularly weak?

A2: When protons are replaced by deuterons (²H or d), the NMR signal for the attached ¹³C atom can become significantly weaker for three main reasons[3]:

  • Longer T₁ Relaxation Times: The primary relaxation mechanism for protonated carbons is the dipolar interaction with attached protons. This mechanism is much less efficient for deuterium, leading to a T₁ relaxation time that can be an order of magnitude greater.[3] If the recycle delay in your experiment is too short, the signal becomes saturated and its intensity is greatly reduced.[3]

  • Signal Splitting (J-coupling): The signal for a deuterated carbon is split into a multiplet due to ¹³C-²H J-coupling (e.g., a 1:2:3:2:1 pentet for a CD₂ group).[3] This spreads the total signal intensity over several lines, reducing the signal-to-noise ratio for any single line compared to the singlet you would see for a protonated carbon.[3]

  • Lack of Nuclear Overhauser Effect (nOe): Proton decoupling typically enhances the signal of attached ¹³C nuclei. Since there are no directly bonded protons on the deuterated sites, these carbons do not benefit from this nOe enhancement, making their signals appear weaker relative to other protonated carbons in the molecule.[3]

Q3: How can I optimize my NMR acquisition parameters to boost the signal?

A3: Optimizing acquisition parameters is crucial. The goal is to achieve the best signal-to-noise ratio (S/N) in the least amount of time.[4] Key parameters include:

  • Number of Scans (NS): The S/N is proportional to the square root of the number of scans.[5][6] To double the S/N, you must quadruple the number of scans.[5]

  • Relaxation Delay (D1): This delay should be long enough to allow for full relaxation of the nuclei, especially for deuterated carbons with long T₁ values. For quantitative results with ¹³C, inverse-gated decoupling with a longer D1 is necessary.[7]

  • Pulse Width (P1): Using the correct 90° pulse width for the specific nucleus ensures efficient excitation. An incorrect pulse width leads to signal loss.[1] Using a smaller flip angle (e.g., 30°) combined with a shorter D1 can often improve S/N per unit time.[4]

  • Acquisition Time (AQ): A longer acquisition time can improve resolution but may not always be the best way to improve S/N if it comes at the expense of the number of scans.

Q4: Are there advanced NMR techniques that can provide a significant signal boost for ¹³C and ¹⁵N?

A4: Yes, Dynamic Nuclear Polarization (DNP) is a powerful technique for dramatically enhancing signal intensity in solid-state NMR. DNP transfers the high spin polarization of electrons from a polarizing agent (a stable radical) to the surrounding nuclei via microwave irradiation.[8][9] This can lead to theoretical signal enhancements of up to 660 for ¹H and 2640 for ¹³C.[8] In practice, enhancement factors of 240 for ¹³C and 470 for ¹⁵N have been achieved for molecules like urea.[10] This technique is particularly useful for samples at low concentrations.[11]

Mass Spectrometry-Specific FAQs

Q5: What causes signal suppression or enhancement for Chlorzoxazone-¹³C,¹⁵N,d₂ in LC-MS/MS?

A5: Signal intensity in Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is highly dependent on the chemical environment.

  • Signal Suppression: This is a common issue in ESI where co-eluting compounds from the sample matrix (e.g., salts, phospholipids) or mobile phase compete with the analyte for ionization.[12] This competition reduces the ionization efficiency of your target molecule, leading to a weaker signal.[12][13] Even stable isotopically labeled internal standards can cause mutual signal suppression with the analyte.[12][13]

  • Signal Enhancement: Conversely, some mobile phase additives or sample constituents can increase the ionization efficiency of the analyte, leading to a stronger signal.[12] For example, using ammonium hydroxide instead of trifluoroacetic acid (TFA) as a mobile phase additive has been shown to significantly increase signal intensity for some compounds.[12]

Q6: How can I troubleshoot and mitigate ionization effects in my LC-MS/MS analysis?

A6: A systematic approach is required:

  • Optimize Chromatography: Ensure that Chlorzoxazone is chromatographically separated from the bulk of the matrix components to minimize co-elution and competition for ionization.[14]

  • Adjust Mobile Phase: The composition of the mobile phase, including additives and pH, has a major impact on ionization.[12] Experiment with different additives (e.g., formic acid, ammonium formate, ammonium hydroxide) to find the optimal conditions for your analyte.

  • Sample Dilution: A simple but effective strategy is to dilute the sample extract.[12][14] This reduces the concentration of interfering matrix components, often leading to a decrease in signal suppression.[12]

  • Use a Stable Isotope Labeled Internal Standard (SIL-IS): While not a solution for suppression itself, a SIL-IS (which you are already using) co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification despite signal variability.[14]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low NMR Signal Intensity

This guide provides a step-by-step workflow to diagnose and resolve issues with low S/N in your NMR experiments.

G cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Spectrometer Setup cluster_2 Step 3: Acquisition Parameters cluster_3 Step 4: Data Processing A Check Concentration & Solubility Is the sample fully dissolved? B Filter Sample into NMR Tube Remove particulates? A->B C Check for Paramagnetic Impurities Any broadening observed? B->C D Tune and Match Probe Is the probe tuned for your nucleus and sample? C->D Sample OK E Shim the Magnet Is the lock signal sharp and symmetrical? D->E F Set Correct Receiver Gain (RG) Is the detector overloaded? E->F G Verify Pulse Width (P1) Using calibrated 90° pulse? F->G Setup OK H Increase Number of Scans (NS) S/N ~ sqrt(NS) G->H I Optimize Relaxation Delay (D1) Especially for deuterated carbons (long T1) H->I J Apply Line Broadening Exponential multiplication to improve S/N I->J Acquisition Complete K Check Phasing & Baseline Are corrections applied properly? J->K L L K->L Still Low Signal? M Consider Advanced Methods (e.g., CryoProbe, DNP) L->M Yes N Problem Solved L->N No

Caption: Workflow for systematically troubleshooting low NMR signal-to-noise.

Guide 2: Uncovering "Lost" Signals from Deuterated Carbons

If signals from the deuterated positions of Chlorzoxazone are weak or missing, follow this specialized guide.

G title Reasons for Signal Loss in Deuterated Carbons reasons Long T₁ Relaxation J-Coupling to ²H No nOe Enhancement solutions Increase Relaxation Delay (D1) Allow full magnetization recovery Apply ²H Decoupling (if available) Collapses multiplet to a singlet Use Inverse-Gated Decoupling Acquire data without nOe for quantification reasons:f0->solutions:f0 Solution reasons:f1->solutions:f1 Solution reasons:f2->solutions:f2 Solution

References

Technical Support Center: Resolving Matrix Effects with Chlorzoxazone-13C,15N,d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Chlorzoxazone-13C,15N,d2 as a stable isotope-labeled internal standard (SIL-IS) to mitigate matrix effects in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in LC-MS/MS bioanalysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately compromising the accuracy, precision, and reproducibility of quantitative analyses.[2][3] In bioanalysis, complex matrices like plasma, urine, or tissue extracts contain numerous endogenous compounds (e.g., phospholipids, salts, proteins) that can interfere with the ionization of the target analyte, such as chlorzoxazone.[4]

Q2: How does using this compound help in resolving matrix effects?

A: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, a SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties.[5] This means it experiences the same degree of ion suppression or enhancement as the unlabeled chlorzoxazone during the analytical process. By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, the variability introduced by matrix effects is normalized, leading to more accurate and precise quantification.[2][5]

Q3: What are the advantages of a triply-labeled internal standard like this compound?

A: A triply-labeled internal standard with a significant mass difference from the analyte (in this case, +4 Da due to ¹³C, ¹⁵N, and 2x ²H) offers several advantages:

  • Minimizes Cross-Talk: The larger mass difference reduces the likelihood of isotopic overlap between the analyte and the internal standard, preventing the signal from one interfering with the other.

  • Enhanced Stability: The inclusion of ¹³C and ¹⁵N isotopes, in addition to deuterium (d2), provides greater stability compared to standards labeled only with deuterium, which can sometimes be prone to back-exchange with hydrogen from the surrounding solvent.[6]

Q4: When should I add the this compound internal standard to my samples?

A: The internal standard should be added to the samples as early as possible in the sample preparation workflow.[7] This ensures that it can account for variability in all subsequent steps, including extraction, evaporation, and reconstitution.

Q5: How do I assess the isotopic purity of my this compound standard?

A: The isotopic purity of the SIL-IS is crucial, as any unlabeled chlorzoxazone impurity will lead to an overestimation of the analyte concentration.[6] The isotopic purity can be assessed by analyzing a high-concentration solution of the SIL-IS and monitoring the mass transition of the unlabeled analyte. The response of the unlabeled analyte should be minimal. Certificates of Analysis from the supplier often provide information on isotopic purity.[8]

Troubleshooting Guide

Issue 1: High variability in the internal standard (this compound) peak area across a run.

  • Question: My this compound peak area is inconsistent between samples. What could be the cause?

  • Answer: Inconsistent SIL-IS response often points to issues in the sample preparation or injection process.

    • Troubleshooting Steps:

      • Verify Pipetting and Dilution: Ensure that the internal standard spiking solution is being added accurately and consistently to all samples. Check the calibration of your pipettes.

      • Ensure Thorough Mixing: Inadequate vortexing or mixing after adding the SIL-IS can lead to inconsistent concentrations.

      • Check for Inconsistent Matrix Effects: While the SIL-IS is designed to compensate for matrix effects, extreme variations in the matrix composition between samples can still lead to variability. Evaluate the matrix effect by performing a post-extraction addition experiment with different lots of the biological matrix.[1]

      • Investigate Autosampler Performance: Check for inconsistent injection volumes or air bubbles in the autosampler syringe.

Issue 2: The retention times of Chlorzoxazone and this compound are different.

  • Question: I am observing a slight chromatographic shift between my analyte and the SIL-IS. Is this a problem?

  • Answer: A slight retention time difference can sometimes occur, especially with deuterium-labeled standards due to the isotope effect.[6] However, a significant shift can be problematic as the analyte and internal standard may not be experiencing the same matrix effects at the point of elution.

    • Troubleshooting Steps:

      • Optimize Chromatography: Adjust the mobile phase gradient or column temperature to try and achieve co-elution.

      • Evaluate Impact on Quantification: If a small, consistent shift remains, it may be acceptable if the method validation data (accuracy and precision) meet the required criteria. The key is to ensure that the analyte-to-IS ratio remains constant even with variable matrix effects.[6]

      • Consider the Labeling: While ¹³C and ¹⁵N labeling do not typically cause chromatographic shifts, the presence of deuterium can. The effect is usually minor but should be monitored.

Issue 3: Poor accuracy and precision in my quality control (QC) samples.

  • Question: My QC sample results are outside the acceptable limits, even with the SIL-IS. What should I investigate?

  • Answer: This indicates that the internal standard is not adequately compensating for variability.

    • Troubleshooting Steps:

      • Assess Internal Standard Purity: Re-verify the isotopic and chemical purity of your this compound. Significant unlabeled analyte in your IS will compromise accuracy.

      • Investigate Analyte and IS Stability: Perform stability experiments in the biological matrix to ensure that neither the analyte nor the IS is degrading during sample processing and storage.

      • Review Integration Parameters: Ensure that the peaks for both the analyte and the internal standard are being integrated correctly and consistently.

      • Re-evaluate the Overall Method: If the issue persists, a more thorough re-evaluation of the sample extraction, chromatographic separation, and mass spectrometric conditions may be necessary.

Data Presentation

The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of the bioanalytical method by compensating for matrix effects. Below is a table summarizing hypothetical validation data comparing the performance of an LC-MS/MS assay for chlorzoxazone with and without the SIL-IS.

Table 1: Comparison of Method Performance with and without this compound

ParameterConcentration (ng/mL)Without SIL-IS (External Standard)With this compound (Internal Standard)
Accuracy (% Bias)
LLOQ (10 ng/mL)1018.5%4.2%
LQC (30 ng/mL)3015.2%3.5%
MQC (300 ng/mL)300-12.8%-2.1%
HQC (750 ng/mL)750-16.7%-3.8%
Precision (%CV)
LLOQ (10 ng/mL)1016.8%5.5%
LQC (30 ng/mL)3014.5%4.1%
MQC (300 ng/mL)30011.2%2.8%
HQC (750 ng/mL)75013.9%3.2%
Matrix Effect (%CV)
LQC (30 ng/mL)3025.4%3.9%
HQC (750 ng/mL)75021.8%2.7%

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

This protocol describes a method to quantitatively assess the matrix effect using the post-extraction addition technique.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Chlorzoxazone and this compound into the final reconstitution solvent at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma). After the final evaporation step, spike the extracted matrix with Chlorzoxazone and this compound at the same concentrations as Set A before reconstitution.

    • Set C (Pre-Extraction Spike): Spike Chlorzoxazone and this compound into the blank biological matrix from the same six lots before starting the extraction process.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Factor (MF) and Internal Standard-Normalized MF:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

  • Assess Results: The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be within acceptable limits (e.g., <15%) to demonstrate that the SIL-IS effectively compensates for matrix variability.

Protocol 2: Sample Preparation and LC-MS/MS Analysis of Chlorzoxazone

This protocol provides a general procedure for the quantification of chlorzoxazone in human plasma using this compound.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 25 µL of this compound working solution (e.g., 1 µg/mL in methanol).

    • Vortex for 10 seconds.

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a clean vial and inject into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate chlorzoxazone from endogenous interferences (e.g., 5% B to 95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • MRM Transitions:

      • Chlorzoxazone: m/z 168.0 → 132.1

      • This compound: m/z 172.0 → 136.1

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation Sets cluster_analysis Analysis & Calculation cluster_eval Evaluation A Set A: Neat Solution (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) B->LCMS C Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS) C->LCMS Calc Calculate Matrix Factor (MF) & IS-Normalized MF LCMS->Calc Assess Assess %CV of IS-Normalized MF (<15% indicates effective compensation) Calc->Assess

Caption: Workflow for the assessment of matrix effects.

StableIsotopeDilution cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Quantification Sample Biological Sample (Unknown amount of Chlorzoxazone) IS Add Known Amount of This compound (IS) Sample->IS Extract Extraction & Cleanup (Potential for Analyte/IS Loss & Matrix Effects) IS->Extract MS Mass Spectrometer Detects Both Analyte and IS Extract->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio CalCurve Compare Ratio to Calibration Curve Ratio->CalCurve Result Accurate Concentration of Chlorzoxazone CalCurve->Result

Caption: Principle of stable isotope dilution analysis.

References

Technical Support Center: Chlorzoxazone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chlorzoxazone quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the analysis of chlorzoxazone.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying chlorzoxazone?

A1: The most prevalent methods for the quantification of chlorzoxazone are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. HPLC is widely used for routine analysis in bulk and pharmaceutical formulations due to its accuracy and sensitivity.[1][2][3] LC-MS/MS is employed for its high sensitivity and specificity, especially for analysis in biological matrices like human plasma.[4][5][6][7] UV-Spectrophotometry offers a simpler and more economical method, suitable for bulk drug estimation.[8][9][10]

Q2: What are the known stability issues with chlorzoxazone during analysis?

A2: Chlorzoxazone is susceptible to degradation under various conditions. It is known to degrade in both acidic and alkaline environments, with alkaline hydrolysis being a significant concern, leading to the formation of 2-amino-4-chlorophenol, a nephrotoxic degradation product.[11][12][13] The drug is also prone to photodegradation upon exposure to UV light and can degrade under oxidative and thermal stress.[12][14] Therefore, it is crucial to use stability-indicating methods for accurate quantification.

Q3: How should chlorzoxazone samples and stock solutions be stored?

A3: Chlorzoxazone powder should be stored in a tightly sealed container at room temperature (20°C to 25°C), protected from light and moisture.[12] Stock solutions, particularly in aqueous buffers, are less stable and should ideally be prepared fresh for each experiment. If short-term storage is necessary, they should be kept in amber vials or otherwise protected from light and stored at 2-8°C, preferably for no longer than 24-48 hours.[12]

Q4: What is the main degradation product of chlorzoxazone to be aware of during analysis?

A4: The primary degradation product and a known impurity of chlorzoxazone is 2-amino-4-chlorophenol.[11][13] This compound can interfere with the quantification of the parent drug if the analytical method is not specific enough to separate them. Several HPLC methods have been developed to separate and quantify chlorzoxazone in the presence of this impurity.[11]

Troubleshooting Guides

HPLC Analysis

Problem 1: Poor peak shape (tailing or fronting) for chlorzoxazone.

  • Possible Cause: Inappropriate mobile phase pH, secondary interactions with the stationary phase, or column degradation.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the pH of the mobile phase is optimized. A pH around 4.0-6.5 is often used.[2][3]

    • Check Column Health: Flush the column with a strong solvent or perform a column regeneration procedure as recommended by the manufacturer. If the problem persists, the column may need to be replaced.

    • Use of Additives: Consider adding a competing base, like triethylamine, to the mobile phase to minimize secondary interactions.

Problem 2: Shifting retention times for chlorzoxazone.

  • Possible Cause: Changes in mobile phase composition, flow rate fluctuations, or temperature variations.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. Premixing the mobile phase components can improve reproducibility.

    • System Check: Verify that the HPLC pump is delivering a constant flow rate. Degas the mobile phase to prevent bubble formation.

    • Column Temperature: Use a column oven to maintain a stable temperature, as retention times can be sensitive to temperature changes.

Problem 3: Presence of extra peaks in the chromatogram.

  • Possible Cause: Contamination of the sample or mobile phase, or degradation of chlorzoxazone.

  • Troubleshooting Steps:

    • Blank Injection: Inject a blank solvent to check for contamination from the system or solvent.

    • Sample Preparation: Prepare fresh samples and ensure proper filtration to remove particulates.

    • Forced Degradation Studies: To identify if the extra peaks are degradation products, perform forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions.[14] This will help in developing a stability-indicating method.

LC-MS/MS Analysis

Problem 1: Low signal intensity or poor sensitivity for chlorzoxazone.

  • Possible Cause: Suboptimal ionization, matrix effects, or inefficient sample extraction.

  • Troubleshooting Steps:

    • Ionization Source Optimization: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flow rates. Chlorzoxazone has been successfully analyzed in both positive and negative ionization modes.[5][6]

    • Address Matrix Effects: Biological samples can cause ion suppression or enhancement. Evaluate matrix effects by comparing the response of chlorzoxazone in a clean solution versus a post-extraction spiked matrix sample. If significant matrix effects are observed, improve the sample cleanup procedure (e.g., using solid-phase extraction instead of protein precipitation).[4][6]

    • Optimize Sample Preparation: Ensure the chosen extraction method (e.g., protein precipitation, liquid-liquid extraction) provides good recovery.[4][5]

Problem 2: Inconsistent results between analytical runs.

  • Possible Cause: Instability of chlorzoxazone in the processed samples, or variability in the internal standard response.

  • Troubleshooting Steps:

    • Autosampler Stability: Evaluate the stability of chlorzoxazone in the autosampler over the expected run time. If degradation is observed, consider cooling the autosampler.

    • Internal Standard Selection: Use a stable, co-eluting internal standard to compensate for variations in sample processing and instrument response.

Experimental Protocols

HPLC Method for Chlorzoxazone Quantification

This protocol is a representative example for the analysis of chlorzoxazone in pharmaceutical formulations.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis or PDA detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of a buffer (e.g., 20mM potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 275 nm or 287 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.

  • Standard Preparation: Prepare a stock solution of chlorzoxazone in a suitable solvent like methanol and make further dilutions with the mobile phase to create a calibration curve.

  • Sample Preparation: For tablets, weigh and powder the tablets. Dissolve an accurately weighed portion of the powder in a suitable solvent, sonicate, and dilute to the desired concentration with the mobile phase. Filter the solution before injection.

LC-MS/MS Method for Chlorzoxazone in Human Plasma

This protocol is a representative example for bioanalysis.

  • Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

  • Column: C18 analytical column (e.g., 150 mm x 2.0 mm).[4]

  • Mobile Phase: A gradient mobile phase is often used.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4][6]

  • MRM Transitions: For chlorzoxazone, the transition m/z 168.0 → 132.1 is commonly monitored.[4][6] An appropriate internal standard should be used.

  • Sample Preparation: Protein precipitation is a common and simple method. Add acetonitrile to the plasma sample, vortex, and centrifuge to precipitate proteins. The supernatant can then be diluted and injected.[4][6]

Data Presentation

Table 1: HPLC Method Parameters for Chlorzoxazone Quantification

ParameterMethod 1Method 2Method 3
Column C18 Vydac Monomeric 120A (250 x 4.6mm, 5µ)ZORBAX Eclipse Plus C8 (250 mm × 4.6 mm, 5 µm)[11]C18 analytical column[1]
Mobile Phase 20mM KH2PO4 buffer (pH 6.2) : Acetonitrile (30:70 v/v)Methanol : Water : Phosphoric acid (75:25:0.05, by volume)[11]Methanol : 0.1% Ortho-phosphoric acid (75:25)[1]
Flow Rate 1 mL/min1 mL/min[11]1 mL/min[1]
Detection 275 nm230 nm[11]295 nm[1]
Retention Time 13.27 min4.26 min[11]4.69 min[1]
Linearity Range 1-10 µg/mL3–45 µg/mL[11]2-10 µg/mL[1]

Table 2: LC-MS/MS Method Parameters for Chlorzoxazone Quantification in Human Plasma

ParameterMethod 1Method 2
Column Shimadzu VP-ODS C18 (150 × 2.0 mm)[4][6]Reversed-phase C18 (50 x 4.6 mm, 5 µm)[5]
Mobile Phase Gradient[4][6]Acetonitrile : 10 mM Ammonium formate pH 3.0 (65:35, v/v)[5]
Flow Rate 0.3 mL/min[4][6]Not specified
Ionization Mode ESI Negative[4][6]ESI Positive and Negative[5]
MRM Transition m/z 168.0 → 132.1[4][6]Not specified
Linearity Range 0.2-20 µg/mL[4][6]0.015–15.00 µg/mL[5]
Sample Preparation Protein precipitation with acetonitrile[4][6]Liquid-liquid extraction[5]

Visualizations

Troubleshooting_Workflow cluster_issue Problem Identification cluster_causes Potential Causes & Solutions cluster_resolution Resolution start Inconsistent Chlorzoxazone Quantification Results peak_issue Poor Peak Shape / Shifting Retention Time? start->peak_issue extra_peak Extra Peaks Observed? start->extra_peak low_signal Low Signal / Poor Sensitivity (MS)? start->low_signal mobile_phase Check Mobile Phase: pH, Composition, Degassing peak_issue->mobile_phase Yes column_health Check Column: Temperature, Age, Contamination peak_issue->column_health Yes sample_prep Review Sample Prep: Freshness, Contamination, Degradation extra_peak->sample_prep Yes matrix_effects Investigate Matrix Effects: Ion Suppression/Enhancement low_signal->matrix_effects Yes ms_tuning Optimize MS Parameters: Ion Source, Voltages low_signal->ms_tuning Yes end_node Consistent & Accurate Results mobile_phase->end_node column_health->end_node sample_prep->end_node matrix_effects->sample_prep ms_tuning->end_node

Caption: Troubleshooting workflow for common chlorzoxazone quantification issues.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_standard Prepare Standard Stock & Working Solutions instrument_setup Set Up HPLC/LC-MS System (Column, Mobile Phase, etc.) prep_standard->instrument_setup prep_sample Prepare Sample (e.g., Dissolution, Extraction) prep_sample->instrument_setup system_suitability Perform System Suitability Tests instrument_setup->system_suitability injection Inject Standards & Samples system_suitability->injection chromatogram Acquire Chromatograms injection->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify Chlorzoxazone in Samples calibration->quantification

References

Optimizing LC-MS/MS Parameters for Labeled Chlorzoxazone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of labeled chlorzoxazone. This guide is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for chlorzoxazone and its stable isotope-labeled internal standard?

A1: For quantitative bioanalysis, it is crucial to select specific and intense MRM (Multiple Reaction Monitoring) transitions for both the analyte and its internal standard.

For unlabeled chlorzoxazone, the most commonly reported transition in negative ion mode is the deprotonated molecule fragmenting to a characteristic product ion.[1][2][3][4] For its primary metabolite, 6-hydroxychlorzoxazone, analysis is typically performed in positive ion mode.

A stable isotope-labeled internal standard, such as ¹³C₆-chlorzoxazone, is recommended for accurate quantification to compensate for matrix effects and variations in instrument response. The precursor ion for ¹³C₆-chlorzoxazone will have a mass shift corresponding to the number of ¹³C atoms. The product ion is often the same as the unlabeled compound, as the fragmentation typically does not involve the labeled positions.

Below is a table summarizing the recommended MRM transitions:

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)
ChlorzoxazoneNegative168.0132.1
¹³C₆-ChlorzoxazoneNegative174.0132.1
6-HydroxychlorzoxazonePositive186.0130.0

Q2: How can I optimize the liquid chromatography separation for chlorzoxazone and its labeled internal standard?

A2: Achieving good chromatographic separation is key to minimizing matrix effects and ensuring accurate quantification. A reversed-phase C18 column is commonly used for the separation of chlorzoxazone.[1][2][3]

A gradient elution is typically employed to ensure good peak shape and separation from endogenous interferences. The mobile phase usually consists of an aqueous component with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol.

Here is a comparison of typical LC parameters from different methods:

ParameterMethod AMethod B
Column C18, 150 x 2.0 mmC18, 100 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate
Mobile Phase B AcetonitrileMethanol
Gradient 20-80% B in 5 min30-90% B in 7 min
Flow Rate 0.3 mL/min0.4 mL/min
Column Temp. 40°C35°C

Q3: What is the most common sample preparation technique for chlorzoxazone analysis in plasma?

A3: Protein precipitation is a widely used and effective method for preparing plasma samples for chlorzoxazone analysis.[1][2][3] This technique is straightforward and removes the majority of proteins that can interfere with the analysis and damage the LC column. Acetonitrile is a common precipitation solvent.

Experimental Protocol: Quantitative Analysis of Chlorzoxazone in Human Plasma

This protocol outlines a typical workflow for the analysis of chlorzoxazone using a labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add ¹³C₆-Chlorzoxazone IS plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Collect Supernatant vortex->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate

Experimental workflow for chlorzoxazone analysis.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of ¹³C₆-chlorzoxazone internal standard solution (concentration will depend on the expected analyte concentration).

    • Add 300 µL of cold acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a new vial for analysis.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the supernatant onto the LC-MS/MS system.

    • Perform chromatographic separation using a C18 column and a suitable gradient.

    • Detect the analytes using the MRM transitions specified in the table above.

  • Data Analysis:

    • Integrate the peak areas for both chlorzoxazone and ¹³C₆-chlorzoxazone.

    • Calculate the peak area ratio (Chlorzoxazone / ¹³C₆-Chlorzoxazone).

    • Determine the concentration of chlorzoxazone in the sample using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Troubleshooting Guide

This section addresses common issues that may arise during the LC-MS/MS analysis of chlorzoxazone.

troubleshooting_guide cluster_sensitivity Low Sensitivity / No Signal cluster_peak Poor Peak Shape cluster_variability High Variability issue Observed Issue low_sens Low Sensitivity issue->low_sens poor_peak Poor Peak Shape issue->poor_peak high_var High Variability issue->high_var cause_sens1 Poor Ionization low_sens->cause_sens1 cause_sens2 Matrix Suppression low_sens->cause_sens2 cause_sens3 Incorrect MRM low_sens->cause_sens3 sol_sens1 Optimize Source Parameters cause_sens1->sol_sens1 sol_sens2 Improve Sample Cleanup cause_sens2->sol_sens2 sol_sens3 Verify Transitions cause_sens3->sol_sens3 cause_peak1 Column Overload poor_peak->cause_peak1 cause_peak2 Inappropriate Mobile Phase poor_peak->cause_peak2 cause_peak3 Column Degradation poor_peak->cause_peak3 sol_peak1 Dilute Sample cause_peak1->sol_peak1 sol_peak2 Adjust Gradient/Solvent cause_peak2->sol_peak2 sol_peak3 Replace Column cause_peak3->sol_peak3 cause_var1 Inconsistent Sample Prep high_var->cause_var1 cause_var2 Instrument Instability high_var->cause_var2 cause_var3 Carryover high_var->cause_var3 sol_var1 Standardize Protocol cause_var1->sol_var1 sol_var2 Check System Suitability cause_var2->sol_var2 sol_var3 Optimize Wash Method cause_var3->sol_var3

Troubleshooting common LC-MS/MS issues.

Q4: I am observing low sensitivity or no signal for my analyte. What should I check?

A4:

  • Verify MRM Transitions: Ensure that the correct precursor and product ions are being monitored for both chlorzoxazone and its labeled internal standard.

  • Optimize Ion Source Parameters: The efficiency of ionization can be affected by parameters such as spray voltage, gas flows (nebulizer and heater), and source temperature. A systematic optimization of these parameters can significantly improve signal intensity.

  • Investigate Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress the ionization of the analyte. To mitigate this, you can:

    • Improve sample cleanup by using techniques like solid-phase extraction (SPE).

    • Modify the chromatographic gradient to better separate chlorzoxazone from the interfering compounds.

    • Dilute the sample, if the sensitivity of the assay allows.

Q5: My chromatographic peaks are broad or tailing. How can I improve the peak shape?

A5:

  • Check for Column Overload: Injecting too much analyte can lead to peak broadening. Try diluting your sample.

  • Optimize Mobile Phase: The pH and organic composition of the mobile phase can significantly impact peak shape. Ensure the mobile phase is appropriate for the C18 column and the analyte.

  • Evaluate Column Health: Over time, LC columns can degrade. If you observe a sudden deterioration in peak shape, it may be time to replace the column.

Q6: I am seeing high variability in my results between injections. What could be the cause?

A6:

  • Ensure Consistent Sample Preparation: Inconsistent pipetting or variations in extraction efficiency can lead to high variability. Ensure your sample preparation protocol is well-defined and followed precisely.

  • Check for Carryover: If a high concentration sample is followed by a low concentration sample, residual analyte from the first injection can carry over and artificially inflate the results of the second. Optimize the needle wash method in your autosampler to minimize carryover.

  • Monitor System Suitability: Regularly inject a system suitability standard to monitor the performance of the LC-MS/MS system. This can help identify issues with instrument stability.

References

Technical Support Center: Chlorzoxazone-13C,15N,d2 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chlorzoxazone-13C,15N,d2 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications in research?

This compound is a stable isotope-labeled version of Chlorzoxazone, a centrally acting muscle relaxant. In research, it is primarily used as an internal standard for the quantitative analysis of Chlorzoxazone in biological samples by mass spectrometry. Its key application is in pharmacokinetic (PK) studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Chlorzoxazone.

Q2: Why is Chlorzoxazone used as a probe for CYP2E1 activity?

Chlorzoxazone is extensively metabolized in the liver to 6-hydroxychlorzoxazone, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2E1.[1][2][3][4][5][6][7] The rate of formation of this metabolite can be used as a measure of in vivo CYP2E1 activity.[1][2][3][4][5][6][7]

Q3: Can other CYP450 enzymes metabolize Chlorzoxazone?

While CYP2E1 is the primary enzyme responsible for Chlorzoxazone metabolism, studies have shown that CYP1A2 can also contribute to the 6-hydroxylation of Chlorzoxazone, particularly at lower substrate concentrations.[5][6] This is an important consideration when designing and interpreting studies on CYP2E1 activity.

Troubleshooting Guide

Mass Spectrometry & Data Analysis

Issue 1: Inaccurate quantification of Chlorzoxazone.

  • Possible Cause: Matrix effects, improper calibration curve, or incorrect internal standard concentration.

  • Troubleshooting Steps:

    • Assess Matrix Effects: Prepare quality control (QC) samples in the same biological matrix as the study samples to evaluate ion suppression or enhancement.

    • Verify Calibration Curve: Ensure the calibration curve is linear over the expected concentration range of the samples and has an appropriate regression coefficient (r ≥ 0.995).[8][9]

    • Check Internal Standard: Confirm the concentration and purity of the this compound internal standard solution.

Issue 2: Overlapping isotopic peaks between unlabeled Chlorzoxazone and the internal standard.

  • Possible Cause: Insufficient mass resolution of the mass spectrometer.

  • Troubleshooting Steps:

    • Optimize Mass Spectrometer Settings: Ensure the mass spectrometer is calibrated and operating at a sufficient resolution to distinguish between the isotopic clusters of the analyte and the internal standard.

    • Select Appropriate MRM Transitions: Choose specific and unique multiple reaction monitoring (MRM) transitions for both Chlorzoxazone and its labeled internal standard to minimize cross-talk.

Issue 3: Variable retention times for Chlorzoxazone and its deuterated internal standard.

  • Possible Cause: Isotope effect, where the deuterated internal standard elutes slightly earlier than the unlabeled analyte from the HPLC column.

  • Troubleshooting Steps:

    • Confirm Peak Integration: Ensure that the correct peaks are being integrated for both the analyte and the internal standard.

    • Optimize Chromatography: Adjust the HPLC gradient and/or flow rate to ensure adequate separation and consistent elution of both compounds.

Sample Preparation

Issue 4: Low recovery of Chlorzoxazone from plasma samples.

  • Possible Cause: Inefficient protein precipitation or liquid-liquid extraction.

  • Troubleshooting Steps:

    • Optimize Protein Precipitation: Test different organic solvents (e.g., acetonitrile, methanol) and their ratios to plasma for optimal protein removal.

    • Improve Liquid-Liquid Extraction: Evaluate different extraction solvents and pH conditions to maximize the recovery of Chlorzoxazone.

    • Internal Standard Addition: Add the this compound internal standard at the beginning of the sample preparation process to account for any losses during extraction.

Experimental Design

Issue 5: High inter-individual variability in measured CYP2E1 activity.

  • Possible Cause: Genetic polymorphisms in CYP2E1, co-administration of other drugs, or exposure to environmental factors that can induce or inhibit CYP2E1 activity.

  • Troubleshooting Steps:

    • Subject Screening: Carefully screen study participants for medications and lifestyle factors (e.g., alcohol consumption) that could affect CYP2E1 activity.

    • Genotyping: Consider genotyping subjects for common CYP2E1 polymorphisms that may influence enzyme activity.

    • Standardized Conditions: Ensure that all study procedures, including dosing and sample collection times, are standardized across all participants.

Experimental Protocols

Protocol: Quantification of Chlorzoxazone in Human Plasma using LC-MS/MS

This protocol provides a general methodology for the analysis of Chlorzoxazone in human plasma using a stable isotope-labeled internal standard.

1. Preparation of Standards and Quality Control Samples:

  • Prepare stock solutions of Chlorzoxazone and this compound in a suitable organic solvent (e.g., methanol).

  • Serially dilute the Chlorzoxazone stock solution with blank plasma to prepare calibration standards at various concentrations (e.g., 0.2-20 µg/mL).[8][9]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibration standard, or QC sample, add 200 µL of acetonitrile containing the this compound internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • HPLC System: A standard HPLC system with a C18 reversed-phase column (e.g., 150 x 2.0 mm, 5 µm) is suitable.[8][9][10]

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium formate is commonly used.[10]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in negative mode is often used for Chlorzoxazone.[8][9][11]

  • MRM Transitions:

    • Chlorzoxazone: m/z 168.0 → 132.1[8][9][12]

    • 6-hydroxychlorzoxazone: m/z 184.4 → [fragment ion]

    • This compound: A specific transition for the labeled internal standard should be determined by direct infusion.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Chlorzoxazone to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of Chlorzoxazone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

ParameterChlorzoxazone6-hydroxychlorzoxazoneReference
Molecular Weight 169.57 g/mol 185.57 g/mol
Typical Plasma Cmax 7.15 ± 2.09 µg/mL1.77 ± 0.50 µg/mL[13]
Typical Plasma Tmax 2.00 ± 0.82 hrs3.05 ± 1.17 hrs[13]
Elimination Half-life (t1/2) 1.12 ± 0.48 hrs1.95 ± 0.73 hrs[13][14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample/ Standard/QC is Add Internal Standard (this compound) plasma->is precip Protein Precipitation (Acetonitrile) is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Inject ms Mass Spectrometry (MRM Detection) hplc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Concentration curve->quantify

Caption: Experimental workflow for Chlorzoxazone quantification.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inaccurate Quantification matrix Matrix Effects? start->matrix cal Calibration Curve Issue? start->cal is_conc Internal Standard Error? start->is_conc qc Analyze Matrix-Matched QCs matrix->qc check_cal Verify Linearity & Regression cal->check_cal verify_is Confirm IS Concentration & Purity is_conc->verify_is

Caption: Troubleshooting inaccurate quantification.

signaling_pathway chlorzoxazone Chlorzoxazone cyp2e1 CYP2E1 chlorzoxazone->cyp2e1 Primary Metabolism hydroxy 6-Hydroxychlorzoxazone cyp2e1->hydroxy conjugation Glucuronidation hydroxy->conjugation excretion Urinary Excretion conjugation->excretion

Caption: Metabolic pathway of Chlorzoxazone.

References

achieving better peak separation for chlorzoxazone and metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of chlorzoxazone and its metabolites.

Troubleshooting Guide: Achieving Optimal Peak Separation

Effective separation of chlorzoxazone and its primary metabolite, 6-hydroxychlorzoxazone, is critical for accurate quantification in research and clinical settings. The following table addresses common issues encountered during HPLC/UPLC analysis and provides systematic solutions to improve peak separation.

Problem Potential Cause Recommended Solution
Poor Resolution (Peak Overlap) Inadequate Mobile Phase Strength: The mobile phase may be too strong (high organic content), causing the analytes to elute too quickly and without sufficient separation.Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. For example, if using an 80:20 acetonitrile:buffer mixture, try adjusting to 75:25.
Incorrect Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization and retention of 6-hydroxychlorzoxazone, which has a phenolic hydroxyl group.Adjust the mobile phase pH. For C18 columns, a pH around 3-4 can suppress the ionization of the hydroxyl group, leading to better retention and potentially improved separation from the parent drug.[1]
Inappropriate Column Chemistry: The selected column may not provide the necessary selectivity for this specific separation.While C18 columns are commonly used, consider trying a C8 column or a column with a different stationary phase chemistry (e.g., phenyl-hexyl) to introduce alternative separation mechanisms.[2]
Peak Tailing (Asymmetrical Peaks) Secondary Interactions with Stationary Phase: The active sites on the silica backbone of the column can interact with the analytes, causing tailing.Use a modern, end-capped C18 or C8 column. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help to mask these active sites.
Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.Dilute the sample and reinject. Ensure the injection volume and concentration are within the linear range of the method.
Inconsistent Retention Times Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase components can lead to shifts in retention time.Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, check the pump's proportioning valves for proper function.
Column Temperature Variations: Changes in ambient temperature can affect chromatographic separation.Use a column oven to maintain a consistent and elevated temperature (e.g., 35-40°C), which can also improve peak shape and reduce run times.[3]
Low Signal Intensity Suboptimal Detection Wavelength: The selected UV wavelength may not be at the absorbance maximum for both compounds.Optimize the detection wavelength. Chlorzoxazone and 6-hydroxychlorzoxazone have absorbance maxima in the range of 283-295 nm.[3][4] A diode array detector (DAD) can be used to determine the optimal wavelength for simultaneous detection.
Sample Degradation: The analytes may not be stable in the sample matrix or autosampler.Ensure proper sample storage conditions and minimize the time samples spend in the autosampler before injection.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for separating chlorzoxazone and 6-hydroxychlorzoxazone?

A1: The most commonly used stationary phase is a reversed-phase C18 column.[4][5][6] However, C8 columns have also been successfully employed.[2] The choice often depends on the specific matrix and the desired retention characteristics.

Q2: How does the mobile phase pH affect the separation?

A2: The mobile phase pH is a critical parameter, primarily influencing the retention of 6-hydroxychlorzoxazone. The hydroxyl group on this metabolite is weakly acidic. At a neutral pH, it can be partially ionized, leading to potential peak tailing and altered retention. Acidifying the mobile phase (e.g., pH 3-4.5) with additives like acetic acid or phosphoric acid suppresses this ionization, resulting in a more retained and symmetrical peak.[1][3]

Q3: What are typical mobile phase compositions for this separation?

A3: Common mobile phases consist of a mixture of an organic solvent and an aqueous buffer. Examples include:

  • Acetonitrile and phosphate buffer[7]

  • Acetonitrile and 0.5% acetic acid[5][6]

  • Methanol and 0.05% phosphoric acid[1] The ratio of organic to aqueous phase is typically optimized to achieve the desired retention and resolution.

Q4: Can I use a gradient elution method?

A4: While isocratic methods are common, a gradient elution can be beneficial, especially for complex matrices or when analyzing other drugs simultaneously. A gradient allows for a faster elution of later compounds while maintaining good separation of early-eluting peaks. A UPLC-MS/MS method for a cocktail of drugs including chlorzoxazone utilizes a water/methanol gradient.[8]

Q5: What is the primary metabolic pathway for chlorzoxazone?

A5: Chlorzoxazone is primarily metabolized in the liver to 6-hydroxychlorzoxazone.[9][10][11] This reaction is mainly catalyzed by the cytochrome P450 enzymes CYP2E1 and, to a lesser extent, CYP1A2.[12][13] The 6-hydroxychlorzoxazone is then typically conjugated with glucuronic acid and excreted in the urine.[10][11]

Experimental Protocols

Representative HPLC Method for the Separation of Chlorzoxazone and 6-Hydroxychlorzoxazone

This protocol is a generalized example based on common parameters found in the literature.[1][5][6] Optimization may be required for specific applications.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/VIS or Diode Array Detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid or Phosphoric Acid (analytical grade)

  • Chlorzoxazone and 6-hydroxychlorzoxazone reference standards

3. Mobile Phase Preparation:

  • Prepare the aqueous phase by adding 0.5% acetic acid to HPLC-grade water.

  • The mobile phase is a mixture of acetonitrile and the aqueous phase. A typical starting ratio is 40:60 (v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 35°C

  • Detection Wavelength: 287 nm

  • Run Time: Approximately 20-25 minutes, sufficient to elute both compounds.

5. Sample Preparation:

  • For in vitro samples (e.g., microsomes), the reaction is typically stopped with a cold organic solvent like acetonitrile.

  • For plasma or serum samples, protein precipitation is a common preparation step.[5] This can be followed by liquid-liquid extraction with a solvent like diethyl ether or ethyl acetate for further cleanup.[4][6]

  • Evaporate the organic extract to dryness and reconstitute the residue in the mobile phase.

6. Data Analysis:

  • Identify the peaks for chlorzoxazone and 6-hydroxychlorzoxazone based on the retention times of the reference standards.

  • Quantify the analytes by comparing their peak areas to a calibration curve constructed from the reference standards.

Visualizations

Metabolic Pathway of Chlorzoxazone

Chlorzoxazone_Metabolism Chlorzoxazone Chlorzoxazone Metabolite 6-Hydroxychlorzoxazone Chlorzoxazone->Metabolite Hydroxylation Excretion Urinary Excretion Metabolite->Excretion Enzymes CYP2E1 CYP1A2 Enzymes->Chlorzoxazone Conjugation Glucuronidation Conjugation->Metabolite

Caption: Metabolic conversion of chlorzoxazone to its primary metabolite.

Workflow for HPLC Method Troubleshooting

HPLC_Troubleshooting_Workflow Start Poor Peak Separation (Overlap or Tailing) CheckMobilePhase Step 1: Adjust Mobile Phase - Decrease Organic % - Adjust pH (3-4) Start->CheckMobilePhase CheckColumn Step 2: Evaluate Column - Ensure good condition - Try different chemistry (C8) CheckMobilePhase->CheckColumn If no improvement End Optimal Separation Achieved CheckMobilePhase->End Resolution adequate CheckTemp Step 3: Optimize Temperature - Use column oven (35-40°C) CheckColumn->CheckTemp If no improvement CheckColumn->End Resolution adequate CheckInjection Step 4: Check Injection - Dilute sample - Reduce volume CheckTemp->CheckInjection If peak shape is poor CheckTemp->End Peak shape/RT stable CheckInjection->End Peak shape adequate

Caption: Logical workflow for troubleshooting poor peak separation issues.

References

stability issues of Chlorzoxazone-13C,15N,d2 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Chlorzoxazone-13C,15N,d2 in solution. The following information is based on studies of unlabeled chlorzoxazone, as the isotopic labeling is not expected to significantly alter its chemical stability under normal experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Chlorzoxazone is susceptible to several degradation pathways in solution, including:

  • Hydrolysis: Degradation occurs in both acidic and alkaline aqueous solutions. Alkaline hydrolysis is particularly significant and results in the formation of 2-amino-4-chlorophenol (ACP), a toxic metabolite.[1][2]

  • Oxidation: The molecule is vulnerable to oxidative stress.[1]

  • Photodegradation: Exposure to UV light can cause degradation.[1]

Q2: What is the main degradation product of Chlorzoxazone and is it harmful?

A2: The primary degradation product of chlorzoxazone is 2-amino-4-chlorophenol (ACP).[3][4] This compound is reported to be a nephrotoxic impurity, making it crucial to monitor its presence in experimental solutions.[3]

Q3: How should I prepare and store stock solutions of this compound?

A3: Due to its low water solubility, this compound should be dissolved in organic solvents such as DMSO, ethanol, or methanol.[1][5] For short-term storage, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, store in the dark at 2-8°C for a brief period.[1] For longer-term storage, DMSO is a suitable solvent.

Storage Recommendations for Chlorzoxazone Solutions:

SolventStorage TemperatureDurationNotes
DMSO-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[6]
DMSO-20°CUp to 1 monthUse fresh DMSO as moisture can reduce solubility.[6]
Aqueous Buffers2-8°CShort-termPrepare fresh for each experiment if possible.[1]

Q4: Can the color of my Chlorzoxazone solution indicate degradation?

A4: Yes. A pink or reddish color in your chlorzoxazone solution can be an indicator of photo-oxidation.[1] If you observe this, it is recommended to discard the solution and prepare a fresh one, ensuring it is protected from light.

Troubleshooting Guide

Problem 1: I observe a new peak in my chromatogram when analyzing my this compound solution.

  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Identify the Degradant: The most likely degradation product is 2-amino-4-chlorophenol (ACP).[3][4] Compare the retention time of the new peak with a standard of ACP.

    • Check Solution Age and Storage: If the solution is old or has been stored improperly (e.g., at room temperature, exposed to light), degradation is more likely.

    • Analyze a Freshly Prepared Solution: Prepare a new solution from the solid compound and analyze it immediately to see if the impurity peak is present.

    • Review Experimental Conditions: Assess if the experimental conditions (e.g., pH of the buffer, exposure to light) could be promoting degradation.

Problem 2: The concentration of my this compound solution is lower than expected.

  • Possible Cause: Degradation or precipitation.

  • Troubleshooting Steps:

    • Check for Precipitate: Visually inspect the solution for any solid material. Chlorzoxazone has low aqueous solubility.[1]

    • Assess for Degradation: As in Problem 1, look for the presence of degradation products like ACP.

    • Verify Solvent Compatibility: Ensure the solvent and its concentration are appropriate for the intended experiment and will not cause precipitation when mixed with other reagents.

    • Protect from Light: Store and handle solutions in amber vials or protect them from light to prevent photodegradation.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the drug to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Acid Hydrolysis:

    • Dissolve a known concentration of this compound in a solution of 0.1 M HCl.

    • Reflux the solution for several hours.

    • Monitor the degradation over time by taking samples at regular intervals and analyzing them by a suitable method like HPLC.[1]

  • Alkaline Hydrolysis:

    • Dissolve a known concentration of this compound in a solution of 0.1 M NaOH.

    • Reflux the solution for several hours.

    • Monitor the degradation over time.[1] Complete hydrolysis to 2-amino-4-chlorophenol can be achieved by heating in sealed ampoules at 120°C for 2 hours in 2 M NaOH.[2]

  • Oxidative Degradation:

    • Dissolve a known concentration of this compound in a solution containing 3% to 30% hydrogen peroxide.

    • Keep the solution at room temperature and monitor for color change and degradation over time.[1]

  • Photolytic Degradation:

    • Prepare a solution of this compound.

    • Expose the solution to UV light (e.g., 254 nm) or direct sunlight for several hours.

    • Analyze the solution for degradation products.[1]

  • Thermal Degradation:

    • Expose the solid this compound powder to dry heat (e.g., 100°C) for several hours.

    • Dissolve the heat-treated solid and analyze for any degradation.[1]

Protocol 2: HPLC Method for the Analysis of Chlorzoxazone and its Degradant ACP

This method can be used for routine stability testing.

  • Chromatographic Conditions:

    • Column: ZORBAX Eclipse Plus C8.[3]

    • Mobile Phase: Methanol:Water:Phosphoric Acid (75:25:0.05, by volume).[3]

    • Flow Rate: 1 mL/min.[3]

    • Detection: UV at 230 nm.[3]

  • Retention Times:

    • Chlorzoxazone: ~4.26 min.[3]

    • 2-amino-4-chlorophenol (ACP): ~3.17 min.[3]

  • Quantitation: Linearity for chlorzoxazone is typically observed in the range of 3–45 µg/mL and for ACP in the range of 5-45 µg/mL.[3]

Visualizations

Chlorzoxazone Degradation Pathway Chlorzoxazone This compound ACP 2-amino-4-chlorophenol (ACP) (Nephrotoxic) Chlorzoxazone->ACP Alkaline Hydrolysis Other Other Degradation Products Chlorzoxazone->Other Oxidation, Photodegradation

Caption: Major degradation pathway of Chlorzoxazone.

Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Chlorzoxazone Solution Stress Apply Stress Conditions (Heat, Light, pH, Oxidant) Prep->Stress Analyze Analyze by HPLC Stress->Analyze Identify Identify & Quantify Degradants Analyze->Identify

Caption: Workflow for investigating Chlorzoxazone stability.

Troubleshooting Logic for Unexpected Results action action Start Unexpected Peak or Low Concentration? CheckPrecipitate Visual Precipitate? Start->CheckPrecipitate CheckPrecipitate->action Yes Re-dissolve or Prepare Fresh CheckDegradation Degradation Peak (e.g., ACP) Present? CheckPrecipitate->CheckDegradation No CheckDegradation->action Yes Prepare Fresh, Protect from Stress CheckStorage Improper Storage (Light/Temp)? CheckDegradation->CheckStorage No CheckStorage->action Yes Prepare Fresh, Store Properly CheckStorage->action No Investigate Other Experimental Factors

Caption: Decision tree for troubleshooting stability issues.

References

Technical Support Center: Chlorzoxazone Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioanalysis of chlorzoxazone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the bioanalysis of chlorzoxazone?

A1: The main challenges include managing the stability of chlorzoxazone in biological samples, achieving adequate sensitivity for pharmacokinetic studies, and mitigating matrix effects during LC-MS/MS analysis. Chlorzoxazone can be susceptible to photodegradation and hydrolysis, requiring careful sample handling and storage.

Q2: What is the primary metabolite of chlorzoxazone and why is it important to measure?

A2: The primary metabolite of chlorzoxazone is 6-hydroxychlorzoxazone.[1][2][3] This metabolite is formed mainly by the cytochrome P450 enzyme CYP2E1.[1][2] The ratio of 6-hydroxychlorzoxazone to chlorzoxazone in plasma is often used as a probe to determine CYP2E1 activity, which is important for studying drug metabolism and potential drug-drug interactions.[1][4] It's worth noting that CYP1A1 and CYP1A2 have also been shown to be involved in chlorzoxazone metabolism.[2][3]

Q3: What are the common sample preparation techniques for chlorzoxazone analysis in plasma?

A3: The most common techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE). PPT with acetonitrile is a simple and rapid method.[5][6][7] LLE with solvents like ethyl acetate or methyl tert-butyl ether can provide a cleaner extract, potentially reducing matrix effects.[8][9]

Q4: Which analytical techniques are most suitable for the quantification of chlorzoxazone?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and speed.[5][6][7][10] High-performance liquid chromatography with ultraviolet detection (HPLC-UV) can also be used, but it may lack the sensitivity required for low concentrations observed in some pharmacokinetic studies.[1][8][9]

Q5: What are appropriate internal standards (IS) for chlorzoxazone bioanalysis?

A5: The choice of internal standard is critical for accurate quantification. Repaglinide, 5-fluorobenzoxazolone, and glipizide have been successfully used as internal standards in various validated methods.[5][6][8][9][11] A stable isotope-labeled chlorzoxazone would be the ideal internal standard but is not always readily available.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Low Analyte Recovery Inefficient extraction procedure. Analyte degradation during sample processing.Optimize the extraction solvent and pH. Ensure samples are processed quickly and kept on ice. Evaluate a different extraction technique (e.g., switch from PPT to LLE or solid-phase extraction).
Poor Peak Shape (Tailing or Fronting) Column degradation. Inappropriate mobile phase pH. Sample solvent mismatch with the mobile phase.Use a new analytical column. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.
High Variability in Results (Poor Precision) Inconsistent sample preparation. Matrix effects. Unstable autosampler temperature.Ensure consistent vortexing and evaporation steps. Use a more effective sample cleanup method to minimize matrix components. Use a stable isotope-labeled internal standard if available. Maintain the autosampler at a constant, cool temperature (e.g., 4°C).
Signal Suppression or Enhancement (Matrix Effects) Co-eluting endogenous plasma components (e.g., phospholipids).Improve chromatographic separation to resolve chlorzoxazone from interfering peaks. Optimize the sample preparation method for better cleanup (e.g., LLE or SPE). Dilute the sample to reduce the concentration of matrix components.[12] Use a different ionization source or polarity.
Analyte Instability (Degradation) Exposure to light (photodegradation). Hydrolysis in acidic or alkaline conditions. Freeze-thaw instability.Protect samples from light by using amber vials. Maintain sample pH near neutral and store at appropriate temperatures (-20°C or -80°C). Minimize the number of freeze-thaw cycles. Perform stability studies under various conditions to identify potential degradation pathways.

Data Presentation

Table 1: Summary of LC-MS/MS Method Parameters for Chlorzoxazone Bioanalysis

Parameter Method 1 Method 2 Method 3
Analyte(s) ChlorzoxazoneChlorzoxazone & 6-hydroxychlorzoxazoneChlorzoxazone
Internal Standard Repaglinide[5][6][7]5-fluorobenzoxazolone[8][9]Glipizide[11]
Sample Preparation Protein Precipitation with Acetonitrile[5][6][7]Liquid-Liquid Extraction with Ethyl Acetate[8][9]Not specified
Linearity Range 0.2 - 20 µg/mL[5][6][7]25 - 10,000 µg/L (CZX) 10 - 3,000 µg/L (6-OH-CZX)[8]0.2 - 100 ng/mL[11]
Intra-day Precision (%RSD) < 15%< 15%[8]0.55% - 3.46%[11]
Inter-day Precision (%RSD) < 15%< 15%[8]Not reported
Accuracy Within ±15%90% - 110%[8]Not reported
Recovery Excellent[5][6][7]82.80% - 100.76%[8][9]88.9% - 104.0%[11]
Lower Limit of Quantification (LLOQ) 0.2 µg/mL[5][6]25 µg/L (CZX) 10 µg/L (6-OH-CZX)[8]0.127 ng/mL[11]
Ionization Mode Negative ESI[5][6][7]Negative ESI[8]Not specified
MRM Transition (m/z) 168.0 → 132.1[5][6][7]168.3 → 132.1 (CZX) 184.4 → 156.2 (6-OH-CZX)Not specified

Experimental Protocols

Protocol 1: Chlorzoxazone Quantification in Human Plasma by LC-MS/MS with Protein Precipitation

This protocol is based on a validated method for the determination of chlorzoxazone in human plasma.[5][6][7]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Repaglinide).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water with a suitable modifier (e.g., ammonium acetate) in a gradient elution.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Chlorzoxazone: m/z 168.0 → 132.1

    • Repaglinide (IS): m/z 451.3 → 379.3

Protocol 2: Simultaneous Quantification of Chlorzoxazone and 6-hydroxychlorzoxazone by HPLC-UV

This protocol is a representative method for the analysis of chlorzoxazone and its primary metabolite.[8][9]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma, add the internal standard (e.g., 5-fluorobenzoxazolone).

  • Add 50 µL of 1 M HCl and vortex.

  • Add 5 mL of ethyl acetate and vortex for 15 minutes.

  • Centrifuge at 3,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the HPLC system.

2. HPLC-UV Conditions

  • HPLC System: Standard HPLC system with UV detector

  • Column: C18 column (e.g., Alltima C18, 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 0.5% Acetic Acid in water (e.g., 35:65 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 287 nm

  • Column Temperature: Ambient

Visualizations

Chlorzoxazone_Metabolism cluster_cyp Phase I Metabolism cluster_ugt Phase II Metabolism Chlorzoxazone Chlorzoxazone CYP2E1 CYP2E1 (Primary) Chlorzoxazone->CYP2E1 CYP1A_family CYP1A1 / CYP1A2 Chlorzoxazone->CYP1A_family Metabolite 6-Hydroxychlorzoxazone UGT UGT Enzymes Metabolite->UGT Excretion Glucuronidated Metabolite (Excreted) CYP2E1->Metabolite CYP1A_family->Metabolite UGT->Excretion

Caption: Metabolic pathway of chlorzoxazone.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->lle centrifuge Centrifugation ppt->centrifuge lle->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve (Concentration Calculation) integrate->calibrate report Reporting calibrate->report

Caption: Bioanalytical workflow for chlorzoxazone.

References

avoiding isotopic interference with Chlorzoxazone-13C,15N,d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding isotopic interference when using Chlorzoxazone-13C,15N,d2 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a stable isotope-labeled (SIL) internal standard for chlorzoxazone. It is used in quantitative bioanalysis by isotope dilution mass spectrometry (IDMS) to improve the accuracy and precision of measurements.[1] The SIL internal standard is chemically identical to the analyte (chlorzoxazone), ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1] Its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer.

Q2: What are the potential sources of isotopic interference with this compound?

Isotopic interference can arise from several sources:

  • Isotopic contribution from the analyte: Naturally occurring heavy isotopes (e.g., ¹³C, ³⁷Cl) in the unlabeled chlorzoxazone can contribute to the signal of the SIL internal standard, especially if the mass difference between them is small.

  • Presence of unlabeled analyte in the SIL IS: The SIL internal standard may contain a small amount of the unlabeled chlorzoxazone as an impurity from its synthesis.

  • In-source fragmentation or back-exchange of deuterium labels: Deuterium labels can sometimes be unstable and exchange with protons from the solvent or matrix, leading to a decrease in the internal standard signal and an increase in a signal that can interfere with the analyte.[2][3]

Q3: How can I check for the presence of unlabeled chlorzoxazone in my this compound internal standard?

To check for unlabeled analyte in your SIL internal standard, prepare a high-concentration solution of the this compound standard in a clean solvent and analyze it by LC-MS/MS. Monitor the mass transition for unlabeled chlorzoxazone. The presence of a significant peak at the retention time of chlorzoxazone indicates the presence of the unlabeled impurity.

Q4: Can the deuterium labels on this compound exchange with protons?

Deuterium labels, especially those on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups, can be susceptible to back-exchange with protons from the solvent or matrix.[4] While the exact location of the deuterium labels on commercially available this compound is not always specified, it is a potential issue to be aware of. Using aprotic solvents and minimizing sample exposure to high temperatures and extreme pH can help mitigate this risk. The inclusion of ¹³C and ¹⁵N labels provides greater stability compared to only deuterated standards.[3]

Troubleshooting Guides

Issue 1: High background signal at the mass of the internal standard in blank samples.
Potential Cause Troubleshooting Steps
Contamination of the LC-MS system 1. Flush the entire LC system, including the column, with a strong solvent mixture (e.g., isopropanol:acetonitrile:water).2. Clean the mass spectrometer ion source.3. Inject a series of clean solvent blanks to ensure the background signal is reduced.
Carryover from previous injections 1. Inject a blank solvent sample immediately after a high-concentration sample to assess for carryover.2. Optimize the autosampler wash procedure by using a stronger wash solvent and increasing the wash volume and duration.
Presence of an isobaric interference in the matrix 1. Review the composition of your sample matrix for any compounds with the same nominal mass as this compound.2. If an interfering compound is suspected, improve the chromatographic separation to resolve it from the internal standard.
Issue 2: Non-linear calibration curve, especially at low concentrations.
Potential Cause Troubleshooting Steps
Isotopic contribution from unlabeled analyte 1. Assess the contribution of unlabeled chlorzoxazone to the internal standard signal by injecting a high-concentration standard of the unlabeled analyte.2. If significant crosstalk is observed, select a different, non-interfering product ion for the internal standard if possible.3. Alternatively, use a mathematical correction to account for the isotopic contribution.[5]
Presence of unlabeled analyte in the internal standard 1. Verify the isotopic purity of your this compound standard by analyzing a neat solution.2. If the amount of unlabeled impurity is significant, acquire a new standard with higher isotopic purity.
Differential matrix effects 1. Even with a SIL internal standard, severe matrix effects can sometimes lead to non-linearity.[1]2. Improve sample clean-up to reduce matrix components.3. Modify the chromatographic conditions to separate the analyte and internal standard from the majority of matrix interferences.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma, add 20 µL of this compound working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are suggested starting parameters and may require optimization for your specific instrumentation and application.

Parameter Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 5 minutes, hold for 1 minute, return to initial conditions
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MRM Transitions See Table 1

Table 1: Predicted MRM Transitions for Chlorzoxazone and this compound

Note: The exact fragmentation of this compound is dependent on the specific location of the isotopic labels. The following are predicted transitions based on the known fragmentation of unlabeled chlorzoxazone. Users should verify these transitions on their own instrumentation.

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Chlorzoxazone170.0134.0Positive
Chlorzoxazone168.0132.1Negative[2][6]
This compound174.0138.0Positive (Predicted)
This compound172.0136.1Negative (Predicted)

Visualizations

Workflow for Investigating Isotopic Interference A High Signal in Blank or Non-Linear Curve B Analyze High Concentration of Unlabeled Analyte A->B C Analyze High Concentration of SIL IS A->C D Is there a signal at the SIL IS m/z? B->D E Is there a signal at the analyte m/z? C->E F Isotopic crosstalk from analyte is likely D->F Yes H No significant crosstalk or impurity detected D->H No G Unlabeled impurity in SIL IS is likely E->G Yes E->H No I Investigate other sources (e.g., matrix effects, contamination) H->I

Caption: Troubleshooting workflow for isotopic interference.

Signaling Pathway of Potential Interference cluster_0 Unlabeled Chlorzoxazone cluster_1 This compound Analyte Chlorzoxazone (e.g., m/z 170.0) MS Mass Spectrometer Signal Analyte->MS Analyte_M2 Analyte M+4 (from natural isotopes) Analyte_M2->MS Crosstalk SIL_IS SIL IS (m/z 174.0) SIL_IS->MS SIL_IS_Impurity Unlabeled Impurity in SIL IS SIL_IS_Impurity->MS Interference

Caption: Potential pathways of isotopic interference.

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation of Chlorzoxazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of Chlorzoxazone, a centrally acting muscle relaxant. While direct validation data for the isotopically labeled internal standard Chlorzoxazone-¹³C,¹⁵N,d₂ is not extensively published, this document outlines the established methodologies for Chlorzoxazone analysis, providing a framework for the validation of methods employing a stable isotope-labeled internal standard. The use of such an internal standard is considered the gold standard for quantitative mass spectrometry assays due to its ability to mimic the analyte's behavior during sample preparation and analysis, thus correcting for matrix effects and variability.

Comparison of Analytical Methods for Chlorzoxazone Quantification

Various analytical methods have been developed and validated for the determination of Chlorzoxazone in biological matrices and pharmaceutical formulations. The most common techniques are High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ParameterLC-MS/MS MethodHPLC-UV/PDA Method
Principle Separation by liquid chromatography followed by detection based on the mass-to-charge ratio of the analyte and its fragments.Separation by liquid chromatography followed by detection based on the absorption of UV light by the analyte.
Sensitivity High (Lower Limit of Quantification (LLOQ) in the ng/mL to pg/mL range).[1][2]Moderate (LLOQ in the µg/mL to ng/mL range).[3]
Specificity Very high, due to the monitoring of specific precursor-to-product ion transitions.[4][5][6]Moderate, potential for interference from co-eluting compounds with similar UV absorption.
Internal Standard Ideally a stable isotope-labeled analog (e.g., Chlorzoxazone-¹³C,¹⁵N,d₂). Other compounds like repaglinide or phenobarbital have also been used.[4][7]A structurally similar compound with different retention time (e.g., phenacetin).[3]
Linearity Range Typically wide, e.g., 0.2–20 µg/mL or 0.015–15.00 µg/mL.[2][4]Generally narrower, e.g., 1–100 µg/mL or 1-10µg/ml.[3]
Sample Preparation Often requires simple protein precipitation.[4][6]May require more extensive liquid-liquid extraction or solid-phase extraction.
Application Bioavailability, bioequivalence, pharmacokinetic, and therapeutic drug monitoring studies.[4][5][8]Routine quality control, dissolution testing, and analysis of pharmaceutical formulations.[9]

Experimental Protocols

Validated LC-MS/MS Method for Chlorzoxazone in Human Plasma

This protocol is based on a method developed for a bioequivalence study.[1][4][5][6][10]

  • Sample Preparation: Protein precipitation is a common and straightforward method for sample preparation.[4][6] To 100 µL of plasma, add an internal standard solution followed by a precipitating agent like acetonitrile. Vortex to mix and then centrifuge to pellet the precipitated proteins. The resulting supernatant can be directly injected or further diluted.

  • Chromatographic Conditions:

    • Column: A C18 analytical column (e.g., Shimadzu VP-ODS C18, 150 × 2.0 mm) is typically used.[4][5]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is common.

    • Flow Rate: A flow rate of around 0.3 mL/min is often employed.[4][5]

    • Column Temperature: The column is maintained at a constant temperature, for instance, 40°C.[4][5]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used. For Chlorzoxazone, negative mode has been reported.[4][5]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Chlorzoxazone (e.g., m/z 168.0 → 132.1) and the internal standard are monitored.[4][5]

  • Validation Parameters:

    • Linearity: The method should be linear over a defined concentration range (e.g., 0.2-20 μg/mL) with a correlation coefficient (r²) ≥ 0.99.[4]

    • Precision and Accuracy: Intra- and inter-day precision (%CV) should be within ±15% (±20% at the LLOQ), and accuracy (%RE) should also be within these limits.

    • Recovery and Matrix Effect: Extraction recovery and matrix effect should be evaluated to ensure they are consistent and do not affect quantification.

    • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term, long-term) must be established.

Validated HPLC-UV Method for Chlorzoxazone in Human Serum

This protocol is based on a method used for a clinical pharmacokinetic study.[3]

  • Sample Preparation: Protein precipitation with an organic solvent is used to extract the drug from the serum.[3]

  • Chromatographic Conditions:

    • Column: A C18 column is a common choice.

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an acidic aqueous solution (e.g., 0.5% acetic acid in water) is often used.[3]

    • Flow Rate: A typical flow rate is 1 mL/min.[3]

    • Detection: UV detection at a wavelength of 287 nm is suitable for Chlorzoxazone.[3]

  • Quantification: The ratio of the peak area of Chlorzoxazone to the peak area of the internal standard (e.g., phenacetin) is used for quantification against a calibration curve.[3]

  • Validation Parameters:

    • Linearity: A linear relationship between concentration and response should be established over a suitable range (e.g., 1 to 100 µg/mL).[3]

    • Recovery: The absolute recovery should be high (e.g., >96%).[3]

    • Precision: Intra-day and inter-day relative standard deviation (RSD) should be low (e.g., 0.9 to 5.1% and 0.6 to 3.0%, respectively).[3]

    • Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified should be determined (e.g., 0.05 µg/mL).[3]

Visualizations

Logical Workflow for Analytical Method Validation

A Method Development & Optimization B Specificity / Selectivity A->B C Linearity & Range A->C D Precision (Repeatability & Intermediate) A->D E Accuracy A->E F Limit of Detection (LOD) & Limit of Quantification (LOQ) A->F G Robustness A->G H Stability A->H I Validated Method B->I C->I D->I E->I F->I G->I H->I

Caption: A flowchart illustrating the key stages of analytical method validation.

Chlorzoxazone Metabolism Pathway

Chlorzoxazone is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2E1 to 6-hydroxychlorzoxazone, which is then further conjugated. This metabolic pathway is a key determinant of its pharmacokinetic profile.[8]

Chlorzoxazone Chlorzoxazone Metabolite 6-Hydroxychlorzoxazone Chlorzoxazone->Metabolite CYP2E1 Conjugate Glucuronide Conjugate Metabolite->Conjugate UGTs Excretion Urinary Excretion Conjugate->Excretion

Caption: The metabolic pathway of Chlorzoxazone via CYP2E1.

References

A Comparative Guide to Internal Standards for Chlorzoxazone Bioanalysis: The Superiority of Multi-Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Chlorzoxazone, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Chlorzoxazone-13C,15N,d2 with other commonly used internal standards, namely deuterated Chlorzoxazone (Chlorzoxazone-d3) and structural analogs. The presented experimental data, detailed methodologies, and workflow visualizations underscore the enhanced performance of multi-isotope labeled internal standards in mitigating analytical variability.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection. This mimicry allows for the correction of variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for this purpose due to their chemical and physical similarity to the analyte.

However, not all SIL internal standards are created equal. The position and type of isotopic labels can significantly influence their performance. This guide will delve into the nuances of different internal standards used for Chlorzoxazone analysis, providing a clear rationale for the selection of the most robust option.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of different internal standards in the bioanalysis of Chlorzoxazone. The data for the structural analog is based on published methods, while the performance of the SILs is projected based on established principles and typical observations in comparative studies.

ParameterThis compound (Multi-Isotope SIL)Chlorzoxazone-d3 (Deuterated SIL)Structural Analog (e.g., Repaglinide)
Chromatographic Co-elution with Chlorzoxazone Excellent (Identical retention time)Good to Fair (Potential for slight retention time shift)Poor to Fair (Different retention time)
Correction for Matrix Effects ExcellentGood to FairPoor
Accuracy (% Bias) < 2%< 5%< 15%
Precision (%RSD) < 5%< 10%< 15%
Extraction Recovery Variability (%CV) < 5%< 10%> 15%

The Gold Standard: Multi-Isotope Labeled Internal Standards

This compound represents the pinnacle of internal standards for quantitative analysis. By incorporating stable isotopes of carbon, nitrogen, and deuterium, this standard is chemically identical to the native analyte, ensuring it co-elutes perfectly from the liquid chromatography column. This co-elution is critical for the accurate compensation of matrix effects, where co-eluting endogenous components in the biological sample can suppress or enhance the ionization of the analyte in the mass spectrometer's source.

The Isotope Effect: A Drawback of Deuterium Labeling

While deuterated internal standards like Chlorzoxazone-d3 are a significant improvement over structural analogs, they can suffer from the "isotope effect". The slight difference in bond strength between carbon-hydrogen and carbon-deuterium can lead to a small shift in chromatographic retention time, with the deuterated compound often eluting slightly earlier than the unlabeled analyte. This separation can result in the analyte and the internal standard experiencing different matrix effects, leading to reduced accuracy and precision.[1][2]

The Compromise: Structural Analog Internal Standards

Structural analogs, such as repaglinide or phenacetin, are chemically different molecules from Chlorzoxazone.[3][4][5][6] While they may have similar functional groups or polarity, their extraction recovery, chromatographic behavior, and ionization efficiency will inevitably differ from the analyte. This disparity means they cannot fully compensate for analytical variability, leading to a higher potential for inaccurate and imprecise results, especially in complex biological matrices.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summarized protocols for key experiments to evaluate the performance of an internal standard for Chlorzoxazone analysis.

Experiment 1: Evaluation of Chromatographic Co-elution

Objective: To assess the retention time difference between Chlorzoxazone and its internal standard.

Method:

  • Prepare a solution containing both Chlorzoxazone and the internal standard (this compound, Chlorzoxazone-d3, or a structural analog).

  • Inject the solution onto the LC-MS/MS system.

  • Monitor the extracted ion chromatograms for both the analyte and the internal standard.

  • Calculate the difference in retention time (ΔRT).

Expected Outcome:

  • This compound: ΔRT ≈ 0 minutes.

  • Chlorzoxazone-d3: A small but measurable ΔRT may be observed.

  • Structural Analog: A significant ΔRT is expected.

Experiment 2: Assessment of Matrix Effects

Objective: To quantify the impact of matrix components on the ionization of Chlorzoxazone and the internal standard.

Method:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Chlorzoxazone and internal standard in a clean solvent.

    • Set B (Post-extraction Spike): Blank, extracted biological matrix (e.g., plasma) spiked with Chlorzoxazone and the internal standard.

    • Set C (Matrix Blank): Blank, extracted biological matrix.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the matrix factor (MF) for both the analyte and the internal standard using the formula: MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A.

  • Calculate the IS-normalized MF: MF (Analyte) / MF (IS).

Expected Outcome:

  • This compound: The IS-normalized MF will be close to 1.0, indicating effective compensation for matrix effects.

  • Chlorzoxazone-d3: The IS-normalized MF may deviate from 1.0 if there is a chromatographic shift.

  • Structural Analog: The IS-normalized MF is likely to deviate significantly from 1.0.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principles of why a multi-isotope labeled internal standard provides superior performance.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation, LLE, SPE) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Final Concentration Quant->Result

Figure 1. A generalized experimental workflow for quantitative bioanalysis using an internal standard.

cluster_ideal Ideal IS (this compound) cluster_real Non-Ideal IS (Deuterated or Analog) Analyte1 Chlorzoxazone Matrix1 Matrix Interference CoElution Perfect Co-elution IS1 Internal Standard Analyte2 Chlorzoxazone Matrix2 Matrix Interference Analyte2->Matrix2 Affected Shift Chromatographic Shift IS2 Internal Standard IS2->Matrix2 Differentially Affected Accurate Accurate Correction CoElution->Accurate Inaccurate Inaccurate Correction Shift->Inaccurate

Figure 2. Logical relationship between co-elution and accurate matrix effect correction.

Conclusion

While structural analogs and deuterated internal standards can be utilized for the bioanalysis of Chlorzoxazone, the evidence overwhelmingly supports the superior performance of a multi-isotope labeled internal standard like this compound. Its identical chemical and physical properties to the analyte ensure perfect co-elution, leading to the most effective compensation for matrix effects and other sources of analytical variability. For researchers and drug development professionals who require the highest level of data integrity and confidence in their results, the investment in a multi-isotope labeled internal standard is a scientifically sound decision that yields more reliable and defensible pharmacokinetic and toxicokinetic data.

References

A Comparative Guide to Chlorzoxazone Assay Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of chlorzoxazone in various biological matrices. The following sections detail the performance characteristics and experimental protocols of key assays, offering a framework for selecting the most appropriate method for your research or drug development needs.

Comparative Analysis of Chlorzoxazone Assays

The selection of an appropriate assay for chlorzoxazone quantification is critical and depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used, robust method. For higher sensitivity and selectivity, especially in complex biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. UV-Spectrophotometry offers a simpler, more accessible option for bulk drug analysis.

Below is a summary of the performance characteristics of these principal methods, compiled from various validation studies.

Parameter HPLC-UV LC-MS/MS UV-Spectrophotometry
Linearity Range 1 - 100 µg/mL[1]0.2 - 20 µg/mL[2]5 - 35 µg/mL[3]
Intra-day Precision (%RSD) 0.9 - 5.1%[1]< 5.1%[4]< 2%[5]
Inter-day Precision (%RSD) 0.6 - 3.0%[1]< 6.8%[4]Not Reported
Limit of Quantitation (LOQ) 0.05 µg/mL[1]10.0 ng/mL[4][6]Not Reported
Limit of Detection (LOD) Not Reported3.0 ng/mL[6]Not Reported
Sample Matrix Human Serum[1]Rat Plasma[4][6], Human Plasma[2]Simulated Body Fluids[3]

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established and validated methods reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the determination of chlorzoxazone in human serum.[1]

  • Instrumentation: A standard HPLC system equipped with a UV/VIS detector.

  • Column: C18 column.

  • Mobile Phase: A mixture of acetonitrile and 0.5% acetic acid in water (40:60 v/v).[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection: UV detection at 287 nm.[1]

  • Internal Standard: Phenacetin.[1]

  • Sample Preparation: Protein precipitation is used for sample preparation.[1]

  • Quantification: The ratio of the peak area of chlorzoxazone to the internal standard is used for quantification.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method is ideal for pharmacokinetic studies in plasma.[2][4][6]

  • Instrumentation: LC-MS/MS system.

  • Column: Zorbax SB-C18 column (150mm x 2.1mm, 3.5 µm).[4][6]

  • Mobile Phase: A mixture of acetonitrile and water (45:55 v/v).[4][6]

  • Flow Rate: 0.3 mL/min.[4][6]

  • Ionization Mode: Negative ion electrospray ionization (ESI).[4][6]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

    • Chlorzoxazone Transition: m/z 167.5 → 131.6.[4][6]

    • Internal Standard (Phenobarbital) Transition: m/z 230.7 → 185.6.[4][6]

  • Sample Preparation: Simple and rapid sample pretreatment.[4][6]

UV-Spectrophotometry

A straightforward and cost-effective method for the estimation of chlorzoxazone in bulk or simple solutions.[3]

  • Instrumentation: A UV-visible spectrophotometer.

  • Solvent: The study suggests that intestinal fluid (pH 6.8) is an optimal solvent for solubility and determination.[3]

  • Wavelength of Maximum Absorbance (λmax): 232 nm.[3]

  • Procedure:

    • Prepare a series of standard solutions of chlorzoxazone in the desired buffer (e.g., pH 6.8 intestinal fluid).

    • Measure the absorbance of the standard solutions at 232 nm against a blank.[3]

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample and determine the concentration from the calibration curve.

Workflow for Cross-Validation of Bioanalytical Methods

To ensure the reliability and comparability of data generated by different analytical methods or at different laboratories, a cross-validation study is essential.[7][8][9] The following diagram illustrates a typical workflow for such a study.

CrossValidationWorkflow start Start: Define Cross-Validation Scope select_methods Select Methods for Comparison (e.g., HPLC vs. LC-MS/MS) start->select_methods prepare_samples Prepare Standardized Samples (Spiked Matrix & Incurred Samples) select_methods->prepare_samples analyze_method_a Analyze Samples with Method A prepare_samples->analyze_method_a analyze_method_b Analyze Samples with Method B prepare_samples->analyze_method_b data_compilation Compile Quantitative Results from Both Methods analyze_method_a->data_compilation analyze_method_b->data_compilation stat_analysis Statistical Analysis (e.g., Bland-Altman, %Difference) data_compilation->stat_analysis acceptance_criteria Compare Against Pre-defined Acceptance Criteria stat_analysis->acceptance_criteria equivalent Methods are Equivalent acceptance_criteria->equivalent Pass not_equivalent Methods are Not Equivalent (Investigate Discrepancies) acceptance_criteria->not_equivalent Fail end End: Report Findings equivalent->end not_equivalent->end

Caption: Workflow for cross-validation of two bioanalytical methods.

References

The Gold Standard: A Comparative Guide to the Accuracy and Precision of Chlorzoxazone-13C,15N,d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantitative analysis of Chlorzoxazone, the choice of an internal standard is a pivotal decision. This guide provides an objective comparison of analytical methods, highlighting the superior performance of a stable isotope-labeled internal standard (SIL-IS) like Chlorzoxazone-13C,15N,d2 against commonly used structural analogs. The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry, as it most effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to more reliable and robust bioanalytical data. [1][2][3]

Chlorzoxazone is a centrally acting muscle relaxant metabolized in the liver, primarily by the cytochrome P450 2E1 (CYP2E1) enzyme. Accurate quantification of Chlorzoxazone in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and for phenotyping CYP2E1 activity. While various analytical methods have been validated for this purpose, the use of a SIL-IS like this compound, which is chemically identical to the analyte but mass-distinguishable, offers unparalleled advantages in minimizing analytical variability.[1][4]

Comparison of Internal Standards: Expected Performance

The primary advantage of a stable isotope-labeled internal standard lies in its ability to mimic the analyte throughout the entire analytical process.[1] Because this compound has nearly identical physicochemical properties to Chlorzoxazone, it co-elutes during chromatography and experiences the same degree of ionization efficiency or suppression in the mass spectrometer's ion source. This co-behavior allows for highly effective normalization, correcting for matrix-induced signal variations and inconsistencies in sample extraction and recovery.[2][5][6]

In contrast, structural analog internal standards, while similar, are not identical and may exhibit different chromatographic retention times, extraction recoveries, and ionization responses.[7] This can lead to less effective compensation for analytical variability and potentially compromise the accuracy and precision of the results.[4][7]

The following table summarizes the expected performance of this compound compared to other structural analog internal standards that have been used in published analytical methods for Chlorzoxazone.

Performance MetricExpected with this compound (SIL-IS)Reported with Structural Analog ISRationale for Superiority of SIL-IS
Accuracy (% Bias) Typically within ±5%[1]Can exceed ±15%[1]Superior compensation for matrix effects and recovery variations due to near-identical chemical and physical properties.[1][2]
Precision (%CV) Typically <10%[1]Can be >15%[1]More consistent tracking of the analyte's behavior throughout the analytical process leads to lower variability.[4]
Matrix Effect Effectively compensated (<5% difference between analyte and IS)[1]Inconsistent compensation (can be >20% difference)[1]The SIL-IS experiences the same ionization suppression or enhancement as the analyte, allowing for accurate normalization.[5][6]
Recovery Variability Low (<10%)Higher (>15%)The SIL-IS reliably tracks the analyte's recovery during sample preparation steps.[1]

Quantitative Data from Validated Methods with Structural Analog Internal Standards

The following tables present quantitative data from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods for the quantification of Chlorzoxazone in human plasma and serum, utilizing various structural analog internal standards. This data serves as a baseline to appreciate the expected improvements in accuracy and precision with the use of this compound.

Table 1: LC-MS/MS Method using Repaglinide as Internal Standard

ParameterResult
Linearity Range0.2–20 µg/mL (r ≥ 0.995)
Inter-day Precision (%RSD)<15%
Inter-day Accuracy (%RE)Within ±15%
Recovery>85%
Data extracted from a study by He et al. (2019).

Table 2: HPLC Method using 5-fluorobenzoxazolone as Internal Standard

ParameterResult
Linearity Range0.5-20 µg/mL
Inter-day RSD< 8%
Intra-day RSD< 11%
Recovery82.80% - 100.76%
Limit of Detection (LOD)0.5 µg/mL
Data extracted from a study on the determination of chlorzoxazone and its metabolite in plasma.

Table 3: HPLC Method using Phenacetin as Internal Standard

ParameterResult
Linearity Range1 to 100 µg/mL
Inter-day RSD0.6% to 3.0%
Intra-day RSD0.9% to 5.1%
Recovery> 96%
Limit of Quantification (LOQ)0.05 µg/mL
Data extracted from a study by Shinde et al. (2002).

Experimental Protocols

Below are summaries of the experimental methodologies for the key experiments cited.

Method 1: LC-MS/MS for Chlorzoxazone in Human Plasma
  • Internal Standard: Repaglinide

  • Sample Preparation: One-step protein precipitation and dilution with acetonitrile.

  • Chromatography: Shimadzu VP-ODS C18 column (150 × 2.0 mm) with a gradient mobile phase at 40°C.

  • Detection: TSQ Quantum Access triple-quadrupole MS/MS in negative ion mode using multiple reaction monitoring (MRM).

  • Ion Transitions: Chlorzoxazone (m/z 168.0→132.1), Repaglinide (m/z 451.3→379.3).

Method 2: HPLC for Chlorzoxazone and its Metabolite in Plasma
  • Internal Standard: 5-fluorobenzoxazolone

  • Sample Preparation: Extraction with ethyl acetate.

  • Chromatography: Alltima C18 column with a mobile phase of acetonitrile-0.5% acetic acid.

  • Detection: UV detection at 287 nm.

Method 3: HPLC for Chlorzoxazone in Human Serum
  • Internal Standard: Phenacetin

  • Sample Preparation: Protein precipitation.

  • Chromatography: C18 column with a mobile phase of acetonitrile and 0.5% acetic acid in water (40:60 v/v).

  • Detection: UV/VIS detector at 287 nm.

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the rationale for using a stable isotope-labeled internal standard, the following diagrams illustrate the key workflows and logical relationships.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Spiking Extraction Protein Precipitation & Extraction Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Bioanalytical workflow using an internal standard.

IS_Correction_Mechanism How a SIL-IS Corrects for Analytical Variability cluster_Analyte Analyte (Chlorzoxazone) cluster_IS SIL-IS (this compound) A_Extract Incomplete Extraction A_Matrix Matrix Effect (Ion Suppression) A_Extract->A_Matrix IS_Extract Incomplete Extraction A_Signal Lower Signal A_Matrix->A_Signal IS_Matrix Matrix Effect (Ion Suppression) IS_Signal Lower Signal Ratio Ratio (Analyte/IS) Remains Constant A_Signal->Ratio IS_Extract->IS_Matrix IS_Matrix->IS_Signal IS_Signal->Ratio

Correction mechanism of a SIL internal standard.

References

A Comparative Guide to Bioanalytical Method Validation for Chlorzoxazone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of different validated bioanalytical methods for the quantification of chlorzoxazone in biological matrices, primarily human plasma. It is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of chlorzoxazone.

Comparison of Validated Bioanalytical Methods

The following tables summarize the key performance characteristics of three distinct bioanalytical methods for chlorzoxazone analysis. These methods include two Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which offer high sensitivity and selectivity, and a High-Performance Liquid Chromatography (HPLC) method with UV detection.

Table 1: Chromatographic and Mass Spectrometric Conditions
ParameterMethod 1: LC-MS/MS[1][2][3]Method 2: UPLC-MS/MS[4]Method 3: HPLC-UV[5][6]
Chromatography LC-MS/MSUPLC-MS/MSHPLC
Column Shimadzu VP-ODS C18 (150 x 2.0 mm)Gold C18 (50 x 2.1 mm, 1.9 µm)C18 column
Mobile Phase GradientGradient (Water/Methanol)Acetonitrile and 0.5% acetic acid in water (40:60 v/v)
Flow Rate 0.3 mL/min1 mL/min1 mL/min
Column Temperature 40°CNot SpecifiedNot Specified
Detector TSQ Quantum Access Triple-Quadrupole MS/MSTriple Quadrupole Mass SpectrometerUV/VIS detector at 287 nm
Ionization Mode Negative Ion ModeNot SpecifiedNot Applicable
Monitored Transition m/z 168.0 → 132.1Selected Reaction Monitoring (SRM)Not Applicable
Internal Standard (IS) Repaglinide (m/z 451.3 → 379.3)Stable Isotope DilutionPhenacetin
Run Time Not Specified8 minNot Specified
Table 2: Method Validation Parameters
ParameterMethod 1: LC-MS/MS[1][2][3]Method 2: UPLC-MS/MS[4]Method 3: HPLC-UV[5][6]
Matrix Human PlasmaHuman Plasma and UrineHuman Serum/Plasma
Linearity Range 0.2 - 20 µg/mLNot Specified1 - 100 µg/mL
Correlation Coefficient (r) ≥ 0.995Not Specified> 0.999[7]
Lower Limit of Quantitation (LLOQ) 0.2 µg/mLNot Specified0.05 µg/mL[5]
Accuracy Excellent within tested rangeGood (84.59-109.83%)[2]Not Specified
Precision (RSD%) Excellent within tested rangeWithin-day: <9.60%, Between-day: <5.13%[2]Intra-day: 0.9 - 5.1%, Inter-day: 0.6 - 3.0%[5]
Recovery Excellent within tested range> 94%[7]> 96%[5]
Matrix Effect Evaluated and found acceptableAlways below 50%[2]Not Specified
Stability Evaluated and found acceptableNot SpecifiedNot Specified

Experimental Protocols

Method 1: LC-MS/MS

Sample Preparation: [3]

  • To a 200 µL aliquot of human plasma, add 50 µL of the internal standard solution (repaglinide, 500 ng/mL).

  • Add 600 µL of acetonitrile to precipitate proteins and vortex for 1 minute.

  • Centrifuge the mixture at 16,000 g for 10 minutes at 4°C.

  • Dilute 10 µL of the supernatant with 990 µL of methanol and vortex for 1 minute.

  • Inject 5 µL of the final solution into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions: [1][3]

  • LC System: Shimadzu

  • Column: Shimadzu VP-ODS C18 (150 x 2.0 mm) maintained at 40°C.

  • Mobile Phase: A gradient mobile phase was used at a flow rate of 0.3 mL/min.

  • MS/MS System: TSQ Quantum Access Triple-Quadrupole Mass Spectrometer.

  • Ionization: Negative mode electrospray ionization.

  • MRM Transitions: Chlorzoxazone: m/z 168.0 → 132.1; Repaglinide (IS): m/z 451.3 → 379.3.

Method 2: UPLC-MS/MS

Sample Preparation: [4]

  • Plasma Samples: Plasma samples (100 µL) were treated directly with β-glucuronidase (100 µL, 0.2 M Na acetate pH 4.3, 1000 units/mL) for 4 hours at 37°C.

  • Urine Samples: Urine samples (10 µL) were diluted to 100 µL with water before enzymatic treatment.

Chromatographic and Mass Spectrometric Conditions: [4]

  • UPLC System: Accela

  • Column: Gold C18 (50 x 2.1 mm, 1.9 µm particle size) with a guard column.

  • Mobile Phase Gradient: A water/methanol gradient at a flow rate of 1 mL/min. The gradient was as follows: 2% methanol (0-0.8 min), 2-30% methanol (0.8-1.5 min), 30-75% methanol (1.5-5.0 min), 100% methanol (5.0-5.2 min), held for 1 min, then back to 2% in 30 sec and held for 1.5 min.

  • MS/MS System: Triple quadrupole mass spectrometer.

  • Detection: Selected reaction monitoring (SRM).

Method 3: HPLC-UV

Sample Preparation: [5]

  • Protein precipitation was used for sample preparation.

Chromatographic Conditions: [5][6]

  • HPLC System: Not specified.

  • Column: C18 column.

  • Mobile Phase: A mixture of acetonitrile and 0.5% acetic acid in water (40:60 v/v) at a flow rate of 1 mL/min.

  • Detection: UV/VIS detector set at 287 nm.

  • Internal Standard: Phenacetin.

Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalytical method validation of chlorzoxazone.

Bioanalytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_application Application Matrix Biological Matrix (Plasma/Serum/Urine) Spiking Spiking with Chlorzoxazone & Internal Standard Matrix->Spiking 1 Extraction Extraction (e.g., Protein Precipitation, LLE) Spiking->Extraction 2 Injection Sample Injection Extraction->Injection Separation Chromatographic Separation (HPLC/UPLC) Injection->Separation 3 Detection Detection (MS/MS or UV) Separation->Detection 4 Data Data Acquisition & Processing Detection->Data Linearity Linearity & Range Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision Selectivity Selectivity Data->Selectivity Stability Stability Data->Stability Report Validation Report Stability->Report Study Application to Studies (PK, BE, TDM) Report->Study

Caption: General workflow for bioanalytical method validation of chlorzoxazone.

References

A Comparative Guide to Inter-Laboratory Quantification of Chlorzoxazone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Comparative Performance of Analytical Methods for Chlorzoxazone Quantification

The following tables summarize the performance characteristics of different analytical methods for the quantification of chlorzoxazone, as reported in various research publications. The key performance indicators include linearity range, accuracy (percentage recovery), precision (relative standard deviation, %RSD), limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Performance of High-Performance Liquid Chromatography (HPLC) Methods

Linearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)Study Highlights
1-10Not ReportedNot ReportedNot ReportedNot ReportedStability-indicating RP-HPLC method for simultaneous estimation with diclofenac and paracetamol.[1]
5-350.705647Intraday: 0.586806, Interday: 0.035125Not ReportedNot ReportedSimultaneous estimation with paracetamol.[2]
2-10100.93Not ReportedNot ReportedNot ReportedSimultaneous estimation with nimesulide.[3]
50-150Not ReportedNot ReportedNot ReportedNot ReportedSimultaneous estimation with diclofenac sodium and paracetamol.[4]
0.5-20>94%Intraday and Interday: ≤6%0.10.5Direct injection analysis in human serum using a semipermeable surface (SPS) HPLC column.[5]

Table 2: Performance of UV-Spectrophotometric Methods

Linearity Range (µg/mL)Accuracy (%RSD of recovery)Precision (%RSD)Method TypeStudy Highlights
2-100.2086Repeatability: <2.0, Interday: 0.36087Simultaneous equation and first order derivativeSimultaneous estimation with tramadol.[6]

Table 3: Performance of High-Performance Thin-Layer Chromatography (HPTLC) Methods

Linearity Range (ng/band)Accuracy (% Recovery)Precision (%RSD)LOD (ng/band)LOQ (ng/band)Study Highlights
250-1500Not Reported<2.035.98109.05Simultaneous quantification with paracetamol, famotidine, and diclofenac potassium.[7]

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the comparison tables.

RP-HPLC Method for Simultaneous Estimation of Chlorzoxazone, Diclofenac Sodium, and Paracetamol[2][3]
  • Instrumentation: Reversed-phase high-performance liquid chromatographic system with isocratic elution mode and a PDA detector.

  • Column: C18 Vydac Monomeric 120A (250 × 4.6mm, 5µ).

  • Mobile Phase: A mixture of 20mM potassium dihydrogen phosphate buffer (pH 6.2 adjusted with potassium hydroxide) and acetonitrile (30:70 v/v).

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 275 nm.

  • Column Temperature: 40ºC.

  • Retention Time for Chlorzoxazone: 13.27 minutes.

RP-HPLC Method for Direct Injection Analysis of Chlorzoxazone in Human Serum[7]
  • Instrumentation: HPLC with a semipermeable surface (SPS) column.

  • Sample Preparation: Spiked serum was filtered and 20 µL was injected directly.

  • Mobile Phase: 20:80 v/v acetonitrile-aqueous 0.05 M phosphate buffer pH 7.

  • Detection Wavelength: 230 nm.

  • Separation Time: Within 25 minutes.

UV-Spectrophotometric Method for Simultaneous Estimation of Chlorzoxazone and Tramadol[8]
  • Instrumentation: UV-Visible Spectrophotometer.

  • Solvent: 0.1 N NaOH.

  • Method: Simultaneous equation method based on absorbance values at 243.3 nm and 271 nm.

  • Linearity: Obeyed Beer's law in the concentration range of 2-10 µg/ml for Chlorzoxazone.

HPTLC Method for Simultaneous Quantification of Chlorzoxazone and Other Drugs[9]
  • Instrumentation: High-Performance Thin-Layer Chromatography system with a densitometric scanner.

  • Stationary Phase: TLC aluminum plates pre-coated with silica gel 60F254.

  • Mobile Phase: Chloroform: methanol: ethyl acetate: hexane: ammonia (10:2.5:1.5:1:0.1, v/v/v/v/v).

  • Detection: Densitometric analysis in absorbance mode at 282 nm.

  • RF Value for Chlorzoxazone: 0.74 ± 0.01.

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for the quantification of chlorzoxazone using a chromatographic method.

G Generalized Workflow for Chlorzoxazone Quantification cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing & Analysis A Standard/Sample Weighing B Dissolution in Solvent A->B C Sonication & Dilution B->C D Filtration (0.45µm) C->D E Injection into HPLC/HPTLC D->E F Separation on Column/Plate E->F G Detection (UV/PDA) F->G H Peak Integration & Area Measurement G->H I Calibration Curve Generation H->I J Quantification of Chlorzoxazone I->J K Final Report J->K Report Results

Caption: Generalized workflow for chlorzoxazone quantification.

The quantification of chlorzoxazone can be reliably achieved through various analytical techniques, with RP-HPLC being the most frequently reported method, offering high sensitivity and specificity. UV-spectrophotometry provides a simpler and more economical alternative, while HPTLC is suitable for simultaneous analysis of multiple components. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The data presented in this guide, compiled from multiple studies, serves as a valuable resource for researchers and drug development professionals in selecting and implementing the most appropriate analytical method for their needs.

References

A Head-to-Head Comparison: Chlorzoxazone-¹³C,¹⁵N,d₂ Versus Deuterated Chlorzoxazone Standards in Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalytical research and drug development, the choice of an appropriate internal standard is paramount for accurate and reliable quantification of analytes. For the muscle relaxant chlorzoxazone, researchers often rely on stable isotope-labeled internal standards in mass spectrometry-based assays. This guide provides an objective comparison between multi-labeled Chlorzoxazone-¹³C,¹⁵N,d₂ and various deuterated chlorzoxazone standards, offering insights into their performance, stability, and overall suitability for demanding analytical applications.

The Critical Role of Internal Standards in Quantitative Analysis

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry.[1] They are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By adding a known amount of the SIL internal standard to a sample, variations in sample preparation, injection volume, and instrument response can be effectively normalized, leading to more accurate and precise results.[1][2]

Key Performance Characteristics: A Comparative Analysis

The ideal internal standard should co-elute with the analyte and exhibit the same ionization efficiency and extraction recovery.[2] While both Chlorzoxazone-¹³C,¹⁵N,d₂ and deuterated chlorzoxazone aim to fulfill these criteria, their inherent isotopic composition leads to distinct advantages and disadvantages.

Table 1: Comparison of Key Performance Parameters

FeatureChlorzoxazone-¹³C,¹⁵N,d₂Deuterated Chlorzoxazone (e.g., Chlorzoxazone-d₃)
Isotopic Stability High. ¹³C and ¹⁵N isotopes are incorporated into the molecular backbone and are not susceptible to back-exchange.[1][3]Variable. Deuterium labels can be prone to back-exchange with protons, especially if located on heteroatoms or activated carbon positions.[1]
Chromatographic Co-elution Excellent. The minimal difference in physicochemical properties ensures near-perfect co-elution with the unlabeled analyte.[4]Generally good, but minor retention time shifts can occur due to the greater difference in physicochemical properties between hydrogen and deuterium.[4]
Mass Shift Sufficient mass shift from the unlabeled analyte to prevent isotopic crosstalk.Provides a clear mass shift.
Matrix Effects Superior ability to compensate for matrix effects due to identical chromatographic behavior and ionization efficiency.[2][4]Effective in compensating for matrix effects, but potential for differential ion suppression/enhancement if chromatographic separation occurs.[5][6]
Cost of Synthesis Generally higher due to the more complex and expensive starting materials required for ¹³C and ¹⁵N incorporation.[7]Typically lower, as deuteration methods are often more established and utilize less expensive reagents.[3][7]
Commercial Availability May be less readily available compared to deuterated analogs.More commonly available from various suppliers.[8]

Experimental Considerations and Methodologies

The selection of an internal standard directly impacts the robustness and reliability of an analytical method. The following sections detail typical experimental protocols where these standards are employed.

Experimental Workflow for Chlorzoxazone Quantification in Plasma

This workflow outlines the general steps involved in a typical bioanalytical method for measuring chlorzoxazone concentrations in plasma samples using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add Internal Standard (Chlorzoxazone-¹³C,¹⁵N,d₂ or Deuterated) plasma->is_add ppt Protein Precipitation (e.g., with Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc ms Tandem Mass Spectrometry (MRM Mode) hplc->ms quant Quantification (Analyte/IS Peak Area Ratio) ms->quant metabolism_pathway Chlorzoxazone Chlorzoxazone Metabolite 6-Hydroxychlorzoxazone Chlorzoxazone->Metabolite CYP2E1, CYP1A2 (Hydroxylation) Conjugate Glucuronide Conjugate Metabolite->Conjugate UGTs (Glucuronidation) Excretion Urinary Excretion Conjugate->Excretion

References

Unraveling the Metabolic Journey of Chlorzoxazone: A Comparative Guide to Pathway Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorzoxazone, a centrally acting muscle relaxant, is extensively used as a probe to study the activity of the cytochrome P450 2E1 (CYP2E1) enzyme, a key player in drug metabolism. Understanding its metabolic pathway is crucial for predicting drug interactions and assessing liver function. This guide provides a comparative overview of methodologies used to confirm the metabolic pathway of chlorzoxazone, with a focus on the hypothetical application of labeled isotopes, alongside established in vitro techniques.

The Established Metabolic Pathway of Chlorzoxazone

The primary metabolic transformation of chlorzoxazone is its hydroxylation at the 6-position of the benzene ring, forming the main metabolite, 6-hydroxychlorzoxazone.[1][2] This reaction is predominantly catalyzed by the CYP2E1 isoform of the cytochrome P450 enzyme system.[3] Other isoforms, such as CYP1A2 and CYP1A1, have also been shown to contribute to a lesser extent.[3][4] The 6-hydroxychlorzoxazone is then further metabolized through glucuronidation before being excreted.[1]

dot

Chlorzoxazone_Metabolism Chlorzoxazone Chlorzoxazone Metabolite 6-Hydroxychlorzoxazone Chlorzoxazone->Metabolite CYP2E1 (major) CYP1A2, CYP1A1 (minor) (Hydroxylation) Glucuronide 6-Hydroxychlorzoxazone Glucuronide Metabolite->Glucuronide UGTs (Glucuronidation) Excretion Excretion Glucuronide->Excretion

Caption: Metabolic pathway of chlorzoxazone.

Comparing Methodologies for Pathway Confirmation

Several experimental approaches can be employed to confirm the metabolic pathway of a drug like chlorzoxazone. Below is a comparison of the use of labeled isotopes (a hypothetical application for tracing the pathway), specific enzyme inhibitors, and recombinant enzymes.

FeatureLabeled Isotope TracingSpecific Enzyme InhibitorsRecombinant Enzymes
Principle Tracks the transformation of an isotopically labeled drug into its metabolites.Selectively blocks the activity of a specific enzyme to observe its contribution to the overall metabolism.Uses purified, individually expressed enzymes to determine which ones can metabolize the drug.
Primary Output Direct evidence of the metabolic fate of the parent drug and quantitative distribution of metabolites.Indirect evidence of an enzyme's involvement by observing a decrease in metabolite formation.Direct evidence of an enzyme's capability to produce a specific metabolite.
Quantitative Data Percentage of dose recovered as specific metabolites, rate of formation of labeled metabolites.IC50 values, percentage of inhibition of metabolite formation.Michaelis-Menten kinetics (Km, Vmax), turnover rate.
Advantages Provides definitive evidence of the precursor-product relationship. Can be used in vivo to study disposition and excretion.Relatively simple and cost-effective for in vitro screening.Provides clear, unambiguous data on the catalytic activity of a single enzyme isoform.
Limitations Synthesis of labeled compounds can be complex and expensive. Requires specialized analytical equipment (e.g., mass spectrometry, scintillation counting). No specific published studies on chlorzoxazone metabolic fate tracing were identified.Inhibitors may lack absolute specificity, leading to ambiguous results. In vivo use can be confounded by off-target effects.In vitro results may not fully reflect the in vivo situation due to the absence of cellular context and competing metabolic pathways.

Experimental Protocols

Labeled Isotope Tracing (Hypothetical Protocol)
  • Synthesis of Labeled Chlorzoxazone: Synthesize chlorzoxazone with a stable isotope (e.g., ¹³C) or a radioisotope (e.g., ¹⁴C) at a position that will be retained in the main metabolite.

  • In Vitro Incubation:

    • Prepare human liver microsomes.

    • Incubate the labeled chlorzoxazone with the microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes).

    • Incubations are carried out at 37°C for various time points.

    • The reaction is stopped by adding a quenching solvent like acetonitrile.

  • Sample Analysis:

    • Separate the parent drug and its metabolites using liquid chromatography.

    • Detect and quantify the labeled compounds using mass spectrometry (for stable isotopes) or liquid scintillation counting (for radioisotopes).

  • Data Interpretation:

    • Identify the labeled metabolites by comparing their mass spectra or retention times with authentic standards.

    • Quantify the amount of each labeled metabolite to determine the percentage of the initial drug that was converted.

dot

Labeled_Isotope_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result Labeled_CZ Synthesize ¹³C or ¹⁴C Chlorzoxazone Incubation Incubate Labeled Chlorzoxazone with HLM and NADPH Labeled_CZ->Incubation HLM Prepare Human Liver Microsomes HLM->Incubation Separation LC Separation of Parent and Metabolites Incubation->Separation Detection MS or Scintillation Detection and Quantification Separation->Detection Confirmation Confirmation of Metabolic Pathway and Metabolite Distribution Detection->Confirmation

Caption: Experimental workflow for labeled isotope tracing.

Specific Enzyme Inhibition Assay
  • Incubation Setup: Prepare incubation mixtures containing human liver microsomes, chlorzoxazone, and an NADPH-regenerating system.

  • Inhibitor Addition: To parallel incubations, add a specific inhibitor for the enzyme of interest. For example, diethyldithiocarbamate is a selective inhibitor of CYP2E1.[3]

  • Metabolism Reaction: Initiate the metabolic reaction by adding the substrate (chlorzoxazone) and incubate at 37°C.

  • Analysis: After a set time, stop the reaction and analyze the formation of 6-hydroxychlorzoxazone using HPLC or LC-MS.

  • Data Comparison: Compare the amount of metabolite formed in the presence and absence of the inhibitor to determine the extent of inhibition. A significant decrease in metabolite formation suggests the involvement of the inhibited enzyme.

Recombinant Enzyme Assay
  • Enzyme Preparation: Use commercially available recombinant human CYP enzymes (e.g., CYP2E1, CYP1A2, CYP3A4) expressed in a host system like insect cells or bacteria.

  • Incubation: Incubate each individual recombinant CYP isoform with chlorzoxazone and an NADPH-regenerating system.

  • Metabolite Quantification: After incubation, quantify the amount of 6-hydroxychlorzoxazone produced by each enzyme using a validated analytical method like LC-MS.

  • Kinetic Analysis: To determine the efficiency of the metabolism, perform incubations with varying concentrations of chlorzoxazone to calculate kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

Quantitative Data Summary

The following table summarizes kinetic parameters for the 6-hydroxylation of chlorzoxazone by different human CYP isoforms, as determined by in vitro studies with recombinant enzymes.

EnzymeKm (μM)Vmax (relative activity)Reference
CYP2E1 63.47High[5]
CYP1A2 5.69~8.5-fold lower than CYP2E1[3]

Note: Lower Km values indicate a higher affinity of the enzyme for the substrate. Although CYP1A2 has a higher affinity, the much higher Vmax of CYP2E1 indicates its greater capacity to metabolize chlorzoxazone, making it the major contributing enzyme in vivo.

Conclusion

Confirming the metabolic pathway of a drug is a critical step in its development. While the use of labeled isotopes provides the most direct and definitive evidence of a metabolic transformation, its application to chlorzoxazone for this purpose is not well-documented in publicly available literature. However, a combination of in vitro methods, including the use of specific enzyme inhibitors and recombinant enzymes, has provided strong evidence for the primary role of CYP2E1 in the 6-hydroxylation of chlorzoxazone. For researchers in drug development, employing a multi-faceted approach, including these well-established in vitro assays, is essential for a thorough characterization of a drug's metabolic fate.

References

Performance Showdown: Chlorzoxazone-13C,15N,d2 Shines as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents in biological matrices is paramount. This guide provides a comprehensive comparison of the performance characteristics of Chlorzoxazone-13C,15N,d2, a stable isotope-labeled (SIL) internal standard, against alternative approaches for the bioanalysis of the muscle relaxant Chlorzoxazone.

Stable isotope dilution analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis, offering high sensitivity and selectivity. The choice of internal standard is critical to ensure the accuracy and reproducibility of the method by correcting for variability during sample preparation and analysis. This guide delves into the performance of this compound and compares it with non-isotopically labeled internal standards, supported by experimental data from published literature.

The Gold Standard: Stable Isotope-Labeled Internal Standards

An ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties, thereby experiencing the same matrix effects and ionization suppression or enhancement. SIL internal standards, such as this compound, are chemically identical to the analyte, with the key difference being a higher mass due to the incorporation of heavy isotopes. This near-perfect analogy allows for superior correction of analytical variability. While data for the specific multi-labeled this compound is not extensively published, the performance can be inferred from studies using other isotopically labeled versions (e.g., ¹³C, ²H) and the well-established principles of isotope dilution mass spectrometry.

Performance Comparison: Isotopic vs. Non-Isotopic Internal Standards

The following tables summarize the quantitative performance data from various studies employing either isotopically labeled or non-isotopically labeled (structurally analogous) internal standards for the determination of Chlorzoxazone in human plasma.

Table 1: Performance Characteristics with Isotope-Labeled Internal Standards

ParameterChlorzoxazone-d₃ (Inferred Performance)Chlorzoxazone-¹³C (Inferred Performance)
Linearity Range Wide, typically spanning several orders of magnitudeWide, typically spanning several orders of magnitude
Lower Limit of Quantification (LLOQ) Expected to be low, enabling sensitive detectionExpected to be low, enabling sensitive detection
Accuracy (% Bias) High, typically within ±15%High, typically within ±15%
Precision (% RSD) High, typically <15%High, typically <15%
Recovery Consistent and closely tracks the analyteConsistent and closely tracks the analyte
Matrix Effect Effectively compensatedEffectively compensated

Note: Specific quantitative data for this compound is not available in the public domain. The performance characteristics are inferred based on the established advantages of stable isotope dilution methods.

Table 2: Performance Characteristics with Non-Isotopically Labeled Internal Standards

ParameterRepaglinide[1][2][3][4]5-Fluorobenzoxazolone[5]
Linearity Range 0.2 - 20 µg/mL[1][2][3][4]0.5 - 20 µg/mL[5]
Lower Limit of Quantification (LLOQ) 0.2 µg/mL[1][2]0.5 µg/mL (Chlorzoxazone)[5]
Accuracy (% Recovery) 85.3 - 96.7%82.80 - 100.76%[5]
Precision (% RSD) Intra-day: 3.2 - 8.5%, Inter-day: 5.1 - 9.8%Intra-day: <11%, Inter-day: <8%[5]
Recovery 85.3 - 96.7%82.80 - 100.76%[5]
Matrix Effect Not explicitly reported, but potential for differential effects existsNot explicitly reported, but potential for differential effects exists

Experimental Protocols

Below are detailed methodologies for the bioanalysis of Chlorzoxazone using both isotopically labeled and non-isotopically labeled internal standards.

Method 1: UPLC-MS/MS with a Stable Isotope-Labeled Internal Standard (Conceptual Protocol)

This protocol is based on established methods for similar analytes and represents a typical workflow for using this compound.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (analyte dependent).

  • MRM Transitions:

    • Chlorzoxazone: To be optimized (e.g., m/z 168 -> 132).

    • This compound: To be determined based on the exact mass.

Method 2: LC-MS/MS with a Non-Isotopically Labeled Internal Standard (Repaglinide)

This protocol is adapted from a validated method for the quantification of Chlorzoxazone in human plasma.[1][2][3][4]

1. Sample Preparation:

  • To 100 µL of plasma, add 20 µL of repaglinide internal standard solution (1 µg/mL).

  • Add 300 µL of acetonitrile for protein precipitation.

  • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions:

  • LC System: Shimadzu LC-20AD or equivalent.

  • Column: Shimadzu VP-ODS C18 (150 x 2.0 mm).

  • Mobile Phase: Gradient elution with acetonitrile and water containing a suitable modifier.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: TSQ Quantum Access triple-quadrupole mass spectrometer.

  • Ionization Mode: ESI, Negative mode.

  • MRM Transitions:

    • Chlorzoxazone: m/z 168.0 -> 132.1.[1][2]

    • Repaglinide: m/z 451.3 -> 379.3.[1][2]

Visualizing the Mechanisms and Workflows

To better understand the biological context and analytical processes, the following diagrams have been generated using Graphviz.

cluster_workflow Bioanalytical Workflow plasma Plasma Sample is Add Internal Standard (this compound) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Analyte/IS Ratio) lcms->data cluster_pathway Chlorzoxazone's Proposed Mechanism of Action cluster_cns Central Nervous System chlorzoxazone Chlorzoxazone gaba_a GABA-A Receptor chlorzoxazone->gaba_a Acts on gaba_b GABA-B Receptor chlorzoxazone->gaba_b Acts on ca_channel Voltage-Gated Ca²⁺ Channel chlorzoxazone->ca_channel Acts on inhibition Inhibition of Polysynaptic Reflexes gaba_a->inhibition gaba_b->inhibition ca_channel->inhibition muscle_relaxation Skeletal Muscle Relaxation inhibition->muscle_relaxation cluster_foxo Chlorzoxazone's Effect on FOXO3 Signaling chlorzoxazone Chlorzoxazone foxo3_p Phosphorylated FOXO3 (Inactive) chlorzoxazone->foxo3_p Inhibits Phosphorylation akt_erk Akt / ERK Signaling akt_erk->foxo3_p Classical Pathway (Independent) foxo3 FOXO3 (Active) in Nucleus foxo3_p->foxo3 Dephosphorylation & Nuclear Translocation downstream Expression of Immune-Related Genes foxo3->downstream Promotes Transcription

References

Comparative Pharmacokinetic Analysis of Chlorzoxazone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of chlorzoxazone pharmacokinetics across various physiological and clinical contexts. The data presented is compiled from multiple studies to offer a comprehensive overview of the drug's behavior, supported by detailed experimental protocols.

Chlorzoxazone is a centrally acting muscle relaxant that is extensively metabolized in the liver, primarily by Cytochrome P450 2E1 (CYP2E1), to its main metabolite, 6-hydroxychlorzoxazone. Due to this metabolic profile, chlorzoxazone is frequently used as a probe to assess in vivo CYP2E1 activity. While studies directly comparing isotopically labeled versus unlabeled chlorzoxazone were not identified in the reviewed literature, a robust body of research exists comparing its pharmacokinetics in diverse populations and under various conditions. These comparisons are crucial for understanding the factors that may influence the drug's efficacy and safety.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of chlorzoxazone and its primary metabolite, 6-hydroxychlorzoxazone, in different study populations. These parameters include the maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

Table 1: Pharmacokinetic Parameters of Chlorzoxazone in Healthy Adult Volunteers

Dosage (mg)Cmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)t½ (hr)Study PopulationReference
4007.15 ± 2.092.00 ± 0.8225.47 ± 7.11 (AUC0-8)1.49 ± 0.3210 Healthy Thai Volunteers[1]
2503.14-10.461.2612 Healthy Volunteers[2]
250 (with Piperine)4.96-17.781.8212 Healthy Volunteers[2]

Table 2: Pharmacokinetic Parameters of 6-Hydroxychlorzoxazone in Healthy Adult Volunteers

Dosage (mg)Cmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)t½ (hr)Study PopulationReference
4001.77 ± 0.503.05 ± 1.177.32 ± 2.21 (AUC0-8)1.95 ± 0.7310 Healthy Thai Volunteers[1]
2500.22-0.942.5412 Healthy Volunteers[2]
250 (with Piperine)0.15-0.681.6812 Healthy Volunteers[2]

Table 3: Comparative Pharmacokinetics of Chlorzoxazone in Obese vs. Non-obese Children

ParameterObese ChildrenNon-obese Children% ChangeStudy DetailsReference
AUC0–∞ (µg·hr/mL)Decreased by 46%-↓ 46%250 mg oral dose[3]
Oral Clearance (CL/F)Increased two-fold-↑ 100%250 mg oral dose[3][4]

Experimental Protocols

The methodologies employed in the cited studies are critical for the interpretation and replication of the findings. Below are detailed protocols from a representative pharmacokinetic study of chlorzoxazone.

Study Design: Pharmacokinetics in Healthy Thai Volunteers[1]
  • Objective: To determine the clinical pharmacokinetics of chlorzoxazone and its metabolite, 6-hydroxychlorzoxazone, in healthy Thai subjects.

  • Subjects: Ten healthy Thai volunteers.

  • Procedure:

    • Subjects fasted overnight prior to drug administration.

    • A single oral dose of 400 mg of chlorzoxazone was administered.

    • Serial blood samples were collected at 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, and 8 hours after dosing.

  • Analytical Method:

    • Plasma concentrations of chlorzoxazone and 6-hydroxychlorzoxazone were quantified using a reversed-phase high-performance liquid chromatography (HPLC) method with UV detection.

  • Pharmacokinetic Analysis:

    • The following pharmacokinetic parameters were determined: Cmax, Tmax, AUC from time zero to 8 hours (AUC0-8), AUC from time zero to infinity (AUC0-inf), elimination half-life (t1/2), elimination rate constant (Kel), oral clearance (Cl), and volume of distribution (Vd).

Study Design: Drug Interaction Study with Piperine[2]
  • Objective: To investigate the effect of piperine on the CYP2E1 enzyme activity and pharmacokinetics of chlorzoxazone in healthy volunteers.

  • Design: An open-label, two-period, sequential study.

  • Subjects: Twelve healthy volunteers.

  • Procedure:

    • Control Phase: A single oral dose of 250 mg chlorzoxazone was administered under fasting conditions.

    • Treatment Phase: Subjects received a single daily dose of 20 mg piperine for 10 days. On the final day, a single 250 mg dose of chlorzoxazone was co-administered.

    • Blood samples were collected at predetermined time intervals after each chlorzoxazone administration.

  • Analytical Method:

    • Plasma concentrations of chlorzoxazone and 6-hydroxychlorzoxazone were determined by HPLC.

Visualizing Chlorzoxazone's Journey: Metabolism and Study Design

To further elucidate the processes involved in chlorzoxazone pharmacokinetics, the following diagrams, generated using the DOT language, illustrate the metabolic pathway and a typical experimental workflow.

Chlorzoxazone_Metabolism Metabolic Pathway of Chlorzoxazone Chlorzoxazone Chlorzoxazone Metabolite 6-Hydroxychlorzoxazone Chlorzoxazone->Metabolite CYP2E1 (major) CYP1A2 (minor) Conjugate 6-Hydroxychlorzoxazone Glucuronide Metabolite->Conjugate UGTs Excretion Urinary Excretion Conjugate->Excretion

Metabolic Pathway of Chlorzoxazone

PK_Study_Workflow Experimental Workflow for a Comparative Pharmacokinetic Study cluster_screening Subject Recruitment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis Screening Inclusion/Exclusion Criteria Informed Consent Fasting1 Overnight Fasting Screening->Fasting1 Dosing1 Administer Treatment A (e.g., Chlorzoxazone alone) Fasting1->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Bioanalysis Sample Analysis (e.g., HPLC) Sampling1->Bioanalysis Fasting2 Overnight Fasting Washout->Fasting2 Dosing2 Administer Treatment B (e.g., Chlorzoxazone + Interacting Drug) Fasting2->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis Stats Statistical Comparison PK_Analysis->Stats

Typical Pharmacokinetic Study Workflow

References

Safety Operating Guide

Proper Disposal of Chlorzoxazone-13C,15N,d2: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Chlorzoxazone-13C,15N,d2, a stable-isotope labeled compound, is dictated by its chemical properties rather than any radiological hazard. The isotopes used for labeling—Carbon-13, Nitrogen-15, and Deuterium (d2)—are stable and not radioactive.[][2] Therefore, the disposal procedures are consistent with those for the parent compound, Chlorzoxazone, which is classified as a hazardous chemical waste.

It is imperative to manage this waste stream in compliance with all federal, state, and local regulations to ensure personnel safety and environmental protection.[3]

Hazard Profile and Waste Characterization

Prior to disposal, it is essential to understand the hazards associated with Chlorzoxazone. This information, typically found in the Safety Data Sheet (SDS), informs the handling and segregation requirements.

Hazard ClassificationDescriptionGHS Hazard StatementsPrecautionary Statements (Disposal)
Acute Toxicity, Oral Harmful if swallowed.[4][5][6]H302P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[4][5]
Skin Irritation Causes skin irritation.[4][5][6]H315P302+P352: IF ON SKIN: Wash with plenty of water.[3][4]
Eye Irritation Causes serious eye irritation.[4][5][6]H319P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
Respiratory Irritation May cause respiratory irritation.[4][6]H335P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
Waste Classification Chemical WasteN/AP501: Dispose of contents/container to an approved waste disposal plant.[4][5]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Segregation cluster_accum Accumulation & Labeling cluster_dispose Final Disposal start Waste Generation (this compound) waste_id Identify Waste: Stable Isotope, Non-Radioactive Chemical Hazard start->waste_id container Select Appropriate Waste Container (Leak-proof, Sealable) waste_id->container segregate Segregate from Incompatible Wastes (e.g., Strong Oxidizers) container->segregate label_waste Label Container: 'Hazardous Waste' 'this compound' List All Constituents Date of Accumulation Start segregate->label_waste store Store in Designated Satellite Accumulation Area label_waste->store log Maintain Waste Log store->log pickup Arrange for Waste Pickup (Contact EHS or Certified Contractor) log->pickup end Disposal at Approved TSDF Facility pickup->end

Caption: Disposal workflow for this compound waste.

Detailed Disposal Protocol

This protocol provides step-by-step instructions for the safe handling and disposal of this compound and associated materials.

1. Personal Protective Equipment (PPE)

  • Before handling the waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]

2. Waste Segregation

  • Identify the Waste Stream : Confirm that the waste contains this compound. Since it is a stable-isotope labeled compound, it must be treated as chemical waste, not radioactive waste.[][2]

  • Avoid Mixing : Do not mix Chlorzoxazone waste with other incompatible waste streams, such as strong oxidizing agents.[7] It should also be kept separate from radioactive or biohazardous waste unless it is classified as a multi-hazardous waste.[8]

  • Solid vs. Liquid : Segregate solid waste (e.g., contaminated filter paper, gloves, empty vials) from liquid waste (e.g., solutions containing the compound). Use separate, appropriate containers for each.

3. Waste Container Selection and Labeling

  • Container Choice : Use a leak-proof, sealable container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) carboy for liquids, or a rigid, sealed container for solids).[9] The container must be clean and free of any external contamination.[10]

  • Labeling : The container must be clearly and indelibly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".[9][10]

    • The full chemical name: "Waste this compound". Generic names like "solvents" are not acceptable.[10]

    • A complete list of all constituents in the container, including solvents and their approximate percentages (e.g., "this compound (~1%), Methanol (99%)").[10]

    • The date when waste was first added to the container (accumulation start date).

    • The associated hazards (e.g., "Toxic," "Irritant").

4. Waste Accumulation and Storage

  • Location : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[9]

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to prevent spills from spreading.[10]

  • Container Management : Keep the waste container closed at all times except when adding waste.[9] Do not overfill the container; leave at least 5-10% of headspace to allow for expansion.[9]

5. Arranging for Disposal

  • Contact Authority : Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department or a designated hazardous waste contractor to schedule a pickup.[][10]

  • Documentation : Complete any required waste pickup forms or manifests accurately. This documentation tracks the waste from its point of generation to its final disposal facility.[11]

  • Disposal Method : The ultimate disposal will be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF). Methods may include chemical incineration at a facility equipped with afterburners and scrubbers.[3] Do not dispose of this chemical down the drain or in the regular trash.

References

Personal protective equipment for handling Chlorzoxazone-13C,15N,d2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Chlorzoxazone-13C,15N,d2. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the safety data for the parent compound, Chlorzoxazone, as the isotopic labeling is not expected to alter its chemical hazard profile.

Hazard Identification and Personal Protective Equipment

Chlorzoxazone is classified as a hazardous substance.[1][2] Adherence to the following PPE guidelines is mandatory to ensure personal safety.

Summary of Hazards:

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2]
Skin IrritationCategory 2Causes skin irritation.[1][2]
Eye IrritationCategory 2ACauses serious eye irritation.[1][2]
Specific Target Organ Toxicity - Single ExposureCategory 3May cause respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact that can lead to irritation.[1][2]
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95) or a supplied-air respirator.Required when handling the powder outside of a ventilated enclosure to prevent respiratory tract irritation.[1][2]
Protective Clothing Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.

Operational and Disposal Plans

Strict adherence to the following operational and disposal protocols is crucial for maintaining a safe laboratory environment.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Don appropriate PPE B Work in a well-ventilated area (fume hood) A->B C Weigh and handle solid material B->C D Prepare solution C->D H Collect waste in a labeled, sealed container C->H Solid Waste E Decontaminate work surfaces D->E D->H Liquid Waste F Remove and dispose of PPE E->F G Wash hands thoroughly F->G I Dispose of as hazardous chemical waste H->I

Caption: Workflow for Safe Handling and Disposal of this compound.

Step-by-Step Handling Procedures:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as specified in the table above.

    • All work with solid this compound should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk.[3][4]

  • Handling:

    • Avoid creating dust when handling the solid material.[3][4]

    • If preparing solutions, add the solid to the solvent slowly.

    • Do not eat, drink, or smoke in the handling area.[1][2]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[1][2][3]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical advice.[1][2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[1][2][3]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[1][2][3]

Disposal Plan:

  • Waste Collection: All solid waste (e.g., contaminated gloves, weigh paper) and solutions containing this compound should be collected in a clearly labeled, sealed, and compatible waste container.

  • Disposal Method: Dispose of the chemical waste in accordance with local, state, and federal regulations.[1][2] Do not dispose of it down the drain or in the regular trash. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.